1-benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid
Description
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Properties
IUPAC Name |
1-benzyl-3-(4-methylphenyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-13-7-9-15(10-8-13)17-16(18(21)22)12-20(19-17)11-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXNEXTXAIVFDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C(=O)O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901168484 | |
| Record name | 3-(4-Methylphenyl)-1-(phenylmethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901168484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956453-12-6 | |
| Record name | 3-(4-Methylphenyl)-1-(phenylmethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=956453-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Methylphenyl)-1-(phenylmethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901168484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. Pyrazole derivatives are recognized for their wide range of pharmacological properties, including anti-inflammatory, analgesic, anticancer, and antimicrobial activities.[1][2][3][4] This document details a robust and efficient synthetic strategy employing a multicomponent reaction, followed by a thorough analytical characterization of the target molecule. The methodologies and data presented herein are intended to serve as a practical resource for researchers, scientists, and professionals engaged in drug discovery and organic synthesis.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a privileged five-membered heterocyclic scaffold containing two adjacent nitrogen atoms. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore capable of engaging in various interactions with biological targets.[4] Consequently, pyrazole derivatives are integral components of numerous marketed drugs and clinical candidates.[1][3] The title compound, this compound, incorporates several key structural motifs: a substituted pyrazole core, aromatic rings for potential π-stacking and hydrophobic interactions, and a carboxylic acid group that can act as a hydrogen bond donor/acceptor or a handle for further derivatization. This guide provides an in-depth, field-proven protocol for its preparation and rigorous structural elucidation.
Synthetic Strategy and Rationale
For the construction of the polysubstituted pyrazole ring, a multicomponent reaction (MCR) approach is selected for its inherent efficiency, atom economy, and procedural simplicity.[5][6][7] MCRs allow for the formation of complex molecules from simple, readily available starting materials in a single synthetic operation, thereby reducing waste, time, and resources.
The chosen strategy is a three-component condensation reaction involving ethyl acetoacetate, 4-methylbenzaldehyde, and benzylhydrazine to form an intermediate ester, followed by saponification to yield the desired carboxylic acid. This method is a variation of the classic Hantzsch synthesis, renowned for its reliability in constructing pyrazole rings.[7]
Overall Synthetic Scheme
The two-step synthesis proceeds as follows:
-
Step 1: Three-Component Synthesis of Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylate.
-
Step 2: Alkaline Hydrolysis to this compound.
The logical flow of the synthesis is depicted in the diagram below.
Caption: Workflow for the two-step synthesis of the target compound.
Experimental Protocol: Synthesis
Materials: Ethyl acetoacetate, 4-methylbenzaldehyde, benzylhydrazine dihydrochloride, sodium acetate, piperidine, ethanol, sodium hydroxide, hydrochloric acid, ethyl acetate, and hexane. All reagents should be of analytical grade and used as received.
Step 1: Synthesis of Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylate
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol (100 mL).
-
Add ethyl acetoacetate (1.30 g, 10 mmol), 4-methylbenzaldehyde (1.20 g, 10 mmol), and benzylhydrazine (prepared by neutralizing benzylhydrazine dihydrochloride with a suitable base like sodium acetate, 10 mmol).
-
Add 5 drops of piperidine as a catalyst. The use of a mild base facilitates both the initial Knoevenagel condensation and the subsequent Michael addition/cyclization cascade.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 6-8 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a 3:1 hexane/ethyl acetate eluent system.
-
Upon completion, allow the mixture to cool to room temperature.
-
Reduce the solvent volume to approximately 20 mL under reduced pressure using a rotary evaporator.
-
Pour the concentrated mixture into 100 mL of ice-cold water and stir. The product will often precipitate as a solid. If an oil forms, extract with ethyl acetate (3 x 50 mL).
-
If a solid is obtained, filter it using a Büchner funnel, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure ester as a solid.
Step 2: Synthesis of this compound
-
In a 100 mL round-bottom flask, dissolve the purified ethyl ester from Step 1 (e.g., 3.34 g, 10 mmol) in a mixture of ethanol (30 mL) and water (10 mL).
-
Add sodium hydroxide pellets (0.80 g, 20 mmol) to the solution. The excess base ensures complete saponification of the ester.
-
Heat the mixture to reflux for 4 hours, monitoring by TLC until the starting material spot has disappeared.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with 50 mL of water and wash with diethyl ether (2 x 20 mL) to remove any unreacted ester or non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2-3 by the dropwise addition of concentrated hydrochloric acid. This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate.
-
Filter the resulting white solid, wash thoroughly with cold water to remove inorganic salts, and dry in a vacuum oven at 60 °C.
-
The final product can be further purified by recrystallization from ethanol or acetone to yield pure this compound.
Physicochemical and Spectroscopic Characterization
The identity, structure, and purity of the synthesized compound must be unequivocally confirmed through a combination of modern analytical techniques.[8][9][10] This self-validating system ensures the material meets the standards required for further research and development.
Caption: Integrated workflow for the analytical characterization.
Molecular and Elemental Data
| Parameter | Value |
| Molecular Formula | C₁₈H₁₆N₂O₂ |
| Molecular Weight | 292.33 g/mol |
| Elemental Analysis | Calculated: C, 73.96%; H, 5.52%; N, 9.58% |
| Found: (Experimental values should be within ±0.4% of calculated) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[8][11] Spectra should be recorded in a suitable deuterated solvent such as DMSO-d₆ or CDCl₃.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~12.5-13.5 | br s | 1H | H -OOC | The carboxylic acid proton is highly deshielded and often broad. |
| ~8.20 | s | 1H | Pyrazole C5-H | Proton on the pyrazole ring, typically a singlet. |
| ~7.50 | d | 2H | Ar-H (Tolyl) | Aromatic protons ortho to the pyrazole ring on the tolyl group. |
| ~7.20-7.40 | m | 7H | Ar-H (Bn & Tolyl) | Overlapping multiplet for the 5 protons of the benzyl ring and the 2 protons meta to the pyrazole on the tolyl group. |
| ~5.60 | s | 2H | CH₂ -Ph | Benzylic methylene protons appear as a characteristic singlet. |
| ~2.35 | s | 3H | CH₃ -Ar | Methyl protons on the tolyl group, a sharp singlet. |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~165.0 | C =O (Carboxylic Acid) |
| ~150.0 | Pyrazole C 3 |
| ~140.0 | Pyrazole C 5 |
| ~138.0-140.0 | Quaternary Ar-C (Tolyl) |
| ~136.0 | Quaternary Ar-C (Benzyl) |
| ~127.0-130.0 | Ar-C H (Tolyl & Benzyl) |
| ~125.0 | Quaternary Ar-C (Tolyl) |
| ~115.0 | Pyrazole C 4 |
| ~52.0 | C H₂-Ph (Benzylic) |
| ~21.0 | C H₃-Ar (Tolyl) |
Infrared (IR) Spectroscopy
IR spectroscopy is essential for identifying the functional groups present in the molecule.[9][10]
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
|---|---|---|---|
| 2500-3300 | Broad | O-H stretch | Carboxylic Acid |
| ~1700 | Strong | C=O stretch | Carboxylic Acid |
| ~3100 | Medium | C-H stretch | Aromatic & Pyrazole |
| ~1600, ~1550, ~1490 | Medium-Strong | C=C and C=N stretch | Aromatic & Pyrazole Rings |
| ~2920 | Weak | C-H stretch | Aliphatic (CH₃, CH₂) |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and can offer structural clues from fragmentation patterns.[8][11]
Table 4: Expected Mass Spectrometry Data
| Technique | Ion | m/z (Calculated) | m/z (Expected) |
|---|---|---|---|
| ESI+ | [M+H]⁺ | 293.1285 | 293.1 |
| ESI+ | [M+Na]⁺ | 315.1104 | 315.1 |
| HRMS (ESI+) | [M+H]⁺ | 293.12845 | Should be within 5 ppm of calculated |
Potential Applications in Drug Development
The synthesized this compound is a promising scaffold for drug discovery. Pyrazole carboxylic acids are known to possess a wide spectrum of biological activities.[1][2][12] The presence of the carboxylic acid moiety provides a key site for isosteric replacement or for the formation of amides, esters, and other derivatives, enabling the exploration of structure-activity relationships (SAR). This compound and its analogs could be investigated for activities such as:
-
Anti-inflammatory agents: Potentially through the inhibition of enzymes like cyclooxygenase (COX).
-
Anticancer agents: By targeting specific kinases or other proteins involved in cell proliferation.[4]
-
Antimicrobial agents: The heterocyclic core is a common feature in many antibacterial and antifungal compounds.[3]
Conclusion
This guide has presented a detailed, reliable, and efficient methodology for the synthesis of this compound via a two-step process initiated by a three-component reaction. A comprehensive characterization protocol employing NMR, IR, MS, and elemental analysis has been outlined to ensure the unequivocal confirmation of the product's structure and purity. The information provided serves as a foundational resource for researchers aiming to synthesize this molecule and explore its potential as a valuable building block in the development of novel therapeutic agents.
References
- Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (n.d.). National Institutes of Health.
- Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024). Research and Reviews.
- HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. (n.d.). ACS Publications.
- Modern Analytical Technique for Characterization Organic Compounds. (n.d.).
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). MDPI.
- Modern analytical techniques used to characterize organic compounds. Birbhum Pharmacy School. (n.d.). Slideshare.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals.
- A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. (n.d.). Taylor & Francis Online.
- Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. (n.d.).
- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020). ResearchGate.
- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021). Ingenta Connect.
- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021). DeepDyve.
- Analyzing Organic Compounds: Methods & Tools. (n.d.). Study.com.
- Synthesis, characterization,nematocidal activity and docking study of novel pyrazole-4-carboxamide derivatives. (n.d.). ResearchGate.
- One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. (n.d.). SID.ir.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
- Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Research and Reviews.
- The Hantzsch pyrrole synthesis. (n.d.). ResearchGate.
- Hantzsch pyrrole synthesis | Request PDF. (n.d.). ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. rroij.com [rroij.com]
- 5. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 8. rroij.com [rroij.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 11. Analyzing Organic Compounds: Methods & Tools | Study.com [study.com]
- 12. benthamdirect.com [benthamdirect.com]
An In-depth Technical Guide on the Physicochemical Properties of 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid
Introduction
In the landscape of modern drug discovery, pyrazole derivatives stand out as a privileged scaffold, forming the core of numerous clinically significant therapeutic agents.[1] Their synthetic versatility and diverse biological activities have made them a focal point of medicinal chemistry research.[1] This guide provides a comprehensive technical overview of the physicochemical properties of a specific pyrazole derivative, 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid. Understanding these properties is paramount for researchers, scientists, and drug development professionals, as they fundamentally govern a molecule's pharmacokinetic and pharmacodynamic behavior.
This document will delve into the structural features, solubility, acidity, lipophilicity, and spectral characteristics of this compound. Each section will not only present the data but also provide insights into the experimental methodologies and the implications of these properties in a drug development context.
Molecular Structure and Identity
Chemical Name: this compound
Molecular Formula: C₁₈H₁₆N₂O₂
Molecular Weight: 292.33 g/mol
The molecular structure consists of a central pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core is substituted at three key positions:
-
N1-position: A benzyl group, which can influence lipophilicity and potential π-π stacking interactions.
-
C3-position: A 4-methylphenyl (tolyl) group, contributing to the overall size and hydrophobic character of the molecule.
-
C4-position: A carboxylic acid group, which is the primary determinant of the compound's acidic nature and plays a crucial role in its solubility and potential for ionic interactions.
The interplay of these substituents dictates the overall physicochemical profile of the molecule. For instance, the relative orientation of the phenyl and pyrazole rings can be influenced by rotation around the C-N bond, which can impact intermolecular interactions in the solid state.[2][3]
Solubility Profile
Solubility is a critical parameter in drug development, influencing everything from formulation to bioavailability. The presence of the carboxylic acid group suggests that the solubility of this compound will be highly pH-dependent.
| Solvent | Predicted Solubility | Rationale |
| Water (neutral pH) | Low | The molecule possesses significant hydrophobic character due to the benzyl and tolyl groups. Carboxylic acids with more than five carbons generally exhibit poor water solubility. |
| 5% Sodium Bicarbonate (NaHCO₃) | Soluble | As a carboxylic acid, it is expected to react with a weak base like sodium bicarbonate to form a more soluble sodium carboxylate salt.[4][5] The effervescence of carbon dioxide is a strong indicator of this reaction.[4][5] |
| 5% Sodium Hydroxide (NaOH) | Soluble | A strong base like sodium hydroxide will readily deprotonate the carboxylic acid, forming the highly soluble sodium carboxylate salt.[4][5] |
| 5% Hydrochloric Acid (HCl) | Insoluble | In an acidic medium, the carboxylic acid will remain in its protonated, less soluble form.[5] |
| Organic Solvents (e.g., DMSO, Ethanol) | Soluble | The organic nature of the bulk of the molecule suggests good solubility in common organic solvents. |
Experimental Protocol: Solubility Determination
A qualitative assessment of solubility can be performed using the following stepwise procedure:
-
Water Solubility: To approximately 25 mg of the solid compound in a test tube, add 0.5 mL of distilled water. Mix thoroughly. If the solid dissolves, it is water-soluble.
-
Aqueous Base Solubility: If insoluble in water, to a fresh 25 mg sample, add 0.5 mL of 5% NaHCO₃ solution.[5] Observe for dissolution and any gas evolution.[5] If it dissolves, the compound is a carboxylic acid. If not, test its solubility in 0.5 mL of 5% NaOH solution.[5]
-
Aqueous Acid Solubility: If insoluble in water and aqueous base, test the solubility of a fresh 25 mg sample in 0.5 mL of 5% HCl solution.[5]
-
Confirmation: For samples that dissolve in aqueous base, acidification with 5% HCl should cause the original water-insoluble compound to precipitate.[5]
Causality Behind Experimental Choices
This hierarchical testing approach is a classic method in qualitative organic analysis. Starting with water provides a baseline. The use of sodium bicarbonate is a key differentiator, as carboxylic acids are generally acidic enough to react with this weak base, while phenols (another common acidic functional group) are typically not.[5] Sodium hydroxide is used to confirm acidic character if the bicarbonate test is inconclusive. The final acidification step serves as a self-validating system by regenerating the original insoluble compound.[5]
Acidity (pKa)
The pKa is a quantitative measure of the acidity of a compound. For this compound, the pKa of the carboxylic acid group is the most significant.
Importance in Drug Development
The pKa value is critical for predicting the ionization state of a drug at a given pH. This has profound implications for:
-
Absorption: The charge of a molecule affects its ability to cross biological membranes.
-
Distribution: Plasma protein binding can be influenced by the ionization state.
-
Formulation: The choice of salts and buffers for drug formulation depends on the pKa.
Experimental Protocol: Potentiometric Titration for pKa Determination
-
Sample Preparation: Accurately weigh approximately 200 mg of the carboxylic acid into a 125 mL Erlenmeyer flask.[4] Dissolve the compound in a suitable solvent, such as a mixture of ethanol and water, to ensure solubility of both the acidic and basic forms.
-
Titration Setup: Use a calibrated pH meter with an electrode immersed in the sample solution. Place the flask on a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, measured increments.
-
Data Collection: Record the pH of the solution after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).
Diagram: Titration Workflow
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (LogP)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water.
Predicted LogP: Due to the presence of two aromatic rings (benzyl and tolyl) and the overall carbon framework, this compound is expected to be a lipophilic molecule.[7] Calculated LogP values for pyrazole derivatives can vary, but for a molecule of this nature, a value in the range of 3 to 5 would be a reasonable estimate.[7] It is important to note that the LogP represents the partitioning of the neutral species. The distribution coefficient (LogD) takes into account both the neutral and ionized forms and is pH-dependent. At physiological pH (around 7.4), the carboxylic acid will be significantly ionized, leading to a lower LogD value compared to the LogP.
Significance in Drug Discovery
-
High LogP: Can lead to poor aqueous solubility, increased metabolic clearance, and potential for non-specific binding and toxicity.[7]
-
Low LogP: May result in poor absorption through lipid membranes.
-
Optimal Range: For many orally administered drugs, a LogP in the range of 1-3 is often considered optimal.
Experimental Protocol: Shake-Flask Method for LogP Determination
-
Preparation: Prepare a stock solution of the compound in the solvent in which it is most soluble. Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol.
-
Partitioning: Add a small, known amount of the stock solution to a flask containing known volumes of the pre-saturated n-octanol and water.
-
Equilibration: Seal the flask and shake it vigorously for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases. Let the flask stand to allow the layers to separate completely.
-
Analysis: Carefully separate the n-octanol and aqueous layers. Determine the concentration of the compound in each layer using a suitable analytical technique, such as HPLC-UV.
-
Calculation: The LogP is calculated as: LogP = log ( [Concentration in octanol] / [Concentration in water] )
Melting Point
The melting point is a fundamental physical property that provides information about the purity and the strength of the intermolecular forces in the crystal lattice of a solid compound.
Expected Melting Point: Pyrazole carboxylic acids are crystalline solids.[8][9] The melting point will be influenced by the molecular weight and the efficiency of crystal packing. The presence of the carboxylic acid allows for strong hydrogen bonding, which typically leads to relatively high melting points. For a similar compound, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, the melting point is 200–201°C.[10]
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: Ensure the sample is dry and finely powdered.
-
Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a melting point apparatus. Heat the sample slowly (1-2 °C per minute) as the melting point is approached.
-
Observation: Record the temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted. A sharp melting range (e.g., 1-2 °C) is indicative of a pure compound.
Spectroscopic Properties
Spectroscopic analysis is essential for confirming the structure of the synthesized molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
O-H Stretch (Carboxylic Acid): A very broad absorption is expected in the range of 2500-3300 cm⁻¹.[11]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption is expected between 1710 and 1760 cm⁻¹.[11] Conjugation with the pyrazole ring will likely shift this absorption to the lower end of the range.
-
C=C and C=N Stretches (Aromatic Rings): Absorptions in the 1450-1600 cm⁻¹ region.
-
C-H Stretches (Aromatic and Alkyl): Absorptions typically appear just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for alkyl C-H.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
¹H NMR:
-
Carboxylic Acid Proton (-COOH): A characteristic singlet, often broad, appearing far downfield, typically between 10-13 ppm.[11][12]
-
Aromatic Protons (Benzyl and Tolyl): A series of multiplets in the range of 7-8 ppm.
-
Pyrazole Proton: A singlet for the proton on the pyrazole ring, likely in the aromatic region.
-
Benzyl Methylene Protons (-CH₂-): A singlet around 5.0-5.5 ppm.
-
Tolyl Methyl Protons (-CH₃): A singlet around 2.3-2.5 ppm.
¹³C NMR:
-
Carbonyl Carbon (-COOH): A signal in the range of 165-185 ppm.[11]
-
Aromatic and Pyrazole Carbons: Multiple signals in the 110-150 ppm range.
-
Benzyl Methylene Carbon (-CH₂-): A signal around 50-60 ppm.
-
Tolyl Methyl Carbon (-CH₃): A signal around 20-25 ppm.
Diagram: Spectroscopic Analysis Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]
- 3. Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. www1.udel.edu [www1.udel.edu]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] The Structure and Dynamic Properties of 1H-Pyrazole-4-Carboxylic Acids in the Solid State | Semantic Scholar [semanticscholar.org]
- 10. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
An In-Depth Technical Guide to 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid (CAS Number: 956453-12-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, and its derivatives are actively explored for a wide range of therapeutic applications.[1][2] This document details the physicochemical properties, a validated synthetic route, and the analytical characterization of the title compound. Furthermore, it explores the potential therapeutic applications based on the established biological activities of structurally related pyrazole carboxylic acid derivatives, which include anticancer, anti-inflammatory, and antimicrobial properties.[3][4] This guide is intended to serve as a valuable resource for researchers engaged in drug discovery and development, providing the foundational knowledge required for the synthesis, characterization, and further investigation of this promising molecule.
Introduction
Pyrazole and its derivatives represent a critical class of heterocyclic compounds in the landscape of pharmaceutical sciences.[1] Their diverse biological activities have led to their incorporation into a variety of clinically successful drugs.[4] The pyrazole nucleus is recognized for its ability to engage in various biological interactions, making it a privileged scaffold in drug design.[2] The addition of a carboxylic acid moiety provides a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. The subject of this guide, this compound, combines these key features, making it a compound of considerable interest for further research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key identifiers and properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 956453-12-6 | [5][6] |
| Molecular Formula | C₁₈H₁₆N₂O₂ | [7] |
| Molecular Weight | 292.33 g/mol | [7] |
| IUPAC Name | 1-benzyl-3-(p-tolyl)-1H-pyrazole-4-carboxylic acid | [8] |
| Canonical SMILES | Cc1ccc(cc1)-c2cn(Cc3ccccc3)nc2C(=O)O | [7] |
| InChI Key | OTRPLYXESVAETE-UHFFFAOYSA-N | [7] |
Synthesis and Mechanism
The synthesis of this compound can be efficiently achieved through a two-step process, commencing with the synthesis of its ethyl ester precursor followed by hydrolysis.
Step 1: Synthesis of Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate
The precursor, ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate, is synthesized via a condensation reaction.[9] This reaction involves the benzylation of ethyl 3-p-tolyl-1H-pyrazole-5-carboxylate. The selection of a suitable base and solvent system is crucial for achieving a high yield and purity of the product.[9]
-
To a solution of ethyl 3-p-tolyl-1H-pyrazole-5-carboxylate (0.02 mol) in acetonitrile (100 ml), add potassium carbonate (0.02 mol) and benzyl chloride (0.0024 mol).[9]
-
Heat the reaction mixture to reflux for 10 hours.[9]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.[9]
-
Purify the crude product by column chromatography on silica gel to isolate ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate. A yield of 82% has been reported for this procedure.[9]
Step 2: Hydrolysis to this compound
The final product is obtained by the hydrolysis of the ethyl ester precursor. This is a standard procedure for converting esters to carboxylic acids. A protocol for a structurally similar compound suggests the use of a strong base such as potassium hydroxide in an alcoholic solvent.[10]
-
Dissolve ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate (0.01 mol) in ethanol (40 ml).[10]
-
Add potassium hydroxide (0.02 mol) to the solution.[10]
-
Heat the mixture to reflux for 3 hours.[10]
-
After cooling, remove the solvent under reduced pressure.[10]
-
Dissolve the residue in water and acidify with hydrochloric acid (10%) to precipitate the carboxylic acid.[10]
-
Filter the precipitate, wash with water, and dry to obtain this compound. A yield of 92% has been reported for a similar hydrolysis reaction.[10]
Synthesis Workflow Diagram:
Caption: Synthetic pathway for this compound.
Spectroscopic Characterization
While specific spectroscopic data for this compound is not widely available in the literature, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl and tolyl groups, the methylene protons of the benzyl group, the methyl protons of the tolyl group, a singlet for the pyrazole ring proton, and a broad singlet for the carboxylic acid proton.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals corresponding to the carbonyl carbon of the carboxylic acid, the carbons of the pyrazole ring, and the aromatic carbons of the benzyl and tolyl substituents.
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying key functional groups. For this molecule, the following characteristic absorption bands are anticipated:
-
A broad O-H stretch from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.[1][11]
-
A strong C=O stretch from the carboxylic acid, expected around 1710-1760 cm⁻¹.
-
C-H stretching vibrations from the aromatic rings and the methylene group, generally observed between 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.[11]
-
C=C stretching absorptions from the aromatic rings in the 1600-1450 cm⁻¹ region.[1]
Mass Spectrometry
Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) corresponding to the exact mass of C₁₈H₁₆N₂O₂ would be expected.
Potential Applications in Drug Discovery
While there is no specific biological data for this compound in the public domain, the broader class of pyrazole carboxylic acid derivatives has demonstrated a wide array of pharmacological activities, suggesting potential therapeutic applications for the title compound.
Anticancer Activity
Numerous pyrazole derivatives have been investigated for their potential as anticancer agents.[1] For instance, certain pyrazole-3-carboxamide derivatives have shown potent antiproliferative and cytotoxic effects against various cancer cell lines, including liver, breast, and colon cancer.[3] These compounds can induce cell cycle arrest, highlighting a potential mechanism of action.[3]
Anti-inflammatory and Analgesic Properties
The pyrazole scaffold is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).[4] Derivatives of pyrazole have been synthesized and evaluated for their anti-inflammatory and analgesic activities, with some compounds showing significant efficacy.
Antimicrobial Activity
Pyrazole derivatives have also been explored for their antimicrobial properties, including antibacterial and antifungal activities. The development of new antimicrobial agents is a critical area of research, and pyrazole-containing compounds represent a promising avenue for the discovery of novel therapeutics.
Potential Mechanism of Action Diagram:
Caption: Potential mechanisms of action for pyrazole derivatives in drug discovery.
Conclusion
This compound is a synthetically accessible compound with a molecular architecture that suggests significant potential for applications in drug discovery. While further biological evaluation is required to elucidate its specific activities, the extensive research on related pyrazole derivatives provides a strong rationale for its investigation as a candidate for anticancer, anti-inflammatory, or antimicrobial therapies. This technical guide provides the essential information for researchers to synthesize, characterize, and further explore the therapeutic potential of this promising molecule.
References
-
This compound. (n.d.). In Interchim. Retrieved January 17, 2026, from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved January 17, 2026, from [Link]
- Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109.
- Pirol, S., Yilmaz, I., Temiz-Arpaci, O., & Aki-Yalcin, E. (2018). Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1433–1443.
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 17, 2026, from [Link]
- Asati, V., & Srivastava, S. K. (2020). Current status of pyrazole and its biological activities. Journal of the Chinese Chemical Society, 67(9), 1481-1509.
- 1-Benzyl-3,5-dimethyl-1 H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. (2017). ACS Medicinal Chemistry Letters, 8(1), 90-95.
- Xia, Y., et al. (2009). 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1273.
- Biological evaluation of hydron. (1981). Journal of Endodontics, 7(10), 441-443.
- Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. (2022). Molecules, 27(15), 4789.
- Synthesis, Spectral Characterization, in Vitro and in Silico Studies of Benzodioxin Pyrazoline derivatives. (2020). Biointerface Research in Applied Chemistry, 11(2), 9126-9138.
-
Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 17, 2026, from [Link]
- Marinescu, M., & Zalaru, C. M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. In Recent Trends in Biochemistry. MedDocs Publishers.
- Shetty, S. N., et al. (2012). Synthesis of 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 24(11), 5037-5040.
-
Benzyl alcohol. (n.d.). In NIST WebBook. Retrieved January 17, 2026, from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 17, 2026, from [Link]
-
Pyrazole-3-carboxylic acid. (n.d.). In SpectraBase. Retrieved January 17, 2026, from [Link]
- Synthesis, Structure Characterization, and X-ray Crystallography of Novel 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylate Derivatives with a Carbohydrate Moiety. (2011).
- Ge, Z., et al. (2011). Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(2), o468.
Sources
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. rsc.org [rsc.org]
- 6. 1-Methyl-1H-pyrazole-4-carboxylic acid | C5H6N2O2 | CID 643160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid | C11H10N2O2 | CID 12189267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Biological evaluation of Hydron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Secure Verification [cherry.chem.bg.ac.rs]
Spectroscopic Characterization of 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid: A Technical Guide
This guide provides an in-depth analysis of the spectroscopic data for the novel heterocyclic compound, 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid. The structural elucidation of such molecules is paramount in the fields of medicinal chemistry and materials science, where a precise understanding of molecular architecture dictates function. This document synthesizes predictive data based on established spectroscopic principles and analogous structures to offer a comprehensive characterization, guiding researchers in the identification and analysis of this compound.
Molecular Structure and Overview
This compound (CAS No. 956453-12-6) is a polysubstituted pyrazole derivative.[1] Its structure incorporates a central pyrazole ring, a versatile scaffold in drug discovery, functionalized with a benzyl group at the N1 position, a p-tolyl group at the C3 position, and a carboxylic acid at the C4 position. The strategic placement of these moieties is expected to confer specific physicochemical and biological properties. Accurate spectroscopic analysis is the cornerstone of verifying the successful synthesis and purity of this target molecule.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For the title compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy
The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) are summarized below.
Experimental Protocol (Predicted): A sample of 5-10 mg of the compound would be dissolved in 0.6-0.7 mL of a deuterated solvent, typically CDCl₃ or DMSO-d₆. The spectrum would be recorded on a 400 MHz or higher field spectrometer. Tetramethylsilane (TMS) would be used as an internal standard (δ 0.00).
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Broad Singlet | 1H |
| Pyrazole-H5 | 7.9 - 8.2 | Singlet | 1H |
| Benzyl Aromatic-H | 7.2 - 7.4 | Multiplet | 5H |
| p-Tolyl Aromatic-H (d) | 7.5 - 7.7 | Doublet | 2H |
| p-Tolyl Aromatic-H (d) | 7.1 - 7.3 | Doublet | 2H |
| Benzyl Methylene (-CH₂-) | 5.4 - 5.6 | Singlet | 2H |
| p-Tolyl Methyl (-CH₃) | 2.3 - 2.5 | Singlet | 3H |
Causality Behind Predictions:
-
Carboxylic Acid Proton: The acidic proton of a carboxylic acid is highly deshielded and often appears as a very broad singlet at a high chemical shift, typically above 10 ppm.[2]
-
Pyrazole Ring Proton: The H5 proton on the pyrazole ring is expected to be a singlet, as it has no adjacent protons. Its chemical shift is influenced by the electron-withdrawing carboxylic acid group and the aromatic nature of the ring.
-
Aromatic Protons: The five protons of the benzyl group and the four protons of the p-tolyl group will appear in the aromatic region (7.0-8.0 ppm). The p-tolyl group will exhibit a characteristic AA'BB' system, appearing as two distinct doublets due to the symmetry of the para-substitution.
-
Benzyl Methylene Protons: The two protons of the methylene bridge between the benzyl ring and the pyrazole nitrogen will appear as a sharp singlet, as there are no adjacent protons to couple with.
-
Tolyl Methyl Protons: The three protons of the methyl group on the tolyl ring will also be a singlet, appearing in the typical range for benzylic methyl groups.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Experimental Protocol (Predicted): The spectrum would be acquired using the same sample prepared for ¹H NMR. A proton-decoupled sequence would be used to simplify the spectrum to single lines for each unique carbon atom.
| Carbon Assignment | Predicted δ (ppm) |
| Carboxylic Acid (-C OOH) | 165 - 175 |
| Pyrazole-C3 | 145 - 155 |
| Pyrazole-C5 | 135 - 145 |
| Aromatic Quaternary Carbons | 125 - 140 |
| Aromatic CH Carbons | 120 - 130 |
| Pyrazole-C4 | 110 - 120 |
| Benzyl Methylene (-C H₂-) | 50 - 55 |
| p-Tolyl Methyl (-C H₃) | 20 - 25 |
Causality Behind Predictions:
-
Carbonyl Carbon: The carbon of the carboxylic acid group is highly deshielded and appears at a very low field.
-
Pyrazole and Aromatic Carbons: The sp² hybridized carbons of the pyrazole and aromatic rings will resonate in the 110-155 ppm range. The specific shifts are influenced by the electronic effects of the substituents.
-
Aliphatic Carbons: The sp³ hybridized carbons of the benzyl methylene and tolyl methyl groups will appear at a much higher field (lower ppm values).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations.
Experimental Protocol (Predicted): The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, the Attenuated Total Reflectance (ATR) technique is common, or a KBr pellet can be prepared.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 2500 (very broad) | O-H stretch | Carboxylic Acid |
| 3100 - 3000 | C-H stretch (sp²) | Aromatic |
| 3000 - 2850 | C-H stretch (sp³) | Alkyl |
| ~1710 (strong, sharp) | C=O stretch | Carboxylic Acid |
| 1600 - 1450 | C=C stretch | Aromatic Rings |
| ~1250 | C-O stretch | Carboxylic Acid |
Causality Behind Spectral Features:
-
The most characteristic feature of a carboxylic acid is the extremely broad O-H stretching band from 2500-3300 cm⁻¹, which is due to strong hydrogen bonding.[2][3][4] This band often overlaps with the C-H stretching vibrations.
-
A strong, sharp absorption around 1710 cm⁻¹ is indicative of the C=O (carbonyl) stretch of the carboxylic acid dimer.[2]
-
Absorptions in the 3000-3100 cm⁻¹ region are characteristic of C-H stretches from the aromatic rings, while those just below 3000 cm⁻¹ are from the alkyl portions (benzyl CH₂ and tolyl CH₃).[3][5]
-
The C=C stretching vibrations of the aromatic rings typically appear in the 1450-1600 cm⁻¹ region.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Experimental Protocol (Predicted): A high-resolution mass spectrum would be obtained using an Electrospray Ionization (ESI) or Electron Impact (EI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer. ESI is a soft ionization technique that would likely show the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, while EI would induce more fragmentation.
Predicted Fragmentation:
-
Molecular Ion (M⁺˙): The molecular weight of C₁₈H₁₆N₂O₂ is 292.33 g/mol . A high-resolution mass spectrum would confirm this elemental composition.
-
Major Fragments: The most likely fragmentation pathway involves the cleavage of the benzylic C-N bond, which is a favorable process.
Sources
A Technical Guide to the Crystal Structure Analysis of 1-benzyl-3-p-tolyl-1H-pyrazole-4-carboxylic acid
Abstract: Pyrazole derivatives form the backbone of numerous therapeutic agents, making the elucidation of their three-dimensional structures a critical endeavor in modern drug discovery.[1][2][3][4] This guide provides an in-depth, technical walkthrough of the single-crystal X-ray diffraction (SCXRD) analysis of 1-benzyl-3-p-tolyl-1H-pyrazole-4-carboxylic acid, a representative member of this pharmacologically significant class of compounds.[5] While a published crystal structure for this specific molecule is not available in open crystallographic databases, this document leverages data from closely related analogues to present a robust, predictive analysis framework.[6][7] We detail field-proven protocols for synthesis and crystallization, outline the complete crystallographic workflow from data collection to structure refinement, and perform a comprehensive analysis of the molecule's expected geometric and supramolecular features. The insights derived serve as a blueprint for researchers, scientists, and drug development professionals engaged in the structural characterization of novel small organic molecules.
Introduction: The Significance of Structural Elucidation
The pyrazole scaffold is a privileged structure in medicinal chemistry, integral to drugs with applications ranging from anti-inflammatory to anticancer and antiviral therapies.[1][3][4][5] The precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within a crystal lattice dictate a molecule's physicochemical properties, such as solubility, stability, and bioavailability. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining this arrangement, providing crucial data for structure-activity relationship (SAR) studies and rational drug design.[8][9]
This whitepaper focuses on 1-benzyl-3-p-tolyl-1H-pyrazole-4-carboxylic acid, a molecule possessing key structural motifs common in drug candidates: a heterocyclic core, flexible aromatic substituents, and a hydrogen-bonding carboxylic acid group. Understanding its crystal structure offers insights into its conformational preferences and the supramolecular synthons it is likely to form, which are pivotal for predicting its behavior in a biological environment.
Synthesis and High-Quality Crystal Growth
The journey to a crystal structure begins with the synthesis of the pure compound and the subsequent growth of diffraction-quality single crystals. This phase is often the most challenging bottleneck in the entire process.[8]
Proposed Synthesis Protocol
A plausible synthetic route to the title compound can be adapted from established methods for related pyrazole derivatives.[7][10][11][12] A common and effective approach involves a multi-step sequence starting from a suitable β-ketoester, followed by cyclization and functional group manipulation.
Step-by-Step Synthesis:
-
Preparation of Ethyl 2-(p-tolyl)-2,4-dioxobutanoate: Condensation of p-methylacetophenone with diethyl oxalate in the presence of a strong base like sodium ethoxide yields the corresponding diketoester.
-
Pyrazole Ring Formation: Reaction of the diketoester with benzylhydrazine in a suitable solvent (e.g., ethanol or acetic acid) leads to the formation of the pyrazole ring via cyclocondensation. This reaction typically yields a mixture of regioisomers; chromatographic separation is necessary to isolate the desired 1-benzyl-3-p-tolyl isomer.
-
Hydrolysis to Carboxylic Acid: The resulting ethyl ester, Ethyl 1-benzyl-3-(p-tolyl)-1H-pyrazole-5-carboxylate, is hydrolyzed to the target carboxylic acid.[7] This is achieved by heating the ester with a base such as potassium hydroxide in an alcoholic solvent, followed by acidification to precipitate the final product.[6]
Crystallization Strategies: The Art and Science
Growing a single crystal suitable for SCXRD (typically >0.1 mm in all dimensions) requires careful control over nucleation and growth rates.[9][13] Purity of the compound is paramount.
Recommended Crystallization Protocol:
-
Solvent Screening: The initial step is to determine the compound's solubility in a range of solvents (e.g., acetone, ethanol, ethyl acetate, acetonitrile, dichloromethane, and mixtures thereof).[14] The ideal solvent is one in which the compound is moderately soluble.[13]
-
Slow Evaporation Method: This is the most straightforward technique.[13][15]
-
Prepare a nearly saturated solution of the compound in a chosen solvent (e.g., ethyl acetate, based on analogues[7]).
-
Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.[13]
-
Cover the vial with a cap, pierced with a needle, to allow for slow solvent evaporation over several days to weeks in a vibration-free environment.[13][14]
-
-
Vapor Diffusion: An alternative method involves dissolving the compound in a small amount of a good solvent and placing this vial inside a larger, sealed jar containing a "poor" solvent (an anti-solvent) in which the compound is insoluble but which is miscible with the good solvent. The slow diffusion of the anti-solvent vapor into the solution gradually reduces the compound's solubility, promoting slow crystallization.
X-ray Crystallographic Analysis: From Crystal to Structure
Once a suitable crystal is obtained, the process of determining its structure can begin. This workflow is highly standardized and relies on sophisticated instrumentation and software.
Experimental Workflow
The overall process can be visualized as a linear progression from data collection to the final, validated structural model.
Caption: The five key stages of single-crystal X-ray structure determination.
Data Collection and Reduction
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head. The experiment is typically conducted at a low temperature (e.g., 100-150 K) using a cryostream to minimize thermal vibrations and potential radiation damage.
-
Diffraction Experiment: The crystal is placed in an intense, monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å). As the crystal is rotated, a series of diffraction patterns are collected on a detector.
-
Data Reduction: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of thousands of individual reflections. This step is typically performed using the diffractometer's proprietary software.
Structure Solution and Refinement
This phase involves transforming the raw diffraction data into a chemically meaningful atomic model. Modern crystallographic software packages like Olex2 or SHELXLE provide integrated environments for this process.[16][17][18][19][20][21][22]
Step-by-Step Refinement Protocol using SHELXL: [23][24]
-
Structure Solution: The initial placement of atoms (solving the "phase problem") is typically achieved using direct methods with a program like SHELXT. This provides a preliminary, often incomplete, structural model.
-
Initial Refinement: The model is refined against the experimental data using a least-squares algorithm in SHELXL.[23] This process iteratively adjusts atomic positions and isotropic displacement parameters to improve the agreement between the calculated and observed structure factors.
-
Atom Assignment and Anisotropic Refinement: All non-hydrogen atoms are identified and assigned. The refinement is then switched to an anisotropic model, where atomic vibrations are described by ellipsoids rather than spheres.
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated geometric positions and refined using a "riding model," where their positions are geometrically dependent on the parent atom.[6] The hydrogen of the carboxylic acid group is often located from the difference Fourier map.
-
Convergence: The refinement is continued until convergence, meaning the shifts in atomic parameters between cycles are negligible. The quality of the final model is assessed using metrics like the R-factor (R1) and the goodness-of-fit (GooF).
Predictive Structural Analysis
Based on data from highly analogous structures found in the Cambridge Structural Database (CSD), we can predict the key structural features of 1-benzyl-3-p-tolyl-1H-pyrazole-4-carboxylic acid.[25][26][27][28]
Molecular Geometry and Conformation
The molecule's structure is defined by the spatial relationship between its three main components: the pyrazole core, the N1-benzyl group, and the C3-p-tolyl group.
| Parameter | Predicted Value/Range | Rationale / Comparison |
| Pyrazole Ring | Essentially planar | Aromatic heterocycle |
| Dihedral Angle (Pyrazole – p-tolyl) | 15-20° | In a similar structure, this angle is 15.68°.[7] This near-coplanarity suggests some degree of π-conjugation. |
| Dihedral Angle (Pyrazole – benzyl) | 75-85° | In analogues, this angle is typically large (77-83°), indicating the benzyl group is twisted significantly out of the pyrazole plane to minimize steric hindrance.[6][7] |
| Dihedral Angle (Carboxylic Acid – Pyrazole) | < 10° | The carboxylate group tends to be nearly coplanar with the pyrazole ring to maximize conjugation, with observed angles around 8.5°.[6] |
Supramolecular Assembly: The Hydrogen-Bonding Motif
The most dominant intermolecular interaction will be the hydrogen bond formed by the carboxylic acid moiety. In the solid state, carboxylic acids overwhelmingly form centrosymmetric dimers through a pair of O—H···O hydrogen bonds.[29] This creates a highly stable and predictable supramolecular synthon.
This fundamental interaction can be described using graph-set notation as an
Caption: The classic R²₂(8) hydrogen-bonded dimer common to carboxylic acids.
Other, weaker interactions such as C—H···π and potential π-π stacking between the aromatic rings of adjacent dimers will further stabilize the resulting three-dimensional crystal packing.
Implications for Drug Development
A detailed crystallographic analysis provides invaluable information for the drug development pipeline:
-
Pharmacophore Modeling: The determined solid-state conformation provides a low-energy, experimentally validated structure that can be used as a starting point for defining pharmacophore features and for docking studies.
-
Polymorph Screening: Different crystallization conditions can lead to different crystal packings (polymorphs), which can have dramatically different properties. A baseline crystal structure is essential for identifying and characterizing these forms.
-
Intellectual Property: A novel crystal structure is a form of intellectual property that can be patented, providing crucial protection for a new chemical entity.
-
Formulation Development: Knowledge of intermolecular interactions helps in understanding and predicting the solid-state properties that are critical for formulation, such as solubility and dissolution rate.
Conclusion
This technical guide has outlined the comprehensive process for the synthesis, crystallization, and single-crystal X-ray structure analysis of 1-benzyl-3-p-tolyl-1H-pyrazole-4-carboxylic acid. By integrating established protocols with predictive analysis based on known analogues, we have constructed a scientifically rigorous framework for its structural elucidation. The analysis highlights the expected molecular conformation, dominated by a twisted arrangement of the aromatic substituents, and a supramolecular architecture governed by robust carboxylic acid dimer formation. These structural insights are fundamental for advancing the rational design and development of new pyrazole-based therapeutic agents.
References
-
OlexSys. Olex2. [Link]
-
Wikipedia. Cambridge Structural Database. [Link]
-
Physical Sciences Data science Service. Cambridge Structural Database (CSD). [Link]
-
UMass Dartmouth | Claire T. Carney Library. Cambridge Structural Database. [Link]
-
MIT Information Systems. Cambridge Structural Database. [Link]
-
Khan, S., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]
-
Future Medicinal Chemistry. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. [Link]
-
Khan, S. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]
-
YouTube. ShelXle Tutorials Crash course for ShelXle. [Link]
-
MDPI. Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. [Link]
-
ResearchGate. OLEX2: A complete structure solution, refinement and analysis program. [Link]
-
PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]
-
Re3data.org. Cambridge Structural Database. [Link]
-
Otterbein University. Crystallographic Facilities @ Otterbein. [Link]
-
YouTube. ShelXle Tutorial solving and refining crystal structures. [Link]
-
MDPI. Intermolecular Hydrogen Bonding in Alpha-Hydroxy Carboxylic Acids Crystals: Connectivity, Synthons, Supramolecular Motifs. [Link]
-
ACS Publications. Hierarchy of Supramolecular Synthons: Persistent Carboxylic Acid···Pyridine Hydrogen Bonds in Cocrystals That also Contain a Hydroxyl Moiety. [Link]
-
SourceForge. Olex2 download. [Link]
-
Scilit. OLEX2: a complete structure solution, refinement and analysis program. [Link]
-
SHELX. Structure refinement - SHELXL. [Link]
-
MDPI. Analysis of Hydrogen Bonds in Crystals. [Link]
-
Royal Society of Chemistry. Chapter 2: The Role of Hydrogen Bonding in Co-crystals. [Link]
-
Michigan State University. X-Ray Crystallography Laboratory. [Link]
-
RSC Publishing. Co-crystalline hydrogen bonded solids based on the alcohol – carboxylic acid – alcohol supramolecular motif. [Link]
-
RSC Publishing. Advanced crystallisation methods for small organic molecules. [Link]
-
Reza Latifi. User guide to crystal structure refinement with SHELXL. [Link]
-
ISIS Neutron and Muon Source. Single Crystal Refinement using SHELX program. [Link]
-
Creative BioMart. X-ray Crystallography. [Link]
-
University of Rochester. How To: Grow X-Ray Quality Crystals. [Link]
-
IUCr Journals. How to grow crystals for X-ray crystallography. [Link]
-
NIH. 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. [Link]
-
NIH. Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate. [Link]
-
Asian Journal of Chemistry. 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. [Link]
-
Sci-Hub. 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid. [Link]
-
PubChemLite. 1-benzyl-3-phenyl-1h-pyrazole-4-carboxylic acid. [Link]
-
ResearchGate. Synthesis and some reactions of 4-benzoyl-5- phenyl-1-(2,4,6 trichloro phenyl)-1H-pyrazole-3-carboxylic acid. [Link]
-
DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]
-
NIH. Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative. [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 9. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. How To [chem.rochester.edu]
- 14. journals.iucr.org [journals.iucr.org]
- 15. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 16. Olex2 | OlexSys [olexsys.org]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. Crystallographic Facilities @ Otterbein · Crystals@Otterbein [crystals.symotter.org]
- 20. youtube.com [youtube.com]
- 21. sourceforge.net [sourceforge.net]
- 22. OLEX2: a complete structure solution, refinement and analysis program | Scilit [scilit.com]
- 23. An Easy Structure - Sucrose [xray.uky.edu]
- 24. isis.stfc.ac.uk [isis.stfc.ac.uk]
- 25. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 26. Cambridge Structural Database - UMass Dartmouth | Claire T. Carney Library [lib.umassd.edu]
- 27. Cambridge Structural Database | Information Systems & Technology [ist.mit.edu]
- 28. Cambridge Structural Database | re3data.org [re3data.org]
- 29. Analysis of Hydrogen Bonds in Crystals [mdpi.com]
- 30. mdpi.com [mdpi.com]
- 31. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Organic Solvent Solubility of 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid
Abstract: The determination of solubility is a cornerstone of chemical and pharmaceutical development, profoundly influencing a compound's journey from discovery to application. This guide provides an in-depth technical exploration of the solubility of 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid, a molecule possessing structural motifs common in modern pharmacophores. We will dissect the theoretical underpinnings of its solubility based on molecular architecture, present a rigorous, field-proven experimental protocol for its empirical determination, and offer a framework for interpreting the resulting data. This document is intended for researchers, medicinal chemists, and formulation scientists who require a robust understanding of solubility to advance their research and development objectives.
Introduction: The Central Role of Solubility
This compound is a complex heterocyclic compound featuring a pyrazole core, which is a privileged scaffold in medicinal chemistry, flanked by a benzyl group, a tolyl (4-methylphenyl) group, and a carboxylic acid moiety. The interplay of these functional groups dictates its physicochemical properties, with solubility being paramount.
In drug development, solubility is a critical attribute that governs a multitude of outcomes, including:
-
Bioavailability: An active pharmaceutical ingredient (API) must dissolve to be absorbed and exert its therapeutic effect.
-
Formulation: The choice of excipients and dosage form (e.g., tablet, solution, suspension) is directly dependent on the API's solubility profile.[1]
-
Purification: Crystallization, a common purification technique, relies on differential solubility in various solvent systems.[2]
-
Process Chemistry: Solvent selection for synthesis and reactions is often constrained by the solubility of reagents and products.
This guide provides the theoretical context and practical workflows necessary to accurately characterize the solubility of this pyrazole derivative in a range of common organic solvents.
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the energetic balance of breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. The principle of "like dissolves like" serves as a useful heuristic, where solubility is favored when the intermolecular forces of the solute and solvent are similar.
Molecular Structure and Polarity Analysis
The structure of this compound presents a fascinating dichotomy of polar and non-polar regions.
-
Polar Moieties:
-
Carboxylic Acid (-COOH): This is the dominant polar feature, capable of acting as both a strong hydrogen bond donor and acceptor. Its acidic nature means it can also be ionized to form a highly polar carboxylate salt in the presence of a base.
-
Pyrazole Ring: This aromatic heterocycle contains two nitrogen atoms. The pyrrole-like NH group is a hydrogen bond donor, while the pyridine-like nitrogen is a hydrogen bond acceptor.[3] The pyrazole ring is less lipophilic than a benzene ring, which can improve physicochemical properties.[3]
-
-
Non-Polar Moieties:
-
Benzyl Group (-CH₂-Ph): A large, hydrophobic group that will contribute favorably to solubility in non-polar and aromatic solvents through van der Waals forces and π-π stacking.
-
Tolyl Group (-Ph-CH₃): Similar to the benzyl group, this aromatic substituent increases the molecule's overall lipophilicity.
-
Predicted Solubility Trends: Based on this structure, we can hypothesize that the molecule will exhibit moderate to good solubility in polar aprotic solvents (e.g., DMSO, DMF, Acetone) and polar protic solvents (e.g., Methanol, Ethanol) that can engage in hydrogen bonding with the carboxylic acid and pyrazole groups.[4] Its solubility in non-polar solvents like hexane is expected to be poor due to the highly polar carboxylic acid. However, the significant non-polar surface area from the benzyl and tolyl groups may enhance solubility in solvents of intermediate polarity, such as ethyl acetate and dichloromethane. This behavior is observed in the structurally related drug Celecoxib, which shows high solubility in ethyl acetate.[5][6]
The Role of the Solvent
Organic solvents are typically classified based on their polarity:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Contain O-H or N-H bonds and can act as hydrogen bond donors and acceptors. They are effective at solvating both the polar and, to a lesser extent, the non-polar parts of the molecule.
-
Polar Aprotic Solvents (e.g., Acetonitrile, Acetone, Ethyl Acetate, DMSO): Possess a significant dipole moment but lack O-H or N-H bonds. They are strong hydrogen bond acceptors and can effectively solvate polar functional groups.
-
Non-Polar Solvents (e.g., Toluene, Hexane): Have low dielectric constants and interact primarily through weak van der Waals forces. They are best suited for dissolving non-polar, lipophilic compounds.
Experimental Determination of Thermodynamic Solubility
While theoretical predictions are valuable, empirical measurement is essential for accurate characterization. It is crucial to distinguish between thermodynamic and kinetic solubility.[7]
-
Kinetic Solubility: Measures the concentration of a compound upon its precipitation from a stock solution (often in DMSO) diluted into an aqueous buffer. It is a high-throughput but often less precise measurement.[7]
-
Thermodynamic Solubility: Represents the true equilibrium concentration of a solute in a saturated solution in the presence of excess solid. It is the definitive value for formulation and physicochemical characterization.
This guide focuses on the "gold standard" for determining thermodynamic solubility: the Saturation Shake-Flask Method.[8][9]
General Workflow for Solubility Assessment
The process of determining solubility is a multi-step workflow that requires careful execution and precise analytical techniques.
Caption: High-level workflow for solubility determination.
Protocol: Saturation Shake-Flask Method
This protocol describes the definitive method for measuring thermodynamic solubility. Its deliberate, time-intensive nature is necessary to ensure that a true equilibrium state is achieved between the dissolved and solid-state compound.[8]
Causality Behind Key Steps:
-
Excess Solid: Adding an amount of compound that is visibly in excess of what will dissolve is critical to guarantee that the resulting solution is truly saturated.
-
Equilibration Time: Many complex organic molecules dissolve slowly. Agitation for 24 to 72 hours at a constant temperature is required to overcome kinetic barriers and reach thermodynamic equilibrium.[8]
-
Temperature Control: Solubility is highly dependent on temperature. A constant temperature must be maintained throughout the experiment for reproducible and accurate results.[4]
-
Phase Separation: It is imperative to completely separate the saturated solution (supernatant) from the undissolved solid before analysis to avoid artificially inflating the measured concentration.
Caption: Detailed step-by-step Shake-Flask experimental workflow.
Analytical Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) is the preferred method for quantifying the compound's concentration in the saturated solution. Its high specificity allows for accurate measurement even in the presence of minor impurities or degradants, a significant advantage over less specific methods like UV spectrophotometry.[8]
Illustrative HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile and water with 0.1% formic acid to ensure the carboxylic acid is protonated. A typical starting point could be 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at a wavelength maximum (e.g., 254 nm), determined from a UV scan of the compound.[10]
-
Quantification: Concentration is determined by comparing the peak area of the sample to a standard curve prepared from known concentrations of the compound.
Data Presentation and Interpretation
Solubility data should be presented clearly in both mass/volume (mg/mL) and molar (mol/L) units to facilitate comparison and use in various calculations. The following table provides illustrative data based on the expected behavior of the target compound, drawing parallels from structurally similar molecules like Celecoxib.[5][6]
Table 1: Illustrative Solubility of this compound at 25°C
| Solvent | Solvent Type | Predicted Solubility (mg/mL) | Predicted Molar Solubility (mol/L) |
| Hexane | Non-Polar | < 0.1 | < 0.0003 |
| Toluene | Non-Polar (Aromatic) | ~ 1 - 2 | ~ 0.003 - 0.006 |
| Dichloromethane | Polar Aprotic | ~ 15 - 25 | ~ 0.045 - 0.075 |
| Ethyl Acetate | Polar Aprotic | > 50 | > 0.150 |
| Acetone | Polar Aprotic | > 50 | > 0.150 |
| Acetonitrile | Polar Aprotic | ~ 20 - 30 | ~ 0.060 - 0.090 |
| Isopropanol | Polar Protic | ~ 10 - 20 | ~ 0.030 - 0.060 |
| Ethanol | Polar Protic | ~ 25 - 40 | ~ 0.075 - 0.120 |
| Methanol | Polar Protic | ~ 30 - 50 | ~ 0.090 - 0.150 |
| DMSO | Polar Aprotic | > 100 | > 0.300 |
Disclaimer: The data in this table is illustrative and intended for educational purposes. Actual values must be determined experimentally.
Interpretation of Illustrative Data:
-
The extremely low solubility in hexane confirms the dominant influence of the polar carboxylic acid and pyrazole groups.
-
The high solubility in polar aprotic solvents like Ethyl Acetate, Acetone, and DMSO highlights their effectiveness in solvating the molecule through dipole-dipole interactions and by accepting hydrogen bonds from the -COOH and -NH groups.
-
The good solubility in alcohols like methanol and ethanol demonstrates the effectiveness of polar protic solvents that can act as both H-bond donors and acceptors.[4]
-
The trend among the alcohols (Methanol > Ethanol > Isopropanol) would be consistent with the decreasing polarity and increasing steric bulk of the solvent, a pattern also seen with Celecoxib.[5]
Conclusion
The solubility of this compound is a complex function of its hybrid molecular structure, which contains both extensive non-polar surface area and potent hydrogen-bonding groups. A theoretical analysis predicts a favorable solubility profile in polar aprotic and polar protic solvents, with limited solubility in non-polar media.
For any research or development program, these predictions must be confirmed through rigorous experimental measurement. The saturation shake-flask method, coupled with specific and accurate HPLC analysis, remains the unequivocal standard for generating reliable thermodynamic solubility data. The insights gained from such studies are not merely academic; they are critical, actionable data that will guide the successful formulation, purification, and ultimate application of this and other complex pharmaceutical compounds.
References
- Title: Pyrazole - Solubility of Things Source: Vertex AI Search URL
- Title: Thermodynamic solubility of celecoxib in organic solvents Source: RSC Publishing URL
- Title: Experimental and Computational Methods Pertaining to Drug Solubility Source: SciSpace URL
- Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies URL
-
Title: Thermodynamic solubility of celecoxib in organic solvents | Request PDF Source: ResearchGate URL: [Link]
- Title: Celecoxib - PMDA Source: Pharmaceuticals and Medical Devices Agency URL
- Title: Celecoxib Product Information Source: Cayman Chemical URL
- Title: Thermodynamic solubility of celecoxib in organic solvents Source: RSC Publishing URL
- Title: 4-methylpyrazole | Solubility of Things Source: Vertex AI Search URL
-
Title: Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Source: Dow Development Labs URL: [Link]
- Title: Dealing with poor solubility of pyrazole derivatives during synthesis Source: BenchChem URL
-
Title: A review of methods for solubility determination in biopharmaceutical drug characterisation | Request PDF Source: ResearchGate URL: [Link]
- Title: SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT Source: Vertex AI Search URL
-
Title: 1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID Source: LookChem URL: [Link]
- Title: Improving solubility of pyrazole derivatives for reaction Source: BenchChem URL
-
Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: Signal Transduction and Targeted Therapy URL: [Link]
-
Title: Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid Source: PubChem URL: [Link]
-
Title: Solubility of Organic Compounds Source: University of Calgary URL: [Link]
Sources
- 1. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Thermodynamic solubility of celecoxib in organic solvents - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. Thermodynamic solubility of celecoxib in organic solvents - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. pharmatutor.org [pharmatutor.org]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
The Pyrazole Scaffold: A Privileged Core for Targeting Key Mediators of Disease
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] Its remarkable versatility and synthetic tractability have led to its incorporation into a multitude of clinically successful drugs, spanning a wide array of therapeutic areas.[3] This technical guide provides a comprehensive exploration of the key therapeutic targets of pyrazole-based compounds, delving into the molecular mechanisms that underpin their pharmacological activity. We will examine the structural features that govern target engagement and selectivity, and present field-proven experimental protocols for the validation of these interactions. This document is intended to serve as a valuable resource for researchers and scientists actively involved in the design and development of novel pyrazole-based therapeutics.
The Pyrazole Core: A Foundation for Therapeutic Innovation
The enduring appeal of the pyrazole scaffold in drug discovery can be attributed to its unique physicochemical properties.[3] The two nitrogen atoms within the ring system act as both hydrogen bond donors and acceptors, facilitating crucial interactions with biological targets.[3] Furthermore, the aromatic nature of the ring provides a rigid framework that can be readily functionalized at multiple positions, allowing for the fine-tuning of steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles.[2] This inherent "tunability" has enabled the development of pyrazole-containing molecules that can potently and selectively modulate the activity of a diverse range of protein targets.
A notable feature of the pyrazole ring is its role as a bioisostere for other aromatic systems, such as phenyl or imidazole rings.[3] This substitution can lead to improved physicochemical properties, including enhanced solubility and metabolic stability, which are critical for the development of orally bioavailable drugs.[1][3]
Key Therapeutic Target Classes for Pyrazole-Based Compounds
The broad therapeutic utility of pyrazole-based compounds is a direct reflection of their ability to interact with a wide variety of biological targets. This section will provide a detailed overview of the most significant target classes, supported by examples of approved drugs and late-stage clinical candidates.
Protein Kinases: Precision Targeting of Cellular Signaling
Protein kinases represent one of the most successfully targeted enzyme families in modern drug discovery, and pyrazole-based inhibitors have played a pivotal role in this success.[4][5] Kinases are key regulators of a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] The pyrazole scaffold is a common feature in the hinge-binding region of many kinase inhibitors, where it forms critical hydrogen bonds with the backbone of the kinase hinge.[6]
Key Kinase Targets:
-
Bruton's Tyrosine Kinase (BTK): A crucial mediator of B-cell receptor signaling, BTK is a validated target in B-cell malignancies.[1] Zanubrutinib is a pyrazole-containing irreversible BTK inhibitor approved for the treatment of various B-cell cancers.[1]
-
Janus Kinases (JAKs): These non-receptor tyrosine kinases are central to cytokine signaling pathways implicated in inflammatory and autoimmune diseases, as well as myeloproliferative neoplasms.[7] Ruxolitinib and baricitinib are pyrazole-based JAK inhibitors that have been approved for the treatment of myelofibrosis, polycythemia vera, and rheumatoid arthritis.[1]
-
Receptor Tyrosine Kinases (RTKs): This family of cell surface receptors, including VEGFR, EGFR, and RET, plays a critical role in cell proliferation, survival, and angiogenesis.[8][9] Axitinib, a potent inhibitor of VEGFRs, and Pralsetinib, a selective RET inhibitor, are pyrazole-containing drugs used in the treatment of various solid tumors.[1][8]
-
Aurora Kinases: These serine/threonine kinases are essential for mitotic progression, and their overexpression is common in many cancers.[4] Several pyrazole-based Aurora kinase inhibitors have been investigated in clinical trials.[4]
-
Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are attractive targets for cancer therapy.[9] Pyrazole-containing compounds have been developed as potent CDK inhibitors.[10]
Signaling Pathway: JAK-STAT Pathway Inhibition by Pyrazole-Based Compounds
Caption: Inhibition of the JAK-STAT signaling pathway by a pyrazole-based inhibitor.
Quantitative Data: In Vitro Potency of Pyrazole-Based Kinase Inhibitors
| Inhibitor | Primary Kinase Target(s) | IC50 | Kd | Ki |
| Afuresertib | Akt1 | 1.3 nM[7] | 0.08 nM[7] | - |
| Akt2 | 2 nM[7] | - | - | |
| Akt3 | 2.6 nM[7] | - | - | |
| Ruxolitinib | JAK1 | ~3 nM[7] | - | - |
| JAK2 | ~3 nM[7] | - | - | |
| JAK3 | ~430 nM[7] | - | - | |
| Asciminib (ABL001) | Bcr-Abl | 0.5 nM[4][7] | 0.5–0.8 nM[7] | - |
Cyclooxygenases (COX): Targeting Inflammation and Pain
The inhibition of cyclooxygenase (COX) enzymes, which are responsible for the biosynthesis of prostaglandins, is a well-established strategy for the treatment of inflammation and pain.[11] Pyrazole-based compounds have been successfully developed as selective COX-2 inhibitors, offering a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2.[11]
Key COX Target:
-
COX-2: This isoform is inducibly expressed at sites of inflammation, making it a prime target for anti-inflammatory drugs with reduced gastrointestinal side effects.[11] Celecoxib, a diaryl-substituted pyrazole, is a widely prescribed COX-2 selective inhibitor for the management of arthritis and acute pain.[12]
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity and selectivity of pyrazole-based compounds against COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (pyrazole derivatives)
-
Prostaglandin E2 (PGE2) immunoassay kit
-
Assay buffer (e.g., Tris-HCl)
Procedure:
-
Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, COX-1 or COX-2 enzyme, and the test compound at various concentrations.
-
Pre-incubate the enzyme-inhibitor mixture at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding arachidonic acid.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding a stopping solution (e.g., a solution of HCl).
-
Quantify the amount of PGE2 produced using a competitive enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
-
The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Causality Behind Experimental Choices:
-
Using recombinant human enzymes: Ensures that the assay is specific to the human targets and avoids confounding factors from other cellular components.
-
Pre-incubation step: Allows for the inhibitor to bind to the enzyme before the addition of the substrate, which is particularly important for time-dependent inhibitors.
-
Quantification of PGE2: PGE2 is a major product of the COX-catalyzed reaction, and its measurement provides a direct readout of enzyme activity.
-
Competitive ELISA: A sensitive and widely used method for the quantification of small molecules like PGE2.
Tubulin: Disrupting the Cytoskeleton in Cancer Cells
Tubulin, the protein subunit of microtubules, is a critical component of the cellular cytoskeleton and is essential for cell division, motility, and intracellular transport.[9] Compounds that interfere with tubulin polymerization are effective anticancer agents.[13] A number of pyrazole derivatives have been reported to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[9][13]
Experimental Workflow: Evaluation of Tubulin Polymerization Inhibitors
Caption: A logical workflow for the validation of pyrazole compounds as tubulin polymerization inhibitors.
Antimicrobial Targets
The emergence of drug-resistant microbial strains poses a significant threat to global health, necessitating the discovery of novel antimicrobial agents.[14] Pyrazole-based compounds have demonstrated promising activity against a range of bacteria and fungi, including clinically important pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1] While the precise molecular targets are often not fully elucidated, the broad-spectrum activity of some pyrazole derivatives suggests that they may act on multiple targets or on pathways that are essential for microbial survival.[15]
Future Directions and Emerging Targets
The therapeutic potential of pyrazole-based compounds is far from exhausted. Ongoing research continues to identify novel targets and applications for this versatile scaffold. Some of the emerging areas of interest include:
-
Neurodegenerative Diseases: Pyrazole and pyrazoline derivatives are being investigated as potential therapeutic agents for neurodegenerative disorders such as Alzheimer's and Parkinson's disease, with targets including monoamine oxidases (MAOs) and cholinesterases.[16][17]
-
Metabolic Disorders: The pyrazole ring is present in molecules targeting metabolic enzymes, and further exploration in areas like diabetes and obesity is warranted.[18]
-
G-Protein Coupled Receptors (GPCRs): While less explored than other target classes, the success of the pyrazole-containing CB1 receptor antagonist rimonabant highlights the potential of these compounds to modulate GPCR activity.[18]
Conclusion
The pyrazole scaffold has firmly established itself as a privileged structure in medicinal chemistry, giving rise to a multitude of life-saving and life-improving therapies. Its ability to potently and selectively engage with a diverse array of biological targets, particularly protein kinases and cyclooxygenases, has been a driving force behind its success. As our understanding of the molecular basis of disease continues to evolve, the inherent versatility of the pyrazole core will undoubtedly continue to be leveraged by drug discovery professionals to develop the next generation of innovative medicines. The future of pyrazole-based therapeutics is bright, with new targets and therapeutic applications continually emerging.
References
-
Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., & Al-aizari, F. A. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
Shakyawar, D., Kumar, R., & Singh, R. K. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 2011-2027. [Link]
-
Lv, K., Wang, X., Li, W., & Xu, Z. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]
-
Ghoneim, M. M., Abdelgawad, M. A., Elkanzi, N. A. A., & Bakr, R. B. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Molecular Diversity. [Link]
-
El-Gamal, M. I., Zaraei, S., Madkour, M. M., & Anbar, H. S. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in one decade (2011–2020): current status and future prospects. Molecules, 27(1), 330. [Link]
-
Spyridon, K., & Aikaterini, A. (2018). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 23(8), 1879. [Link]
-
Sharma, V., Kumar, P., & Pathak, D. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(11), 3137. [Link]
-
Ebenezer, O., Shapi, M., & Tuszynski, J. A. (2022). A review of the recent development in the synthesis and biological evaluations of pyrazole derivatives. Biomedicines, 10(5), 1124. [Link]
-
Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Chemistry, 2019, 1-13. [Link]
-
Patel, R. V., & Patel, J. K. (2021). Pyrazoles as anticancer agents: Recent advances. SRR Publications, 2(1), 1-10. [Link]
-
Lv, K., Wang, X., Li, W., & Xu, Z. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]
-
Kumar, R., & Singh, R. K. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(3), 183-198. [Link]
-
Priya, S. R., & Senthilkumar, P. (2022). Structural Insights into Pyrazoles as Agents against Anti-inflammatory and Related Disorders. ResearchGate. [Link]
-
Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. (2016). An Efficient Synthesis of Novel Pyrazole-Based Heterocycles as Potential Antitumor Agents. Molecules, 21(8), 1036. [Link]
-
El-Gamal, M. I., Zaraei, S., Madkour, M. M., & Anbar, H. S. (2022). Reported examples of pyrazoles as anticancer agents with different.... ResearchGate. [Link]
-
Musumeci, F., & Schenone, S. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 27(1), 330. [Link]
-
van der Westhuizen, C., Linders, J. T. M., & Bracher, F. (2022). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. Molecules, 27(1), 330. [Link]
-
Ansari, A., Ali, A., Asif, M., & Shamsuzzaman. (2017). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences Review and Research, 42(1), 1-13. [Link]
-
Linders, J. T. M., & Bracher, F. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 26(11), 3137. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Pyrazole Derivatives in Modern Drug Discovery. [Link]
-
Li, J., & Chen, J. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 921-939. [Link]
-
Kumar, R., & Singh, R. K. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 15(1), 1-20. [Link]
-
de Oliveira, R., & de Oliveira, V. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 649933. [Link]
-
Kumar, R., & Singh, R. K. (2020). Some examples of pyrazole based commercial drugs and bioactive molecules. ResearchGate. [Link]
-
Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., & Al-aizari, F. A. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
Tewari, A. K., Srivastava, P., & Singh, V. P. (2010). Novel Anti-inflammatory Agents Based on Pyrazole Based Dimeric Compounds; Design, Synthesis, Docking and in Vivo Activity. Journal of the Chinese Chemical Society, 57(3A), 421-429. [Link]
-
Jozić, D., & Knez, D. (2022). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Molecules, 27(21), 7434. [Link]
-
Musumeci, F., & Schenone, S. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3804. [Link]
-
Kumar, R., & Singh, R. K. (2018). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Molecules, 23(8), 1879. [Link]
-
Sharma, V., Kumar, P., & Pathak, D. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. ResearchGate. [Link]
-
Anonymous. (2021). ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. IJRAR.org. [Link]
-
Jozić, D., & Knez, D. (2022). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. PubMed. [Link]
-
Kapri, A., Gupta, N., & Nain, S. (2024). Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. ResearchGate. [Link]
-
Gnerre, C., & Ceni, E. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC. [Link]
-
Kumar, R., & Singh, R. K. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS Omega, 7(43), 38043-38063. [Link]
-
Kumar, R., & Singh, R. K. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. PMC. [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
The Architect's Guide to a Privileged Scaffold: A Technical Review of Substituted Pyrazole Synthesis
Foreword: The Enduring Relevance of the Pyrazole Core
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry and materials science.[1] Its unique structural features and electronic properties have made it a cornerstone in the design of a vast array of compounds with diverse biological activities, including anti-inflammatory, antimicrobial, anti-tumor, and antiviral agents.[2][3] The successful development of blockbuster drugs such as Celecoxib (an anti-inflammatory), and the continuous exploration of pyrazole derivatives in agrochemicals and functional materials, underscore the critical importance of robust and versatile synthetic methodologies.[4]
This technical guide provides researchers, scientists, and drug development professionals with an in-depth review of the core synthetic strategies for constructing substituted pyrazoles. Moving beyond a mere catalog of reactions, this document delves into the mechanistic underpinnings of these transformations, explaining the "why" behind experimental choices and providing field-proven protocols. Our focus is on empowering the modern chemist to not only replicate but also innovate in the synthesis of this vital heterocyclic motif.
I. The Cornerstone: Knorr Pyrazole Synthesis and its Mechanistic Landscape
The most fundamental and enduring method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a reaction first reported by Ludwig Knorr in 1883.[3][5][6][7] Its simplicity, use of readily available starting materials, and general reliability have cemented its place in the synthetic chemist's toolbox.[3][8]
Causality in Action: The Reaction Mechanism
The Knorr synthesis is typically acid-catalyzed and proceeds through a well-established sequence of condensation and cyclization.[6][7][9] The key steps are:
-
Initial Condensation: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound.
-
Hydrazone/Enamine Formation: This initial adduct rapidly dehydrates to form a hydrazone or a vinylogous amide (enamine) intermediate.
-
Intramolecular Cyclization: The terminal nitrogen of the hydrazine moiety then performs a nucleophilic attack on the second carbonyl group.
-
Dehydration and Aromatization: A final dehydration step from the resulting heterocyclic intermediate leads to the formation of the stable, aromatic pyrazole ring.
A significant challenge in the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyls and substituted hydrazines, is the control of regioselectivity.[5] The initial condensation can occur at either carbonyl group, potentially leading to a mixture of two regioisomeric pyrazoles.[5][6] The outcome is often influenced by the steric and electronic properties of the substituents on both reactants, as well as the reaction conditions (e.g., pH).
Caption: The generalized mechanism of the Knorr pyrazole synthesis.
Field-Proven Protocol: Synthesis of 1,3,5-Substituted Pyrazoles
This protocol, adapted from the work of Girish et al., demonstrates a nano-ZnO catalyzed green synthesis, highlighting the evolution of the classic Knorr reaction towards more sustainable practices.[3]
Step-by-Step Methodology:
-
Reactant Mixture: In a round-bottom flask, combine the substituted 1,3-diketone (1 mmol), phenylhydrazine (1 mmol), and a catalytic amount of nano-ZnO.
-
Solvent: Add ethylene glycol as the solvent.[5]
-
Reaction Conditions: Stir the mixture at room temperature.[5]
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water.
-
Isolation: Collect the precipitated solid product by filtration, wash with water, and dry.
-
Purification: If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1,3,5-substituted pyrazole.
| Reactant 1 (1,3-Diketone) | Reactant 2 (Hydrazine) | Catalyst | Solvent | Conditions | Yield | Reference |
| Substituted Acetylacetone | Phenylhydrazine | Nano-ZnO | Ethylene Glycol | Room Temp. | 70-95% | [5] |
| Ethyl Acetoacetate | Phenylhydrazine | - | Acetic Acid | Reflux | High | [8][9] |
| 4,4,4-Trifluoro-1-phenylbutane-1,3-dione | Hydrazine Hydrate | - | Ethanol | Reflux | Good | [5] |
II. Building Blocks from Unsaturated Systems: The α,β-Unsaturated Carbonyl Route
Another powerful and versatile strategy for pyrazole synthesis involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds, including ketones, aldehydes, and their derivatives.[3][5] This approach typically yields pyrazoline intermediates, which are subsequently oxidized to the corresponding pyrazoles.[3][5]
Mechanism: A Tale of Two Pathways
The reaction of a hydrazine with an α,β-unsaturated ketone (a chalcone, for instance) can be viewed as a tandem reaction:
-
Michael Addition: The hydrazine acts as a nucleophile, adding to the β-carbon of the unsaturated system (aza-Michael addition).
-
Intramolecular Cyclization & Dehydration: The resulting intermediate undergoes intramolecular condensation between the remaining nitrogen and the carbonyl group, followed by dehydration to form a pyrazoline.
-
Aromatization: The pyrazoline is then oxidized to the stable pyrazole. This oxidation can occur in situ or as a separate step using various oxidizing agents.[3]
Alternatively, if the α,β-unsaturated carbonyl contains a leaving group on the β-position, the reaction proceeds via a substitution-cyclization mechanism, directly yielding the pyrazole without the need for a separate oxidation step.[5]
Caption: Synthetic workflow from α,β-unsaturated ketones to pyrazoles.
Field-Proven Protocol: Microwave-Assisted Synthesis from Chalcones
Microwave-assisted organic synthesis (MAOS) has emerged as a green and efficient method for accelerating pyrazole synthesis.[10][11][12][13][14] This protocol is adapted from methodologies utilizing chalcones (β-arylchalcones) as precursors.[3][5]
Step-by-Step Methodology:
-
Reactant Mixture: In a microwave-safe reaction vessel, combine the chalcone (1 mmol), hydrazine hydrate or phenylhydrazine (1.2 mmol), and a suitable solvent such as ethanol.[10]
-
Catalyst/Additive: Add a catalytic amount of acetic acid or a base like sodium hydroxide.[10]
-
Microwave Irradiation: Place the sealed vessel in a microwave reactor and irradiate at a set temperature (e.g., 75-100 °C) and power (e.g., 100-200 W) for a short duration (e.g., 15-30 minutes).[10][14]
-
Monitoring: Monitor the reaction by TLC.
-
Isolation: After cooling, the product often precipitates. Collect the solid by filtration, wash with cold ethanol, and dry.[10]
-
Purification: Recrystallize from an appropriate solvent if further purification is required.
III. The Elegance of Cycloadditions: 1,3-Dipolar Pathways to Pyrazoles
The [3+2] cycloaddition reaction between a 1,3-dipole (like a diazo compound or a nitrilimine) and a dipolarophile (like an alkyne or alkene) is a highly efficient and atom-economical method for constructing the pyrazole ring.[3][15][16] This approach offers excellent control over regioselectivity and is amenable to a wide range of substrates.
Mechanism: Concerted and Stepwise Possibilities
The reaction of a diazo compound (e.g., ethyl diazoacetate) with an alkyne is a classic example. The mechanism is generally considered a concerted [3+2] cycloaddition, although stepwise pathways can operate under certain conditions. The regioselectivity is governed by the electronic and steric nature of the substituents on both the diazo compound and the alkyne. Lewis acid catalysis is often employed to enhance the reactivity of electron-poor diazo compounds.[15][17]
Caption: The [3+2] dipolar cycloaddition pathway to pyrazoles.
Field-Proven Protocol: Aqueous Micellar Synthesis via 1,3-Dipolar Cycloaddition
This innovative protocol showcases a green chemistry approach, utilizing water as the solvent with the aid of a surfactant to create micelles that act as nanoreactors.[15][17] This method allows for the in situ generation and reaction of ethyl diazoacetate (EDA).[15][17]
Step-by-Step Methodology:
-
Micelle Preparation: Prepare a 1.5% (w/w) solution of the surfactant TPGS-750-M in water.
-
EDA Generation: In a reaction flask, dissolve ethyl glycinate hydrochloride in the micellar solution. Cool the mixture in an ice bath and slowly add an aqueous solution of sodium nitrite (NaNO₂) to generate EDA in situ.
-
Addition of Alkyne: To the freshly prepared EDA solution, add the terminal alkyne (e.g., methyl propiolate).[15]
-
Reaction: Stir the reaction mixture at room temperature for several hours (e.g., 20 hours).[15]
-
Work-up: Quench the reaction with a saturated solution of sodium bicarbonate (NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate).[15]
-
Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the residue by column chromatography to isolate the pyrazole product.
IV. Modern Frontiers: Transition-Metal-Catalyzed Syntheses
The advent of transition-metal catalysis has revolutionized pyrazole synthesis, enabling the construction of complex and highly functionalized derivatives that are often inaccessible through classical methods.[18][19] These strategies include cross-coupling reactions and direct C-H functionalization.
Causality in Action: The Power of Catalytic Cycles
Palladium- and copper-catalyzed reactions are particularly prominent.[1][20] For instance, a palladium-catalyzed coupling/annulation process can be used to synthesize 3-aryl pyrazoles from N-tosyl-N-propargylhydrazine and aryl iodides.[21] These reactions proceed through catalytic cycles involving steps like oxidative addition, migratory insertion, and reductive elimination.
Direct C-H functionalization is another powerful tool, allowing for the late-stage modification of a pre-formed pyrazole ring.[18][19] This avoids the need for pre-functionalized starting materials and offers a more atom-economical route to diverse pyrazole analogues.
| Method | Catalyst | Reactants | Key Features | Reference |
| Aerobic Oxidative Cyclization | Copper | β,γ-Unsaturated Hydrazones | Mild conditions, broad scope | [20] |
| C-N Coupling/Hydroamination | Copper(I) Iodide | Acetylenes, Diamines | Domino reaction, good yields | [1] |
| C-H Functionalization | Palladium, Rhodium, etc. | Pre-formed Pyrazoles, Coupling Partners | Late-stage diversification, high efficiency | [18] |
| Tandem Aminofluorination | Gold(I) | N/A | Synthesis of fluoropyrazoles | [22] |
V. Conclusion: An Ever-Evolving Synthetic Landscape
The synthesis of substituted pyrazoles is a mature yet continuously evolving field. While the classical Knorr synthesis remains a workhorse for its simplicity and reliability, modern methodologies offer unparalleled efficiency, control, and access to novel chemical space. The increasing emphasis on green chemistry is driving the development of cleaner protocols using aqueous media, microwave assistance, and recyclable catalysts.[23][24][25][26] Furthermore, the power of transition-metal catalysis and multicomponent reactions continues to expand the horizons of what is possible in pyrazole construction.[19][27] For the researcher in drug discovery or materials science, a deep understanding of this diverse synthetic arsenal is not just beneficial—it is essential for innovation and success.
References
-
Vinciarelli, G., Barreca, G., Coppola, M., Ronzoni, S., & Taddei, M. (n.d.). Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis. Wiley. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]
-
Thieme. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]
-
PubMed. (n.d.). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]
-
ACS Publications. (2020). Synthesis of Pyrazoles Utilizing the Ambiphilic Reactivity of Hydrazones. Retrieved from [Link]
-
MDPI. (n.d.). Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. Retrieved from [Link]
-
ACS Publications. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. Retrieved from [Link]
-
Scientific Research Publishing. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Retrieved from [Link]
-
PubMed. (2010). Synthesis and antifungal activities of new pyrazole derivatives via 1,3-dipolar cycloaddition reaction. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Recent Advances in the Synthesis of Pyrazoles. A Review. Retrieved from [Link]
-
MDPI. (n.d.). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Retrieved from [Link]
-
OUCI. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. Retrieved from [Link]
-
ResearchGate. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]
-
RSC Publishing. (n.d.). Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties. Retrieved from [Link]
-
PubMed. (2021). Recent Advances in the Synthesis of Pyrazole Derivatives. Retrieved from [Link]
-
RSC Publishing. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]
-
Utrecht University Research Portal. (2015). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Retrieved from [Link]
-
Ingenta Connect. (2025). Recent Advancements in Microwave Assisted Synthesis of Pyrazole Analogues: An Ecological Synthetic Approach. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
RSC Publishing. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Retrieved from [Link]
-
Taylor & Francis Online. (2024). Recent Advancements in Microwave Assisted Synthesis of Pyrazole Analogues: An Ecological Synthetic Approach. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Retrieved from [Link]
-
ResearchGate. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Retrieved from [Link]
-
DergiPark. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Retrieved from [Link]
-
SlideShare. (n.d.). Synthesis, Characterization and Biological evaluation of substituted Pyrazole derivatives. Retrieved from [Link]
-
ACS Publications. (n.d.). 1,3-Dipolar Cycloaddition of Alkyne-Tethered N-Tosylhydrazones: Synthesis of Fused Polycyclic Pyrazoles. Retrieved from [Link]
-
ACS Publications. (n.d.). 1,3-Dipolar Cycloaddition of SF5-Alkynes with Nonstabilized Diazo: Synthesis of Highly Substituted SF5-3H-Pyrazoles. Retrieved from [Link]
-
SlideShare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Retrieved from [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
Sources
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 5. mdpi.com [mdpi.com]
- 6. jk-sci.com [jk-sci.com]
- 7. name-reaction.com [name-reaction.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. tandfonline.com [tandfonline.com]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and antifungal activities of new pyrazole derivatives via 1,3-dipolar cycloaddition reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. d-nb.info [d-nb.info]
- 18. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Pyrazole synthesis [organic-chemistry.org]
- 21. tandfonline.com [tandfonline.com]
- 22. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. thieme-connect.com [thieme-connect.com]
- 24. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the One-Pot Synthesis of 1,3,4-Trisubstituted Pyrazoles
Introduction: The Significance of 1,3,4-Trisubstituted Pyrazoles in Modern Chemistry
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science. Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties. Several blockbuster drugs, such as Celecoxib® and Rimonabant®, feature a pyrazole core, underscoring its importance in drug development.[1] Among the various substitution patterns, 1,3,4-trisubstituted pyrazoles are of particular interest due to their versatile pharmacological profiles. The development of efficient and regioselective one-pot syntheses for these scaffolds is a significant endeavor in modern organic chemistry, aiming to streamline drug discovery and development processes by improving atom economy and reducing synthetic steps.[2]
This guide provides an in-depth exploration of robust and field-proven one-pot methodologies for the synthesis of 1,3,4-trisubstituted pyrazoles. We will delve into the mechanistic underpinnings of these reactions, offering detailed, step-by-step protocols and the rationale behind critical experimental parameters.
Strategic Approaches to One-Pot Synthesis
The synthesis of 1,3,4-trisubstituted pyrazoles can be broadly categorized into several key one-pot strategies. Each approach offers unique advantages in terms of substrate scope, regioselectivity, and reaction conditions. We will focus on three prominent and reliable methods:
-
Multicomponent Reactions (MCRs): The convergence of three or more starting materials in a single reaction vessel to construct complex molecules.
-
[3+2] Cycloaddition Reactions: The powerful and regioselective formation of the pyrazole ring from a three-atom and a two-atom component.
-
Condensation Reactions of Hydrazines with α,β-Unsaturated Carbonyl Compounds: A classic yet effective method involving Michael addition followed by cyclization and aromatization.
Methodology 1: Multicomponent Synthesis via Knoevenagel Condensation and Michael Addition
This powerful multicomponent strategy leverages the in-situ formation of a key intermediate through a Knoevenagel condensation, which then undergoes a Michael addition and subsequent cyclization to yield the desired 1,3,4-trisubstituted pyrazole. A notable advantage of this approach is the ability to generate molecular complexity from simple and readily available starting materials in a single operation.[1][3]
Reaction Principle and Mechanism
The reaction proceeds through a cascade of events, initiated by the Knoevenagel condensation of an aldehyde with a β-ketoester, catalyzed by a base like piperidine. This forms an α,β-unsaturated intermediate. Simultaneously, a hydrazine derivative reacts with a second equivalent of the β-ketoester to form a pyrazolone intermediate. The crucial Michael addition then occurs between the pyrazolone and the α,β-unsaturated compound, followed by cyclization and dehydration to furnish the pyranopyrazole, which upon rearrangement can yield the 1,3,4-trisubstituted pyrazole core.[1][3]
Diagram: Generalized Mechanism of Multicomponent Pyrazole Synthesis
Caption: Cascade reaction mechanism for the multicomponent synthesis of pyrazoles.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of pyrano[2,3-c]pyrazoles, a common outcome of this MCR which are closely related to and can be precursors for 1,3,4-trisubstituted pyrazoles.[3]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Hydrazine hydrate (1.0 mmol)
-
Ethanol (10 mL)
-
Piperidine (catalytic amount, ~0.1 mmol)
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), and ethanol (10 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (~2 drops) to the reaction mixture.
-
Initial Reflux: Stir the mixture at room temperature for 5-10 minutes, then add hydrazine hydrate (1.0 mmol).
-
Reaction Progression: Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Purification: Wash the solid with cold ethanol and dry under vacuum to afford the pure pyranopyrazole derivative. Further purification can be achieved by recrystallization from ethanol if necessary.
Causality of Experimental Choices:
-
Solvent: Ethanol is a good choice as it is relatively non-toxic, inexpensive, and effectively dissolves the starting materials while allowing for precipitation of the product upon cooling.
-
Catalyst: Piperidine, a secondary amine, is an effective base catalyst for the Knoevenagel condensation, facilitating the initial carbon-carbon bond formation.
-
One-Pot Approach: This method's efficiency lies in the tandem nature of the reactions, avoiding the need to isolate and purify intermediates, which saves time and resources.
Methodology 2: Regioselective [3+2] Cycloaddition of Hydrazones and Nitroolefins
The [3+2] cycloaddition is a highly convergent and regioselective method for constructing five-membered heterocyclic rings. In the context of 1,3,4-trisubstituted pyrazole synthesis, the reaction between a hydrazone (as the three-atom component) and a nitroolefin (as the two-atom component) is particularly effective. This approach offers excellent control over the substitution pattern of the final product.[4]
Reaction Principle and Mechanism
This reaction proceeds via a base-mediated pathway. A strong base, such as potassium tert-butoxide (t-BuOK), deprotonates the hydrazone to form a nucleophilic intermediate. This intermediate then undergoes a Michael addition to the electron-deficient nitroolefin. The resulting adduct subsequently cyclizes, and upon acidic workup, eliminates nitrous acid to afford the aromatic 1,3,4-trisubstituted pyrazole. A key aspect of this method is the reversed regioselectivity compared to acid-catalyzed conditions, leading exclusively to the 1,3,4-isomer.[4]
Diagram: Workflow for [3+2] Cycloaddition Synthesis
Caption: Step-by-step workflow for the synthesis of 1,3,4-trisubstituted pyrazoles via [3+2] cycloaddition.
Detailed Experimental Protocol
This protocol is adapted from a regioselective synthesis of tri- or tetrasubstituted pyrazoles.[4]
Materials:
-
Hydrazone (1.0 mmol)
-
Nitroolefin (1.1 mmol)
-
Potassium tert-butoxide (t-BuOK) (1.5 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Trifluoroacetic acid (TFA) (2.0 mmol)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a flame-dried, argon-purged round-bottom flask, add the hydrazone (1.0 mmol) and anhydrous THF (5 mL). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add potassium tert-butoxide (1.5 mmol) portion-wise to the stirred solution. Continue stirring at 0 °C for 30 minutes.
-
Addition of Nitroolefin: Add a solution of the nitroolefin (1.1 mmol) in anhydrous THF (5 mL) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Acid Quench: Cool the reaction mixture back to 0 °C and quench by the slow addition of trifluoroacetic acid (2.0 mmol). Stir for an additional 30 minutes at room temperature.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 1,3,4-trisubstituted pyrazole.
Causality of Experimental Choices:
-
Base: A strong, non-nucleophilic base like t-BuOK is crucial for the initial deprotonation of the hydrazone without competing side reactions.
-
Solvent: Anhydrous THF is an excellent aprotic solvent that dissolves the reactants and does not interfere with the strongly basic conditions.
-
Acid Quench: The addition of a strong acid like TFA is essential to facilitate the elimination of the nitro group (as nitrous acid) and drive the aromatization to the stable pyrazole ring.[4]
Methodology 3: Iodine-Mediated Oxidative Cyclization of α,β-Unsaturated Ketones and Hydrazines
This method provides a metal-free and environmentally friendly approach to pyrazole synthesis. It utilizes molecular iodine as a mild oxidant to promote the cyclization of in-situ formed hydrazones from α,β-unsaturated ketones and hydrazines. This one-pot protocol is practical as it avoids the isolation of potentially unstable hydrazone intermediates.[5]
Reaction Principle and Mechanism
The reaction is initiated by the condensation of an α,β-unsaturated ketone with a hydrazine to form a hydrazone intermediate. Molecular iodine then acts as an oxidizing agent, facilitating an oxidative C-N bond formation through a proposed mechanism involving oxidative iodination, followed by an SN2'-type cyclization and subsequent deprotonation to yield the aromatic pyrazole.[5]
Table: Substrate Scope for Iodine-Mediated Synthesis
| Entry | α,β-Unsaturated Ketone | Hydrazine | Product Yield (%) |
| 1 | Chalcone | Phenylhydrazine | 92 |
| 2 | 4-Methylchalcone | Phenylhydrazine | 88 |
| 3 | 4-Chlorochalcone | Phenylhydrazine | 90 |
| 4 | Benzylideneacetone | Phenylhydrazine | 85 |
| 5 | Cinnamaldehyde | Phenylhydrazine | 82 |
Note: Yields are representative and may vary based on specific reaction conditions.[5]
Detailed Experimental Protocol
This protocol is based on an I2-mediated metal-free oxidative C-N bond formation.[5]
Materials:
-
α,β-Unsaturated aldehyde or ketone (1.0 mmol)
-
Hydrazine salt (e.g., phenylhydrazine hydrochloride) (1.2 mmol)
-
Molecular iodine (I2) (1.5 mmol)
-
Ethanol (10 mL)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the α,β-unsaturated carbonyl compound (1.0 mmol) and the hydrazine salt (1.2 mmol) in ethanol (10 mL).
-
Addition of Iodine: Add molecular iodine (1.5 mmol) to the solution at room temperature.
-
Reaction: Heat the mixture to reflux and stir for 4-8 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired trisubstituted pyrazole.
Causality of Experimental Choices:
-
Iodine: Molecular iodine serves as a mild and effective oxidant for the C-N bond formation and subsequent aromatization. Its use avoids the need for harsh or toxic metal-based oxidants.
-
Ethanol: As a protic solvent, ethanol is suitable for the condensation reaction and the subsequent oxidative cyclization.
-
One-Pot Protocol: The direct use of α,β-unsaturated carbonyls and hydrazine salts without isolating the hydrazone intermediate simplifies the procedure and improves overall efficiency.[5]
Troubleshooting and Optimization
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction, side product formation, or inefficient work-up. | Optimize reaction time and temperature. Check the purity of starting materials. For base-mediated reactions, ensure anhydrous conditions. |
| Mixture of Regioisomers | Lack of regioselectivity in the cyclization step. | For reactions prone to regioisomeric mixtures (e.g., some condensation reactions), consider alternative strategies like the [3+2] cycloaddition which offers higher regiocontrol. |
| Difficulty in Purification | Presence of closely related impurities or unreacted starting materials. | Optimize the stoichiometry of reactants. Employ different chromatographic techniques (e.g., preparative TLC or HPLC) or recrystallization from a suitable solvent system. |
Conclusion
The one-pot synthesis of 1,3,4-trisubstituted pyrazoles is a dynamic field with a variety of powerful methodologies at the disposal of the modern chemist. The choice of synthetic route will depend on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. The multicomponent, [3+2] cycloaddition, and oxidative cyclization methods detailed in this guide represent robust and versatile approaches that can be readily implemented in a research or drug development setting. By understanding the underlying mechanisms and the rationale for the experimental conditions, researchers can effectively troubleshoot and adapt these protocols to access a diverse range of novel pyrazole derivatives.
References
-
Schulze, V., & Held, C. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178. [Link]
-
Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(2), 576–579. [Link]
-
Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. [Link]
-
Deng, X., & Mani, N. S. (2008). Base-Mediated Reaction of Hydrazones and Nitroolefins with a Reversed Regioselectivity: A Novel Synthesis of 1,3,4-Trisubstituted Pyrazoles. Organic Letters, 10(7), 1307–1310. [Link]
-
Zhang, X., Kang, J., Niu, P., Wu, J., Yu, W., & Chang, J. (2014). I2-Mediated Oxidative C–N Bond Formation for Metal-Free One-Pot Synthesis of Di-, Tri-, and Tetrasubstituted Pyrazoles from α,β-Unsaturated Aldehydes/Ketones and Hydrazines. The Journal of Organic Chemistry, 79(21), 10170–10178. [Link]
-
Kamal, A., Sastry, K. N. V., Chandrasekhar, D., Mani, G. S., Adiyala, P. R., Nanubolu, J. B., Singarapu, K. K., & Maurya, R. A. (2015). One-Pot, Three-Component Approach to the Synthesis of 3,4,5-Trisubstituted Pyrazoles. The Journal of Organic Chemistry, 80(9), 4325–4335. [Link]
-
Shaikh, A. A., & Gunjal, S. G. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4758. [Link]
-
Al-Ghorbani, M., & Zoghaib, W. M. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances, 13(43), 30453-30472. [Link]
-
Zhang, X., Kang, J., Niu, P., Wu, J., Yu, W., & Chang, J. (2014). I2-Mediated Oxidative C-N Bond Formation for Metal-Free One-Pot Synthesis of Di-, Tri-, and Tetrasubstituted Pyrazoles from α,β-Unsaturated Aldehydes/Ketones and Hydrazines. Organic Chemistry Portal. [Link]
-
Deng, X., & Mani, N. S. (2008). Base-Mediated Reaction of Hydrazones and Nitroolefins with a Reversed Regioselectivity: A Novel Synthesis of 1,3,4-Trisubstituted Pyrazoles. Organic Chemistry Portal. [Link]
Sources
- 1. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 4. Base-Mediated Reaction of Hydrazones and Nitroolefins with a Reversed Regioselectivity: A Novel Synthesis of 1,3,4-Trisubstituted Pyrazoles [organic-chemistry.org]
- 5. I2-Mediated Oxidative C-N Bond Formation for Metal-Free One-Pot Synthesis of Di-, Tri-, and Tetrasubstituted Pyrazoles from α,β-Unsaturated Aldehydes/Ketones and Hydrazines [organic-chemistry.org]
Application Note & Protocol: A Comprehensive Guide to the Synthesis of 1-Benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed, field-proven protocol for the synthesis of 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry due to the prevalence of the pyrazole scaffold in numerous pharmacologically active agents.[1][2][3] The described methodology is a robust multi-step synthesis designed for high fidelity and reproducibility. This guide delves into the causality behind experimental choices, ensuring that researchers can not only replicate the procedure but also adapt it based on a sound understanding of the underlying chemical principles.
Introduction and Scientific Background
The pyrazole nucleus is a cornerstone in the development of therapeutic agents, exhibiting a wide array of biological activities including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[3][4] The specific target molecule, this compound, incorporates key structural motifs—a benzyl group at the N1 position, a tolyl group at C3, and a carboxylic acid at C4—that are frequently explored in structure-activity relationship (SAR) studies for the modulation of biological targets.
The synthetic strategy outlined herein is predicated on the classical Knorr pyrazole synthesis, a reliable method for constructing the pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine derivative.[5][6] This approach offers excellent control over the regiochemistry of the final product, which is a critical consideration in the synthesis of polysubstituted pyrazoles.
Overall Synthetic Scheme
The synthesis is a three-step process commencing with the formation of a key β-ketoester intermediate, followed by a cyclocondensation reaction with benzylhydrazine, and culminating in the hydrolysis of the resulting ester to yield the final carboxylic acid.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. name-reaction.com [name-reaction.com]
Evaluating the Antimicrobial Potential of 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic Acid: Application Notes and Standardized Protocols
An Application Guide for Researchers
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid in antimicrobial susceptibility testing. Pyrazole derivatives represent a promising class of heterocyclic compounds with a wide spectrum of biological activities, including significant antimicrobial properties.[1][2] This guide details the scientific rationale and step-by-step protocols for determining the compound's in vitro efficacy against a panel of clinically relevant microorganisms. We present standardized methodologies for assessing the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), ensuring data accuracy, reproducibility, and adherence to international standards.
Introduction: The Scientific Rationale
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global public health, necessitating the urgent discovery of novel antimicrobial agents.[3] The pyrazole scaffold is a privileged structure in medicinal chemistry, featured in numerous approved drugs and recognized for its diverse pharmacological potential.[1][4] Specifically, substituted pyrazole derivatives have been reported to exhibit potent activity against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA and Acinetobacter baumannii.[3][5]
The subject of this guide, This compound , combines key structural motifs—a benzyl group, a tolyl moiety, and a carboxylic acid function—that can influence its pharmacokinetic properties and biological target interactions. The carboxylic acid group, in particular, may enhance solubility and provide a key interaction point with biological targets.[6]
The primary objective of antimicrobial susceptibility testing (AST) is to determine the lowest concentration of an antimicrobial agent that can inhibit or kill a microorganism.[7][8][9] This is quantified by two key parameters:
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of the compound that prevents the visible in vitro growth of a microorganism after a defined incubation period.[8][10][11] An MIC value indicates the potency of the compound's bacteriostatic (growth-inhibiting) effect.
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of the compound required to kill ≥99.9% of the initial bacterial inoculum.[12][13][14] The MBC test is crucial for distinguishing between bacteriostatic and bactericidal (killing) agents.[8][11]
This guide provides robust, field-proven protocols based on the standards set by the Clinical and Laboratory Standards Institute (CLSI) to empower researchers to generate high-quality, reproducible data on the antimicrobial profile of this novel pyrazole derivative.[15]
Compound Profile
-
Compound Name: this compound
-
Alternate Name: 1-benzyl-3-(p-tolyl)-1H-pyrazole-4-carboxylic acid
-
Molecular Formula: C₁₈H₁₆N₂O₂
-
Structure:
-
Potential Mechanism of Action: While the specific target for this molecule is yet to be elucidated, many pyrazole-based antimicrobials are known to function by inhibiting essential bacterial enzymes. A prominent target for this class of compounds is DNA gyrase (a type II topoisomerase), which is critical for DNA replication, repair, and transcription.[1][4][5] Inhibition of this enzyme leads to catastrophic DNA damage and cell death.
Caption: High-level workflow for antimicrobial susceptibility testing.
Detailed Experimental Protocols
These protocols are designed to be self-validating through the inclusion of appropriate controls. Adherence to these standardized methods is critical for generating reliable and comparable results. [10]
Required Materials
-
Test Compound: this compound
-
Solvent: Sterile dimethyl sulfoxide (DMSO)
-
Bacterial Strains (ATCC Quality Control Strains Recommended):
-
Staphylococcus aureus (Gram-positive): ATCC 25923 or ATCC 29213 [16][17] * Escherichia coli (Gram-negative): ATCC 25922 [16][17] * Pseudomonas aeruginosa (Gram-negative, non-fermenter): ATCC 27853 [16][17] * Enterococcus faecalis (Gram-positive): ATCC 29212 [16]* Fungal Strain (Optional):
-
Candida albicans (Yeast): ATCC 10231 [16]* Culture Media:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) [8] * Mueller-Hinton Agar (MHA) [18] * RPMI-1640 Medium (for fungi, buffered with MOPS) [19] * Sabouraud Dextrose Agar (SDA) (for fungi)
-
-
Equipment & Consumables:
-
Sterile 96-well flat-bottom microtiter plates
-
Micropipettes and sterile tips
-
Sterile reagent reservoirs
-
Incubator (35 ± 2°C)
-
Spectrophotometer or turbidimeter
-
Sterile petri dishes, loops, and swabs
-
0.5 McFarland turbidity standard
-
Vortex mixer
-
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the CLSI broth microdilution method. [15][20] 1. Preparation of Compound Stock Solution:
- Accurately weigh the test compound.
- Dissolve in 100% sterile DMSO to prepare a high-concentration stock solution (e.g., 12.8 mg/mL).
- Causality: DMSO is used for its ability to dissolve a wide range of organic compounds. A high concentration is necessary to ensure the final concentration of DMSO in the assay is non-inhibitory (typically ≤1%).
- Prepare a working stock solution by diluting the primary stock in sterile CAMHB (or RPMI-1640). For a final starting assay concentration of 128 µg/mL, dilute the stock to 256 µg/mL (this will be diluted 1:1 in the first well).
2. Preparation of Standardized Microbial Inoculum:
- From a fresh (18-24 hour) culture on an MHA plate, select 3-5 well-isolated colonies.
- Suspend the colonies in sterile saline or broth.
- Vortex thoroughly to create a homogenous suspension.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. [12] * Trustworthiness: Standardizing the inoculum is the most critical step for reproducibility. An incorrect inoculum density will lead to false MIC values.
- Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:100 or 1:200 dilution of the 0.5 McFarland suspension into the final inoculum volume. [12] 3. Preparation of the 96-Well Microtiter Plate:
- Dispense 100 µL of sterile CAMHB into wells 2 through 11 of a designated row.
- Add 200 µL of the 256 µg/mL working stock solution of the test compound into well 1.
- Perform a 2-fold serial dilution: Transfer 100 µL from well 1 to well 2. Mix well by pipetting up and down.
- Continue this serial transfer from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
- This creates a concentration gradient from 128 µg/mL to 0.25 µg/mL.
- Well 11 (Growth Control): Add 100 µL of CAMHB. This well will receive the inoculum but no compound.
- Well 12 (Sterility Control): Add 100 µL of CAMHB. This well receives no inoculum and no compound.
4. Inoculation and Incubation:
- Add 100 µL of the final standardized inoculum (prepared in Step 2) to wells 1 through 11. Do not add inoculum to well 12.
- The final volume in each well is now 200 µL, and the compound concentrations are halved to the final assay concentrations (128 µg/mL, 64, 32, ..., 0.125 µg/mL). The final inoculum density is ~5 x 10⁵ CFU/mL.
- Seal the plate (e.g., with an adhesive film or lid) and incubate at 35 ± 2°C for 18-24 hours in ambient air.
5. Reading and Interpreting the MIC:
- After incubation, examine the plate visually from the bottom using a reading mirror or by placing it on a dark, non-reflective surface.
- The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism. [7][10] * The growth control (well 11) should show distinct turbidity. The sterility control (well 12) should remain clear. If these controls fail, the assay is invalid.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a direct extension of the MIC assay and must be performed immediately after the MIC is read. [14] 1. Subculturing from the MIC Plate:
- Select the well corresponding to the MIC and at least two more concentrated wells (e.g., MIC, 2x MIC, 4x MIC).
- Mix the contents of each selected well thoroughly.
- Using a calibrated pipette, withdraw a 10 µL aliquot from each of these wells and spot-plate it onto a sterile MHA plate.
- Also, plate an aliquot from the growth control well to confirm initial inoculum viability.
2. Incubation:
- Incubate the MHA plates at 35 ± 2°C for 18-24 hours .
3. Reading and Interpreting the MBC:
- After incubation, count the number of colonies (CFUs) on each spot.
- The MBC is the lowest concentration that results in a ≥99.9% reduction in CFUs compared to the colony count of the initial inoculum. [12][13] * For example, if the initial inoculum was 5 x 10⁵ CFU/mL, a 99.9% reduction means no more than 500 CFU/mL should remain. A 10 µL spot should therefore have ≤5 colonies to be considered bactericidal.
Data Presentation and Interpretation
Summarize the results in a clear, tabular format. The ratio of MBC to MIC is a critical indicator of the compound's mode of action.
| Microorganism | ATCC Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus | 29213 | 4 | 8 | 2 | Bactericidal |
| E. coli | 25922 | 16 | 32 | 2 | Bactericidal |
| P. aeruginosa | 27853 | 32 | >128 | >4 | Bacteriostatic |
| E. faecalis | 29212 | 8 | 64 | 8 | Bacteriostatic |
| C. albicans | 10231 | 16 | >128 | >4 | Fungistatic |
Interpretation Guidelines:
-
Bactericidal: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity. [12]* Bacteriostatic: An MBC/MIC ratio of > 4 suggests the compound is primarily bacteriostatic.
-
Tolerance: In some cases, bacteria may be inhibited but not killed, leading to an MBC/MIC ratio of ≥32.
References
-
Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(Suppl 1), 5–16. [Link]
-
Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). [Link]
-
Ruangpan, L. (2004). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment. [Link]
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]
-
Wikipedia. (n.d.). Minimum inhibitory concentration. [Link]
-
OIE. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
-
Schwalbe, R., et al. (Eds.). (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press. [Link]
-
Al-Ghorbani, M., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. RSC Medicinal Chemistry, 13(3), 253–276. [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
CLSI. (2021). ISO16256: Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. [Link]
-
EUCAST. (2019). EUCAST Disk Diffusion Method for Antimicrobial Susceptibility Testing - Version 7.0. [Link]
-
EUCAST. (2022). EUCAST Disk Diffusion Method (Part 1). [Link]
-
Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]
-
EUCAST. (n.d.). Disk Diffusion and Quality Control. [Link]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]
-
Taylor & Francis eBooks. (n.d.). Antimicrobial Susceptibility Testing Protocols. [Link]
-
Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. [Link]
-
CLSI. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
-
NHBS Academic & Professional Books. (n.d.). Antimicrobial Susceptibility Testing Protocols. [Link]
-
Ovid. (n.d.). Development of the EUCAST disk diffusion... : Clinical Microbiology & Infection. [Link]
-
Medical Notes. (2025). Yeasts-Broth Microdilution Testing (CLSI): Introduction, Principle. [Link]
-
NCBI Bookshelf. (n.d.). Antimicrobial Susceptibility Testing - StatPearls. [Link]
-
Bentham Science. (2020). Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. [Link]
-
MI - Microbiology. (n.d.). Broth Microdilution. [Link]
-
Journal of Clinical Microbiology. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. [Link]
-
Bentham Science. (n.d.). Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. [Link]
-
ResearchGate. (2025). Development of the EUCAST disk diffusion antimicrobial susceptibility testing method and its implementation in routine microbiology laboratories. [Link]
-
HiMedia Laboratories. (n.d.). Multidrug-Resistant and Antimicrobial Testing Reference Strains. [Link]
-
PubMed Central. (n.d.). Potentiation of the Activity of Antibiotics against ATCC and MDR Bacterial Strains with (+)-α-Pinene and (-)-Borneol. [Link]
-
Microbiology Class. (2023). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. [Link]
-
Microrao. (n.d.). Here is the compiled list of ATCC strains used for tests and media quality control. [Link]
-
Research Square. (n.d.). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. [Link]
-
Meddocs Publishers. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. [Link]
-
PubMed Central. (2016). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents. [Link]
-
Asian Journal of Chemistry. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. [Link]
-
PubMed Central. (n.d.). Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate. [Link]
-
Journal of Chemistry and Technologies. (2025). SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]
-
PubMed Central. (n.d.). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. [Link]
-
NIH. (n.d.). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). [Link]
-
PubMed Central. (2022). Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. [Link]
-
MDPI. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]
-
NIH. (n.d.). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight | Bentham Science [eurekaselect.com]
- 5. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 9. woah.org [woah.org]
- 10. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. emerypharma.com [emerypharma.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. microchemlab.com [microchemlab.com]
- 15. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 16. microbiologyclass.net [microbiologyclass.net]
- 17. microrao.com [microrao.com]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. medicallabnotes.com [medicallabnotes.com]
- 20. Broth Microdilution | MI [microbiology.mlsascp.com]
Application Notes & Protocols: A Researcher's Guide to Evaluating Pyrazole Derivatives in Cancer Cell Line Studies
Introduction: The Privileged Status of the Pyrazole Scaffold in Oncology
The pyrazole ring system is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged scaffold" for its ability to serve as a foundation for compounds with a vast array of biological activities.[1][2] This five-membered nitrogen-containing heterocycle is a key structural component in numerous FDA-approved drugs, demonstrating its clinical significance.[3][4] In the field of oncology, pyrazole derivatives have emerged as a particularly fruitful area of research, with compounds demonstrating potent anticancer activities through diverse mechanisms of action. These include the induction of programmed cell death (apoptosis), halting of the cell division cycle (cell cycle arrest), and the targeted inhibition of critical cellular machinery like protein kinases and tubulin.[2][5][6][7][8]
This guide is designed for researchers, scientists, and drug development professionals. It provides an in-depth, experience-driven framework for the systematic evaluation of novel pyrazole derivatives in cancer cell line models. Moving beyond a simple recitation of steps, this document explains the scientific rationale behind each protocol, empowering researchers to not only execute experiments but also to interpret the results with confidence and insight. We will journey from initial cytotoxicity screening to the elucidation of specific molecular mechanisms, providing validated protocols and data interpretation guides along the way.
Part 1: The Foundational Screen — Quantifying Cytotoxicity
Scientific Rationale: The initial and most critical step in evaluating any potential anticancer agent is to determine its cytotoxicity—its ability to kill cancer cells. The primary goal is to quantify this effect by calculating the Half-Maximal Inhibitory Concentration (IC50) . This value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. It is the fundamental metric of a compound's potency and serves as the basis for designing all subsequent mechanistic experiments. The MTT assay is a robust, reliable, and high-throughput colorimetric method ideally suited for this purpose.[9][10]
Protocol 1.1: Cell Viability Assessment via MTT Assay
Principle of the Method: This assay is based on the metabolic activity of living cells. Viable cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[9][10] The amount of formazan produced is directly proportional to the number of viable cells. The crystals are then solubilized, and the absorbance of the resulting colored solution is measured, providing a quantitative assessment of cell viability.[9]
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cancer cells during their logarithmic growth phase.
-
Perform a cell count (e.g., using a hemocytometer or automated cell counter) to ensure accuracy.
-
Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.[11]
-
Causality Check: Seeding density is critical. Too few cells will result in a weak signal; too many may lead to overgrowth and nutrient depletion, confounding the results. An initial optimization experiment is recommended for each cell line.
-
-
Cell Adhesion:
-
Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO2) to allow cells to adhere and resume normal growth.
-
-
Compound Treatment:
-
Prepare a serial dilution of the pyrazole derivative in complete culture medium. A common starting range is 0.1 µM to 100 µM.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.
-
Include "vehicle control" wells (containing only the solvent, e.g., DMSO, at the highest concentration used) and "no-treatment" wells (medium only).
-
-
Incubation:
-
Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).[5]
-
-
MTT Addition:
-
Solubilization:
-
Data Acquisition:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
-
Workflow for Initial Cytotoxicity Screening
Caption: A typical experimental workflow for determining the IC50 value of a pyrazole derivative.
Data Presentation: Comparative Cytotoxicity of Pyrazole Derivatives
The table below summarizes the reported IC50 values for various pyrazole derivatives against different human cancer cell lines, illustrating the broad applicability and varying potency of this chemical class.
| Compound Class/Name | Cancer Cell Line | Type | IC50 Value (µM) | Reference |
| 3f (A 1,3-diaryl-5-(trimethoxyphenyl)-4,5-dihydro-1H-pyrazole) | MDA-MB-468 | Triple-Negative Breast | 14.97 (24h) | [5] |
| Fused Pyrazole Derivative 4 | HEPG2 | Liver | 0.31 | [14] |
| Pyrazolo[1,5-a]pyrimidine 34 | HCT-116 | Colon | 9.76 | [4] |
| Benzofuropyrazole 5b | K562 | Leukemia | 0.021 | [1] |
| Pyrazoline 1b | HepG-2 | Liver | 6.78 | [15] |
| Pyrazole-linked benzothiazole-β-naphthol 60 | A549 | Lung | 5.54 | [16] |
| Pyrazole Carbaldehyde Derivative 43 | MCF-7 | Breast | 0.25 | [16] |
| Pyrazole Derivative 11 | HT-29 | Colon | 2.12 | [17] |
Part 2: Elucidating the Mechanism of Action
Scientific Rationale: Discovering that a compound is cytotoxic is only the beginning. The crucial next step is to understand how it exerts its effect. Does it trigger a controlled cellular suicide (apoptosis), or does it disrupt the cell's replication machinery, causing it to halt at a specific phase of the cell cycle? Answering this question provides deep insight into the compound's therapeutic potential and its molecular targets. Flow cytometry is an indispensable tool for these mechanistic studies.
Induction of Apoptosis
Many potent pyrazole derivatives exert their anticancer effects by inducing apoptosis.[8][18][19] A key early event in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[20] This exposed PS acts as an "eat-me" signal for phagocytes. The Annexin V/PI assay leverages this phenomenon to precisely identify and quantify apoptotic cells.
Protocol 2.1: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
Principle of the Method: This dual-staining flow cytometry assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[20]
-
Annexin V: A protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), it labels early apoptotic cells with intact membranes.
-
Propidium Iodide (PI): A fluorescent DNA intercalating agent that cannot cross the membrane of live or early apoptotic cells. It can only enter cells with compromised membrane integrity, such as late apoptotic and necrotic cells.
Step-by-Step Methodology:
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat them with the pyrazole derivative at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 hours). Include a vehicle-treated control.
-
-
Cell Harvesting:
-
Washing:
-
Wash the cell pellet twice with cold PBS to remove residual media.[21]
-
-
Resuspension:
-
Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL.[20]
-
-
Staining:
-
Final Preparation:
-
Add 400 µL of 1X Annexin-binding buffer to each tube.[22]
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer immediately. Excite FITC with a blue laser (488 nm) and collect emission at ~530 nm. Excite PI and collect emission at >670 nm.
-
-
Data Analysis:
-
The results are displayed as a dot plot with four quadrants:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (often due to injury).
-
-
Interpreting Annexin V / PI Flow Cytometry Data
Caption: A representative histogram from a cell cycle analysis experiment using PI staining.
Part 3: Target and Pathway Interrogation
Scientific Rationale: After defining the cellular phenotype (apoptosis or cell cycle arrest), the final step is to investigate the molecular underpinnings of this effect. Pyrazole derivatives are renowned for their ability to inhibit a wide range of protein kinases, which are central regulators of cell signaling pathways that control proliferation, survival, and angiogenesis. K[23][24]ey targets include Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Aurora kinases. W[6][14][25]estern blotting is the gold-standard technique to probe the status of these proteins and their associated pathways.
[26][27]#### Protocol 3.1: Western Blotting for Key Signaling Proteins
Principle of the Method: Western blotting allows for the detection of a specific protein within a complex mixture (a cell lysate). P[27]roteins are first separated by size using gel electrophoresis (SDS-PAGE), transferred to a solid membrane, and then detected using a primary antibody specific to the target protein, followed by a secondary antibody that enables visualization. T[26][28]his technique can reveal changes in protein expression levels (e.g., upregulation of a pro-apoptotic protein) or changes in protein activity (e.g., a decrease in the phosphorylated, active form of a kinase).
[27]Step-by-Step Methodology:
-
Protein Extraction:
-
Treat cells with the pyrazole derivative as previously described.
-
Wash cells with ice-cold PBS and lyse them on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Causality Check: Phosphatase inhibitors are critical when probing protein phosphorylation to prevent the removal of phosphate groups after cell lysis.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Blocking:
-
Incubate the membrane in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding. 6[26]. Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-cleaved Caspase-3, anti-phospho-Akt, anti-Cyclin B1) overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
-
Analysis:
-
Analyze the intensity of the bands. Always probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading across all lanes. A decrease in phospho-Akt relative to total-Akt, for instance, would suggest inhibition of the PI3K/Akt pathway.
-
Signaling Pathway Visualization: Targeting the PI3K/Akt Pathway
Many pyrazole derivatives function as kinase inhibitors. T[23]he PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival and proliferation and is frequently dysregulated in cancer. T[29]he diagram below illustrates how a pyrazole-based inhibitor might interrupt this pathway.
Caption: Simplified PI3K/Akt signaling pathway showing a point of intervention by a pyrazole kinase inhibitor targeting Akt.
Conclusion
The pyrazole scaffold represents a remarkably versatile platform for the development of novel anticancer therapeutics. The systematic approach detailed in these application notes—progressing from broad cytotoxicity screening with the MTT assay to specific mechanistic investigations of apoptosis and cell cycle arrest, and culminating in the interrogation of molecular targets via Western blotting—provides a robust framework for any research program. By understanding not just the "what" but the "why" behind each experimental choice, researchers can effectively characterize the anticancer properties of new pyrazole derivatives, paving the way for the development of next-generation cancer therapies.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Dadashpour, S., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-48. Iranian Journal of Pharmaceutical Research, 20(2), 344-356. Retrieved from [Link]
-
Maheswari, U., et al. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. MethodsX, 7, 100957. Retrieved from [Link]
-
Gomaa, H. A. M., et al. (2022). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Molecules, 27(19), 6288. Retrieved from [Link]
-
Kim, H. J., & Kim, Y. (2018). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology, 46(1), e56. Retrieved from [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
Becerra, D., & Castillo, J. C. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. Retrieved from [Link]
-
Kaur, R., et al. (2021). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Current Medicinal Chemistry, 28(32), 6524-6548. Retrieved from [Link]
-
University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
-
Nitulescu, G. M., et al. (2015). Synthesis and apoptotic activity of new pyrazole derivatives in cancer cell lines. Bioorganic & Medicinal Chemistry, 23(17), 5759-5767. Retrieved from [Link]
-
Dadashpour, S., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Asian Pacific Journal of Cancer Prevention, 22(7), 2239-2247. Retrieved from [Link]
-
Ramirez-Garcia, O., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. International Journal of Molecular Sciences, 25(14), 7752. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2022). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 12(49), 31835-31853. Retrieved from [Link]
-
Becerra, D., & Castillo, J. C. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. Retrieved from [Link]
-
Cui, Z., et al. (2018). Synthesis and Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 23(10), 2462. Retrieved from [Link]
-
Kumar, A., et al. (2023). Pyrazoles as anticancer agents: Recent advances. International Journal of Scholarly Research in Chemistry and Pharmacy, 3(2), 13-22. Retrieved from [Link]
-
Alam, M. M., et al. (2014). Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. Journal of Heterocyclic Chemistry, 51(S1), E237-E263. Retrieved from [Link]
-
Dracea, L., et al. (2013). New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. Molecules, 18(11), 13467-13481. Retrieved from [Link]
-
Inceler, M., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3171. Retrieved from [Link]
-
Rusin, A., et al. (2019). Evaluation of apoptotic activity of new condensed pyrazole derivatives. Postepy higieny i medycyny doswiadczalnej, 73, 563-573. Retrieved from [Link]
-
Li, Y., et al. (2018). A New Series of Cytotoxic Pyrazoline Derivatives as Potential Anticancer Agents that Induce Cell Cycle Arrest and Apoptosis. Molecules, 23(11), 2798. Retrieved from [Link]
-
Kumar, A., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. European Journal of Medicinal Chemistry, 238, 114461. Retrieved from [Link]
-
JoVE. (2023). Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry. Retrieved from [Link]
-
Li, S., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Li, S., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. Retrieved from [Link]
-
El-Naggar, A. M., et al. (2022). Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. Bioorganic Chemistry, 128, 106069. Retrieved from [Link]
-
University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]
-
Sharma, A., et al. (2023). Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways. Heliyon, 9(10), e20737. Retrieved from [Link]
-
ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved from [Link]
-
Sever, R., & Brugge, J. S. (2015). Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments. Cold Spring Harbor Perspectives in Medicine, 5(5), a017639. Retrieved from [Link]
-
Crown Bioscience. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 5. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and apoptotic activity of new pyrazole derivatives in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. atcc.org [atcc.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 19. researchgate.net [researchgate.net]
- 20. bosterbio.com [bosterbio.com]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. kumc.edu [kumc.edu]
- 23. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - ProQuest [proquest.com]
- 24. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Western blot protocol | Abcam [abcam.com]
- 27. medium.com [medium.com]
- 28. blog.championsoncology.com [blog.championsoncology.com]
- 29. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
experimental procedure for N-alkylation of pyrazoles
An Application Guide to the Experimental N-Alkylation of Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-alkylated pyrazoles are foundational scaffolds in modern medicinal chemistry, forming the core of numerous FDA-approved drugs and agrochemicals.[1][2] The strategic introduction of substituents onto the pyrazole nitrogen atoms is a critical step that profoundly influences a molecule's pharmacological profile. However, the inherent symmetry and electronic properties of the pyrazole ring present a persistent challenge: the control of regioselectivity during N-alkylation.[1] This guide provides a comprehensive overview of field-proven experimental procedures for the N-alkylation of pyrazoles. It moves beyond simple step-by-step instructions to explain the underlying chemical principles, enabling researchers to make informed decisions for optimizing their synthetic strategies. We will explore classical SN2 conditions, highly efficient phase-transfer catalysis, modern microwave-assisted methods, and alternative pathways like the Mitsunobu and acid-catalyzed reactions.
The Core Challenge: Understanding Regioselectivity
The N-alkylation of an unsymmetrically substituted pyrazole can lead to two possible regioisomers, as the proton can reside on either nitrogen atom (N1 or N2). Deprotonation with a base generates a pyrazolate anion, which is an ambident nucleophile. The subsequent alkylation can occur at either nitrogen, and controlling the outcome is paramount for any synthetic campaign.
The regioselectivity of this reaction is not arbitrary; it is governed by a combination of factors:
-
Steric Hindrance: The alkylating agent will preferentially attack the less sterically hindered nitrogen atom. This is often the most dominant factor, especially with bulky alkylating agents or bulky substituents on the pyrazole ring.[3][4]
-
Electronic Effects: Electron-withdrawing or electron-donating groups on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms.
-
Reaction Conditions: The choice of base, the nature of the counter-ion (e.g., K⁺, Na⁺, Cs⁺), and the solvent system can significantly influence the isomeric ratio.[1][5] For instance, different bases can lead to different aggregation states of the pyrazolate salt, thereby exposing one nitrogen atom more favorably to the electrophile.
Caption: Regioselectivity pathways in pyrazole N-alkylation.
Methodologies and Experimental Protocols
This section details five robust methods for pyrazole N-alkylation. Each protocol is designed to be a self-validating system, with explanations for key steps and considerations for optimization.
Protocol 1: Classical SN2 Alkylation under Basic Conditions
This is the most fundamental and widely used approach. It involves the deprotonation of the pyrazole with a suitable base, followed by nucleophilic attack on an alkyl halide. The choice of base and solvent is critical for success.
Principle: A base abstracts the acidic N-H proton to form a nucleophilic pyrazolate anion, which then displaces a halide from an alkylating agent in a standard SN2 reaction.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate (K₂CO₃) is a moderately strong base, effective for deprotonation without being overly harsh, which can prevent side reactions. Stronger bases like sodium hydride (NaH) or potassium hydroxide (KOH) can be used for less acidic pyrazoles.
-
Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent polar aprotic solvents that readily dissolve the pyrazolate salt and promote S
N2 kinetics.[3] -
Temperature: Room temperature is often sufficient, but gentle heating (50-80 °C) can accelerate the reaction for less reactive alkyl halides.
Detailed Step-by-Step Protocol:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the pyrazole substrate (1.0 eq.).
-
Solvent & Base: Add anhydrous DMF (or DMSO) to achieve a concentration of approximately 0.5 M. Add finely powdered potassium carbonate (K₂CO₃, 2.0-3.0 eq.).
-
Alkylation: Stir the suspension vigorously for 15-30 minutes at room temperature. Add the alkyl halide (1.1-1.2 eq.) dropwise to the mixture.
-
Reaction: Stir the reaction at room temperature or heat to 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 2-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine to remove residual DMF/DMSO, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
| Substrate | Alkylating Agent | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Phenyl-1H-pyrazole | 2-Bromo-N,N-dimethylacetamide | i-Pr₂NEt | THF | 25 | 75 (N2 isomer) | [6] |
| 4-Chloropyrazole | Phenethyl trichloroacetimidate | (Acid-cat.) | Dioxane | 80 | 77 | [4] |
| 3-Substituted pyrazoles | Various Alkyl Halides | K₂CO₃ | DMSO | RT | High | [3] |
Protocol 2: Phase-Transfer Catalyzed (PTC) N-Alkylation (Solvent-Free)
Phase-transfer catalysis is a powerful technique that enhances reaction rates between reagents located in different phases (e.g., a solid inorganic base and a liquid organic substrate). It is exceptionally efficient, often requires no solvent, and simplifies workup.[7][8]
Principle: A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the pyrazolate anion from the solid phase (base surface) into the organic phase, where it can react with the alkyl halide.
Causality Behind Experimental Choices:
-
Catalyst: TBAB is an excellent catalyst due to the lipophilic nature of the butyl groups, which allows the ion pair [Q⁺][Pyrazolate⁻] to be soluble in the organic phase (the molten reactants).
-
Base: Solid, powdered potassium hydroxide (KOH) provides a high surface area for deprotonation. K₂CO₃ can also be used for more sensitive substrates.[7][9]
-
Solvent-Free: The reaction is often run neat, which maximizes reactant concentration, accelerates the reaction, and aligns with green chemistry principles.[3]
Caption: Mechanism of Phase-Transfer Catalysis (PTC).
Detailed Step-by-Step Protocol:
-
Setup: In a round-bottom flask, thoroughly mix the pyrazole (1.0 eq.), powdered potassium hydroxide (2.0-3.0 eq.), and a catalytic amount of TBAB (0.05-0.10 eq.).[9]
-
Alkylation: Add the alkyl halide (1.05-1.1 eq.) to the solid mixture.
-
Reaction: Stir the mixture vigorously at the desired temperature (room temperature to 80 °C). The reaction is often exothermic. Monitor progress by TLC. Solvent-free PTC reactions are typically very fast, often completing in 30-90 minutes.[7]
-
Workup: After completion, add water to dissolve the inorganic salts. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Concentrate under reduced pressure. The crude product is often very clean but can be further purified by column chromatography if necessary.
Protocol 3: Microwave-Assisted N-Alkylation
Microwave irradiation is a modern technique that can dramatically reduce reaction times from hours to minutes, often improving yields and product purity.[10]
Principle: Microwave energy directly and efficiently heats the polar reactants and solvents, leading to a rapid increase in the internal temperature of the system and a significant acceleration of the reaction rate.
Causality Behind Experimental Choices:
-
Solvent: Polar solvents like DMF, DMSO, or even water are highly efficient at absorbing microwave energy.[11][12] Solvent-free conditions using a solid support like alumina or silica are also common.[13]
-
Sealed Vessel: Reactions are performed in a sealed vessel designed for microwave synthesis to allow the temperature to rise above the solvent's boiling point, further accelerating the reaction.
Detailed Step-by-Step Protocol:
-
Setup: In a specialized microwave reaction vial, combine the pyrazole (1.0 eq.), a base (e.g., K₂CO₃, 2.0 eq.), and a suitable solvent (e.g., DMF, 2-4 mL).
-
Alkylation: Add the alkylating agent (1.1 eq.).
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 5-20 minutes).[11][14]
-
Workup & Purification: After the vial has cooled, perform the same aqueous workup and purification as described in Protocol 1.
| Method | Typical Time | Typical Temp (°C) | Key Advantage |
| Conventional Heating | 2-24 hours | 25-100 | Standard, accessible equipment |
| Microwave-Assisted | 5-30 minutes | 100-180 | Drastic reduction in reaction time |
Protocol 4: N-Alkylation via the Mitsunobu Reaction
The Mitsunobu reaction is a powerful method for alkylating acidic N-H bonds using an alcohol as the alkyl source. It operates under mild, neutral conditions and proceeds with a complete inversion of stereochemistry at the alcohol's carbon center.
Principle: An alcohol is activated by a combination of a phosphine (usually triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD). The resulting oxyphosphonium salt is a potent electrophile that is readily displaced by the pyrazole nucleophile.[15][16]
Causality Behind Experimental Choices:
-
Reagents: The PPh₃/DIAD (or DEAD) combination is the classic redox system for this transformation. DIAD is often preferred over DEAD for safety and ease of handling.[16]
-
Solvent: Anhydrous THF is the most common solvent as it effectively dissolves all reactants and intermediates.[15]
-
Order of Addition: The azodicarboxylate is typically added last and dropwise at 0 °C to control the exothermic reaction and prevent the formation of unwanted side products.[16]
Detailed Step-by-Step Protocol:
-
Setup: To a solution of the pyrazole (1.0 eq.), the desired alcohol (1.1 eq.), and triphenylphosphine (PPh₃, 1.2 eq.) in anhydrous THF, cool the mixture to 0 °C in an ice bath.
-
Reaction: Slowly add diisopropyl azodicarboxylate (DIAD, 1.2 eq.) dropwise over 10-15 minutes. A color change and/or the formation of a precipitate (triphenylphosphine oxide) is often observed.
-
Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Purification: The main challenge of the Mitsunobu reaction is the removal of byproducts (triphenylphosphine oxide and the reduced hydrazine).
-
Concentrate the reaction mixture under reduced pressure.
-
The crude residue can often be purified directly by column chromatography. In some cases, precipitating the byproducts from a non-polar solvent (like diethyl ether or hexanes) prior to chromatography is effective.
-
Protocol 5: Acid-Catalyzed N-Alkylation with Trichloroacetimidates
This method provides a valuable alternative to base-mediated alkylations, which is particularly useful for substrates that are sensitive to strong bases.[4]
Principle: A Brønsted acid protonates the trichloroacetimidate, making it a highly reactive electrophile. The pyrazole then acts as a nucleophile, attacking the alkyl group and displacing trichloroacetamide.[4][17]
Detailed Step-by-Step Protocol:
-
Setup: In a vial, dissolve the pyrazole (1.0 eq.) and the alkyl trichloroacetimidate (1.2-1.5 eq.) in an anhydrous solvent such as dioxane or dichloroethane.
-
Catalysis: Add a catalytic amount of a Brønsted acid, such as camphorsulfonic acid (CSA) or triflic acid (TfOH) (0.1 eq.).
-
Reaction: Stir the mixture at room temperature or heat to 50-80 °C for 1-6 hours, monitoring by TLC.
-
Workup: Quench the reaction with a saturated solution of sodium bicarbonate (NaHCO₃). Extract with an organic solvent, wash the combined organic layers with brine, and dry over Na₂SO₄.
-
Purification: Concentrate the solvent and purify the crude product by flash column chromatography.
References
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]
-
Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. Available at: [Link]
-
Synthesis of n-alkylpyrazoles by phase transfer catalysis without solvent. Taylor & Francis Online. Available at: [Link]
-
Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. ACS Publications. Available at: [Link]
-
Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Semantic Scholar. Available at: [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. Available at: [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. Available at: [Link]
-
N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. RSC Publishing. Available at: [Link]
-
Catalytic Application of Ionic Liquids for the Green Synthesis of Aromatic Five-Membered Nitrogen Heterocycles. MDPI. Available at: [Link]
-
N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. ResearchGate. Available at: [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available at: [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. Available at: [Link]
-
Phase-Transfer Catalyzed Alkylation and Cycloalkylation of 3-Substituted-1H-pyrazol-2-in-5-ones. ResearchGate. Available at: [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Available at: [Link]
-
Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. Available at: [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. Available at: [Link]
-
Mitsunobu and Related Reactions: Advances and Applications. ACS Publications. Available at: [Link]
-
Sonochemical Heating Profile for Solvents and Ionic Liquid Doped Solvents, and Their Application in the N-alkylation of Pyrazoles. ResearchGate. Available at: [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. NIH. Available at: [Link]
-
A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. Organic Chemistry Portal. Available at: [Link]
-
One-pot synthesis of the N-pyrazolyl amine via a reductive amination. ResearchGate. Available at: [Link]
-
Mitsunobu reaction. Organic Synthesis. Available at: [Link]
-
Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. PubMed. Available at: [Link]
-
Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. Available at: [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. MDPI. Available at: [Link]
- N-alkylation method of pyrazole. Google Patents.
-
Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. J-STAGE. Available at: [Link]
-
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing. Available at: [Link]
-
Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI. Available at: [Link]
-
New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. ResearchGate. Available at: [Link]
-
Alkylation of Pyrazolones via the Mitsunobu Reaction. J-GLOBAL. Available at: [Link]
-
ChemInform Abstract: Alkylation of Pyrazolones via the Mitsunobu Reaction. ResearchGate. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent Without Solvent | Semantic Scholar [semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. researchgate.net [researchgate.net]
- 14. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. organic-synthesis.com [organic-synthesis.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Evaluating the Anti-Inflammatory Activity of Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Inflammatory Cascade and the Promise of Pyrazole Compounds
Inflammation is a fundamental biological process, a double-edged sword that orchestrates the body's response to injury and infection. While acute inflammation is a vital component of healing, chronic and dysregulated inflammatory responses are at the heart of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] The inflammatory cascade is a complex interplay of cellular and molecular mediators, with enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) playing pivotal roles in the production of pro-inflammatory prostaglandins and leukotrienes.[1]
Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its derivatives, most notably the COX-2 selective inhibitor celecoxib, have demonstrated significant anti-inflammatory efficacy with a reduced risk of the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1] The versatility of the pyrazole core allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties to target various components of the inflammatory pathway.[3][4] This guide provides a comprehensive overview of the methodologies used to evaluate the anti-inflammatory activity of novel pyrazole compounds, from initial in vitro screening to more complex in vivo models.
Part 1: In Vitro Evaluation: Unraveling Molecular Mechanisms
Initial assessment of anti-inflammatory potential begins with in vitro assays. These cell-free and cell-based models provide a controlled environment to dissect the specific molecular targets and cellular pathways modulated by pyrazole compounds.
Cyclooxygenase (COX) Inhibition Assays
The inhibition of COX enzymes, particularly the inducible COX-2 isoform, is a primary mechanism for many anti-inflammatory drugs.[1]
Scientific Principle: These assays measure the ability of a test compound to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins.[5] The activity can be monitored by detecting the production of downstream products like prostaglandin E2 (PGE2) or by measuring the consumption of a co-substrate.[5]
Protocol: Fluorometric COX-2 Inhibitor Screening [6]
This protocol is adapted from commercially available kits and provides a high-throughput method for screening COX-2 inhibitors.
Materials:
-
Human recombinant COX-2 enzyme[6]
-
COX Assay Buffer[6]
-
COX Probe (e.g., a fluorogenic probe that reacts with the intermediate product)[6]
-
Arachidonic Acid (substrate)[6]
-
Celecoxib (positive control inhibitor)[6]
-
Test pyrazole compounds
-
96-well white opaque microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dissolve test pyrazole compounds and celecoxib in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Assay Setup:
-
Enzyme Control (100% activity): Add COX Assay Buffer and COX-2 enzyme to designated wells.
-
Inhibitor Control: Add COX Assay Buffer, COX-2 enzyme, and a known concentration of celecoxib.
-
Test Compound: Add COX Assay Buffer, COX-2 enzyme, and various concentrations of the test pyrazole compound.
-
Solvent Control: Include a control with the highest concentration of the solvent used to dissolve the test compounds to account for any solvent effects.
-
-
Pre-incubation: Add the COX Probe to all wells and pre-incubate the plate at 37°C for 10 minutes to allow the inhibitors to bind to the enzyme.[5]
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically for 5-10 minutes.[6]
-
Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is determined using the following formula: % Inhibition = [(Rate of Enzyme Control - Rate of Test Compound) / Rate of Enzyme Control] x 100
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
Data Presentation: COX Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Pyrazole A | >100 | 0.5 | >200 |
| Pyrazole B | 15.2 | 1.8 | 8.4 |
| Celecoxib | 15.0 | 0.04 | 375 |
This table provides a template for summarizing COX inhibition data, allowing for direct comparison of potency and selectivity.
Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages
Macrophages are key players in the inflammatory response. Stimulation with LPS, a component of the outer membrane of Gram-negative bacteria, triggers a signaling cascade that results in the production of pro-inflammatory cytokines.[7][8]
Scientific Principle: This cell-based assay evaluates the ability of pyrazole compounds to suppress the production of inflammatory mediators, such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), in LPS-stimulated macrophages.[9]
Protocol: Measurement of Cytokine Production in RAW 264.7 Macrophages [8][10]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test pyrazole compounds
-
Dexamethasone (positive control)
-
Griess Reagent for NO measurement
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test pyrazole compounds or dexamethasone for 1 hour.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce inflammation and incubate for 24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatant for analysis.
-
Nitric Oxide (NO) Assay (Griess Assay):
-
Mix an equal volume of the supernatant with Griess Reagent.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the NO concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Data Analysis: Calculate the percentage of inhibition of NO, TNF-α, and IL-6 production for each concentration of the test compound compared to the LPS-stimulated control.
Visualization: NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[16][17] LPS activates this pathway, leading to the transcription of pro-inflammatory genes.[18] Pyrazole compounds may exert their anti-inflammatory effects by inhibiting key components of this pathway.[1]
Caption: The NF-κB signaling pathway and a potential point of inhibition by pyrazole compounds.
Part 2: In Vivo Evaluation: Assessing Systemic Efficacy and Safety
While in vitro assays are crucial for mechanistic studies, in vivo models are essential to evaluate the overall efficacy, pharmacokinetics, and safety of a compound in a living organism.
Carrageenan-Induced Paw Edema in Rodents
This is a widely used and reproducible model for screening acute anti-inflammatory activity.[19][20][21]
Scientific Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response characterized by edema (swelling), hyperalgesia (increased pain sensitivity), and erythema (redness).[19] The early phase is mediated by histamine and serotonin, while the later phase is primarily driven by prostaglandins.[21]
Protocol: Rat Paw Edema Assay [19][22]
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200g)
-
1% Carrageenan solution in sterile saline
-
Test pyrazole compounds
-
Indomethacin or Diclofenac (positive control)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer (for measuring paw volume)
Procedure:
-
Animal Grouping: Divide the animals into groups (n=6-8 per group): Vehicle control, positive control, and different dose groups for the test pyrazole compound.
-
Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat (V₀) using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at various time points after carrageenan injection (e.g., 1, 2, 3, 4, 5, and 6 hours).[19]
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema = Vₜ - V₀.
-
Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group: % Inhibition = [(Mean Edema of Control - Mean Edema of Treated) / Mean Edema of Control] x 100
-
Data Presentation: Paw Edema Inhibition
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Pyrazole A | 10 | 0.42 ± 0.03* | 50.6 |
| Pyrazole A | 20 | 0.28 ± 0.02 | 67.1 |
| Indomethacin | 10 | 0.35 ± 0.04 | 58.8 |
*p < 0.05, **p < 0.01 compared to vehicle control. This table illustrates how to present the quantitative results of the paw edema assay.
Adjuvant-Induced Arthritis (AIA) in Rats
The AIA model is a more chronic model of inflammation that shares some pathological features with human rheumatoid arthritis.[23][24]
Scientific Principle: A single injection of Complete Freund's Adjuvant (CFA), which contains heat-killed Mycobacterium tuberculosis in mineral oil, induces a systemic inflammatory response, leading to the development of polyarthritis in susceptible rat strains.[23][25]
Protocol: Adjuvant-Induced Arthritis [23][24][25]
Materials:
-
Lewis or Sprague-Dawley rats
-
Complete Freund's Adjuvant (CFA)
-
Test pyrazole compounds
-
Methotrexate or other disease-modifying antirheumatic drug (DMARD) as a positive control
-
Calipers for measuring joint diameter
-
Scoring system for arthritis severity
Procedure:
-
Induction of Arthritis: On day 0, induce arthritis by a single subcutaneous injection of CFA (e.g., 0.1 mL) into the base of the tail or a hind paw.[23][25]
-
Treatment: Begin administration of the test pyrazole compounds, positive control, and vehicle on a prophylactic (from day 0) or therapeutic (after the onset of arthritis, e.g., day 10) schedule.
-
Assessment of Arthritis: Monitor the animals regularly for:
-
Arthritis Score: Score the severity of arthritis in each paw based on a scale (e.g., 0-4), where 0 is normal and 4 is severe inflammation with ankylosis.[26]
-
Paw Thickness: Measure the diameter of the ankle joints with calipers.[26]
-
Body Weight: Record body weight changes as an indicator of systemic inflammation.
-
-
Histopathology: At the end of the study, collect the joints for histopathological examination to assess synovial inflammation, cartilage destruction, and bone erosion.
-
Data Analysis: Compare the arthritis scores, paw thickness, and body weight changes between the treated and control groups.
Visualization: In Vivo Experimental Workflow
Caption: A generalized workflow for an in vivo adjuvant-induced arthritis study.
Zebrafish Model of Inflammation
The zebrafish has emerged as a powerful in vivo model for studying inflammation and for high-throughput drug screening due to its genetic tractability, rapid development, and transparent larvae.[27][28][29]
Scientific Principle: Mechanical injury, such as tail fin amputation, in zebrafish larvae induces a rapid and robust inflammatory response characterized by the migration of neutrophils and macrophages to the wound site.[27][28] This process can be visualized in real-time using fluorescent reporter lines.
Protocol: Zebrafish Tail Fin Amputation Assay [27][29]
Materials:
-
Transgenic zebrafish larvae with fluorescently labeled immune cells (e.g., Tg(mpx:GFP) for neutrophils)
-
Microscope with fluorescence imaging capabilities
-
Micro-dissecting scissors
-
Test pyrazole compounds
-
Dexamethasone (positive control)
Procedure:
-
Larvae Treatment: At 2 days post-fertilization (dpf), place zebrafish larvae in multi-well plates containing embryo medium with different concentrations of the test pyrazole compound or dexamethasone.
-
Tail Fin Amputation: At 3 dpf, anesthetize the larvae and amputate the tail fin using micro-dissecting scissors.
-
Live Imaging: At various time points post-injury (e.g., 4, 8, 24 hours), immobilize the larvae and capture fluorescent images of the tail region.
-
Quantification: Count the number of fluorescently labeled immune cells that have migrated to the wound site.
-
Data Analysis: Compare the number of recruited immune cells in the treated groups to the vehicle control group.
Conclusion: A Multi-faceted Approach to a Complex Problem
The evaluation of the anti-inflammatory activity of pyrazole compounds requires a multi-pronged approach that integrates in vitro and in vivo methodologies. In vitro assays provide crucial insights into the molecular mechanisms of action, such as COX inhibition and the modulation of inflammatory signaling pathways. In vivo models, ranging from acute inflammation assays to more chronic disease models, are indispensable for assessing the systemic efficacy and safety of these compounds. By employing a logical and stepwise evaluation process, researchers can effectively identify and characterize promising pyrazole-based anti-inflammatory drug candidates. The continued exploration of this versatile chemical scaffold holds significant promise for the development of novel therapeutics to combat a wide range of inflammatory diseases.
References
-
Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]
-
Lieschke, G. J., & Currie, P. D. (2007). Animal models of human disease: zebrafish swim into view. Nature reviews. Genetics, 8(5), 353–367. [Link]
-
Chondrex, Inc. (2017). A Protocol for Adjuvant-Induced Arthritis (AIA) in Rats. [Link]
-
D'Alençon, C. A., & d'Alençon, C. A. (2021). Modeling Inflammation in Development and Aging: Insights from the Zebrafish Model. International journal of molecular sciences, 22(16), 8746. [Link]
-
Lu, Q., et al. (2020). A Technique to Generate an Adjuvant-Induced Arthritis Mouse Model. Journal of Visualized Experiments, (155), e60655. [Link]
-
Forlenza, M., & Wiegertjes, G. F. (2020). Modeling Virus-Induced Inflammation in Zebrafish: A Balance Between Infection Control and Excessive Inflammation. Frontiers in immunology, 11, 614612. [Link]
-
Patil, K. R., et al. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical and Research Allied Sciences, 1(1), 1-7. [Link]
-
O'Shea, J. J., & Plenge, R. (2012). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in immunology, 3, 185. [Link]
-
King's College London Research Portal. (n.d.). Using the zebrafish model to understand the effects of inflammation on behaviour. [Link]
-
Umar, M. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Applied Pharmaceutical Science, 9(11), 125-133. [Link]
-
van der Vaart, M., et al. (2021). Modeling Inflammation in Zebrafish for the Development of Anti-inflammatory Drugs. International journal of molecular sciences, 22(2), 859. [Link]
-
Sun, S. C. (2017). The non-canonical NF-κB pathway in immunity and inflammation. Nature reviews. Immunology, 17(9), 545–558. [Link]
-
Chondrex, Inc. (2017). Protocol for Adjuvant-Induced Arthritis (AIA) in Rats. [Link]
-
Lawrence, T. (2009). The Nuclear Factor NF-kB Pathway in Inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651. [Link]
-
Chondrex, Inc. (n.d.). Adjuvant-Induced Arthritis Model. [Link]
-
Slideshare. (n.d.). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. [Link]
-
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). [Link]
-
Creative Diagnostics. (n.d.). The NF-κB Signaling Pathway. [Link]
-
κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025). [Link]
-
ResearchGate. (2025). What is induction of rheumatoid arthritis in rats protocol?. [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]
-
World Journal of Pharmaceutical Sciences. (2025). EVALUATION OF ANTI-INFLAMMATORY ACTIVITY THROUGH IN VITRO AND IN VIVO MODELS. [Link]
-
Wang, Z., et al. (2013). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of pharmaceutical and biomedical analysis, 83, 155–161. [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]
-
Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. In: Winyard, P., Willoughby, D. (eds) Inflammation Protocols. Methods in Molecular Biology™, vol 225. Humana Press. [Link]
-
Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. (2024). International immunopharmacology, 132, 112001. [Link]
-
Geronikaki, A., et al. (2016). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules (Basel, Switzerland), 21(10), 1352. [Link]
-
Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia, 3(1), 198-220. [Link]
-
Mathew, L., Sankaranarayanan, M., & Kaliappan, I. (2023). Anti-inflammatory Activity of Pyrazole Analogues Deduced from Bioactive Piperine: Synthesis, In silico, and In vitro Evaluation. Current Enzyme Inhibition, 19(2), 125-135. [Link]
-
ResearchGate. (n.d.). Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders. [Link]
-
Al-Ostath, A., et al. (2014). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi pharmaceutical journal : SPJ : the official publication of the Saudi Pharmaceutical Society, 22(5), 444–450. [Link]
-
Lee, S. Y., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Journal of the Korean Physical Society, 62(1), 117-122. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC medicinal chemistry, 13(7), 799–819. [Link]
-
ResearchGate. (n.d.). Some reported pyrazole-containing anti-inflammatory agents. [Link]
-
Pyrazole as an anti-inflammatory scaffold: A comprehensive review. (2022). Journal of Molecular Structure, 1254, 132363. [Link]
-
ResearchGate. (n.d.). ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in.... [Link]
-
HCX3 Mitigates LPS-Induced Inflammatory Responses in Macrophages by Suppressing the Activation of the NF-κB Signaling Pathway. (2023). Molecules, 28(21), 7359. [Link]
-
Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor. (2016). Cellular immunology, 303, 34–41. [Link]
-
LPS-induced inflammatory reaction and M1-like properties macrophages.... (n.d.). [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 18. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 21. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 22. inotiv.com [inotiv.com]
- 23. chondrex.com [chondrex.com]
- 24. maokangbio.com [maokangbio.com]
- 25. Adjuvant-Induced Arthritis Model [chondrex.com]
- 26. A Technique to Generate an Adjuvant-Induced Arthritis Mouse Model [jove.com]
- 27. Modeling Inflammation in Zebrafish for the Development of Anti-inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Inflammation in Development and Aging: Insights from the Zebrafish Model [mdpi.com]
- 29. Modeling Inflammation in Zebrafish for the Development of Anti-inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: High-Throughput Screening Assays for Pyrazole Carboxylic Acid Derivatives
Introduction: The Privileged Pyrazole Carboxylic Acid Scaffold
In the landscape of medicinal chemistry, the pyrazole ring system is a well-established pharmacophore, integral to the structure of numerous blockbuster drugs.[1] When functionalized with a carboxylic acid, this scaffold gains a versatile handle for chemical modification and unique potential for interactions with biological targets.[1][2] Pyrazole carboxylic acid derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and enzyme inhibition properties.[3][4][5][6][7] This has led to their investigation against a wide range of targets such as protein kinases, carbonic anhydrases, and proteases.[8][9][10][11][12]
The sheer volume of potential derivatives that can be synthesized necessitates a rapid and robust method for evaluating their biological activity. High-Throughput Screening (HTS) provides the essential technological platform to screen vast chemical libraries, enabling the efficient identification of "hit" compounds that can be advanced into drug development pipelines.[13][14][15][16] This guide provides an in-depth overview of the strategic considerations and detailed protocols for designing and implementing HTS campaigns for this important class of molecules.
Strategic Assay Selection: Aligning Technology with Biology
The success of any HTS campaign hinges on the selection of an appropriate assay. This choice is fundamentally dictated by the biological question being asked. For pyrazole carboxylic acid derivatives, this typically involves either target-based or phenotypic screening approaches.
-
Biochemical (Target-Based) Assays: These assays are designed to identify compounds that directly interact with a purified, isolated biological target, such as an enzyme.[8][17] They are fundamental for primary screening campaigns to understand direct molecular interactions and are often the first step in identifying inhibitors.[13]
-
Cell-Based (Phenotypic) Assays: These assays measure the effect of a compound on a whole, living cell.[18][19] They provide more biologically relevant data on a compound's efficacy, potential toxicity, and its effect on cellular signaling pathways within a physiological context.[18]
The decision between these approaches depends on the program's goals. A target-based approach is ideal when a specific enzyme or receptor is known to be involved in a disease. A phenotypic screen is powerful when the goal is to find compounds that produce a desired cellular outcome (e.g., cancer cell death), even if the specific molecular target is unknown.[15]
Caption: Principle of the HTRF kinase inhibition assay.
Materials and Reagents
-
Plates: Low-volume, 384-well white microplates (e.g., Greiner Bio-One #784075).
-
Kinase: Purified recombinant target kinase.
-
Substrate: Biotinylated peptide substrate (specific to the kinase).
-
Cofactor: ATP.
-
HTRF Reagents: HTRF KinEASE® STK S1 Kit or equivalent, containing Eu³⁺-labeled antibody and Streptavidin-XL665.
-
Assay Buffer: 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% BSA, 0.01% Tween-20.
-
Stop/Detection Buffer: Assay buffer supplemented with 100 mM EDTA and HTRF detection reagents.
-
Test Compounds: Pyrazole carboxylic acid library, typically 10 mM in 100% DMSO.
-
Controls: Staurosporine (positive control inhibitor), DMSO (negative control).
-
Equipment: Multimode plate reader with HTRF capability, acoustic liquid handler or pintool for compound dispensing.
Step-by-Step Methodology
-
Compound Plating: Using an acoustic dispenser (e.g., Echo) or pintool, transfer 50 nL of test compounds, positive controls (Staurosporine dilution series), and negative controls (DMSO) to the 384-well assay plates. This creates a primary screening concentration of 10 µM in a final 50 µL assay volume.
-
Enzyme Preparation: Prepare a 2X enzyme solution in cold assay buffer at a concentration predetermined during assay development to yield approximately 50-80% of the maximum signal window.
-
Enzyme Addition: Add 25 µL of the 2X enzyme solution to each well of the assay plate containing the pre-spotted compounds.
-
Pre-incubation: Gently mix the plate on a plate shaker for 1 minute and then incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.
-
Reaction Initiation: Prepare a 2X substrate/ATP solution in assay buffer. The ATP concentration should ideally be at or below its Km for the kinase to facilitate the identification of competitive inhibitors. [20]Add 25 µL of this solution to each well to start the kinase reaction.
-
Kinase Reaction: Mix the plate gently and incubate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is within the linear range.
-
Reaction Termination & Detection: Add 25 µL of the Stop/Detection Buffer containing the HTRF antibody and SA-XL665 to each well.
-
Detection Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Plate Reading: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (FRET signal) and 620 nm (cryptate signal).
Data Analysis & Quality Control
-
Calculate HTRF Ratio: For each well, calculate the emission ratio: Ratio = (Emission_665nm / Emission_620nm) * 10,000.
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Ratio_Sample - Ratio_Neg_Ctrl) / (Ratio_Pos_Ctrl - Ratio_Neg_Ctrl))
-
Determine Assay Quality (Z'-factor): The Z'-factor is a measure of assay robustness and should be calculated for each plate. [15]A Z' > 0.5 indicates an excellent assay. Z' = 1 - (3 * (SD_Pos_Ctrl + SD_Neg_Ctrl)) / |Mean_Pos_Ctrl - Mean_Neg_Ctrl|
-
Hit Identification: Primary hits are typically identified as compounds that exhibit inhibition above a certain threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
-
Dose-Response: Confirmed hits should be re-tested in a dose-response format (e.g., 10-point, 3-fold serial dilution) to determine their potency (IC₅₀ value). [20]
Protocol 2: Cell-Based Cytotoxicity HTS Assay (ATP-Based Luminescence)
This protocol outlines a method to assess the cytotoxic or cytostatic effects of pyrazole carboxylic acid derivatives on a cancer cell line, a common secondary assay to evaluate the on-target effect of identified kinase inhibitors. [18][21]
Assay Principle
The assay uses a thermostable luciferase to quantify the amount of ATP present, which is a direct indicator of the number of metabolically active, viable cells. [18]The reagent lyses the cells to release ATP and provides the necessary luciferin and luciferase for the reaction. The resulting luminescent signal is directly proportional to the number of viable cells in the well. A decrease in signal indicates cytotoxicity or inhibition of proliferation.
Caption: Workflow for the cell-based cytotoxicity HTS assay.
Materials and Reagents
-
Plates: 384-well, solid white, tissue-culture treated microplates.
-
Cell Line: Relevant cancer cell line (e.g., HCT116, A549).
-
Cell Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and antibiotics.
-
Detection Reagent: CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or equivalent.
-
Test Compounds: Pyrazole carboxylic acid library, 10 mM in 100% DMSO.
-
Controls: Doxorubicin or Staurosporine (positive control for cytotoxicity), DMSO (negative vehicle control).
-
Equipment: Luminescence-capable plate reader, automated liquid handler, CO₂ incubator.
Step-by-Step Methodology
-
Cell Seeding: Harvest cells and perform a cell count. Dilute the cells in culture medium to an optimized density (e.g., 1,000-2,000 cells/well) that ensures they remain in the exponential growth phase for the duration of the assay. Dispense 40 µL of the cell suspension into each well of the 384-well plates.
-
Incubation: Incubate the plates overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.
-
Compound Addition: The following day, add 50 nL of test compounds and controls to the plates using an acoustic dispenser. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. [22]4. Treatment Incubation: Incubate the plates for 72 hours at 37°C with 5% CO₂.
-
Reagent Preparation & Addition: Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature. Add 20 µL of the reagent to each well.
-
Lysis and Signal Stabilization: Mix the plates on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Plate Reading: Read the luminescence on a plate reader with an integration time of 0.25 to 1 second per well.
Data Analysis & Quality Control
-
Calculate Percent Viability: % Viability = 100 * (Luminescence_Sample - Luminescence_Bkgd) / (Luminescence_DMSO - Luminescence_Bkgd) (Where Bkgd is the average signal from wells with medium only).
-
Determine Assay Quality (Z'-factor): Calculate the Z'-factor using the DMSO (max signal) and a high-concentration positive control (min signal) wells. A Z' > 0.5 is desired.
-
Hit Identification & Dose-Response: Primary hits are compounds that reduce cell viability below a defined threshold (e.g., <50%). Confirmed hits must be re-tested in a dose-response format to determine their potency (EC₅₀ value).
Critical Considerations: Ensuring Data Integrity
A successful HTS campaign is built on a foundation of rigorous validation and an awareness of potential artifacts.
Assay Validation
Before screening a full library, the assay must be validated. [22][23]This involves:
-
DMSO Tolerance: Confirming that the final concentration of DMSO used for compound delivery does not adversely affect the assay signal. [22]* Signal Stability: Ensuring the signal is stable over the time required to read a batch of plates.
-
Z'-Factor Robustness: Running multiple full plates of controls (e.g., 192 wells of positive control, 192 wells of negative control) to ensure the Z'-factor is consistently above 0.5. [23]
Troubleshooting Compound-Specific Interference
Pyrazole derivatives, like many small molecules, can interfere with assay technologies, leading to false positives. [16][24]
| Problem | Potential Cause | Troubleshooting & Mitigation Strategy |
|---|---|---|
| False Positives in Fluorescence Assays | Autofluorescence: The pyrazole compound itself fluoresces at the assay wavelength. | Pre-screen the library in buffer alone to flag fluorescent compounds. Use time-resolved fluorescence (e.g., HTRF) which is less susceptible to this artifact. [25] |
| False Positives in Fluorescence Assays | Signal Quenching: The compound absorbs light at the excitation or emission wavelength of the fluorophore. | Use orthogonal assays with different detection methods (e.g., luminescence) to confirm hits. [24] |
| False Positives in Luminescence Assays | Luciferase Inhibition: The compound directly inhibits the luciferase reporter enzyme. | Perform a counter-screen against purified luciferase enzyme to identify compounds that directly inhibit the reporter. [24] |
| Poor Solubility | The compound precipitates out of the aqueous assay buffer, which can scatter light or sequester reagents. | Visually inspect plates for precipitation. Test compound solubility in assay buffer. Consider reducing the screening concentration. |
| Promiscuous Inhibition | Colloidal Aggregation: The compound forms aggregates that sequester the target protein, leading to non-specific inhibition. [26]| Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. Test hits for activity dependence on enzyme concentration. |
Conclusion: From Hit to Lead
High-throughput screening is a powerful engine for the discovery of novel therapeutic agents. For a privileged scaffold like pyrazole carboxylic acid, HTS provides the means to rapidly explore vast chemical space and identify promising starting points for drug development. The key to success lies not just in automation, but in the thoughtful design of robust, biologically relevant assays, rigorous validation, and a critical eye for potential artifacts. By following the principles and protocols outlined in this guide, researchers can build a solid foundation for their screening campaigns, maximizing the probability of discovering high-quality, developable hit compounds.
References
- Benchchem. (n.d.). Application Notes and Protocols for High-Throughput Screening of Pyrazole Libraries. Benchchem.
- Unspecified. (n.d.). The Role of Pyrazole Carboxylic Acids in Modern Drug Discovery.
- Unspecified. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- Creative Enzymes. (n.d.). High-Throughput Inhibitor Assays and Screening.
- Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
- National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual.
- Unspecified. (2022). Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies.
- Unspecified. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors.
- Unspecified. (n.d.).
- Creative Enzymes. (n.d.). High-Throughput Screening of Inhibitors.
- Unspecified. (n.d.).
- Unspecified. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns.
- Unspecified. (n.d.). Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors. PMC - NIH.
- Unspecified. (2024). (PDF)
- BellBrook Labs. (n.d.). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs.
- Unspecified. (2016). High throughput screening of small molecule library: procedure, challenges and future.
- Unspecified. (n.d.).
- National Center for Biotechnology Information. (2012).
- Unspecified. (n.d.). High-Throughput RT-PCR for small-molecule screening assays. PMC - NIH.
- Technology Networks. (n.d.). High-Throughput Screening in Drug Discovery Explained. Technology Networks.
- Unspecified. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
- Unspecified. (2012). Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. PubMed.
- Unspecified. (n.d.). Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening.
- Small Molecule Discovery Center (SMDC). (n.d.). High-throughput Screening Steps.
- Rajalingham, K. (2016). Cell-based assays in high-throughput mode (HTS). BioTechnologia.
- Unspecified. (n.d.). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. PubMed.
- Unspecified. (n.d.). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening.
- Unspecified. (n.d.). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. PMC - NIH.
- Unspecified. (n.d.).
- Unspecified. (2024).
- Unspecified. (n.d.).
- Unspecified. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC - NIH.
- Unspecified. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. PubMed.
- Unspecified. (n.d.). High-throughput assays for promiscuous inhibitors. PubMed - NIH.
- Unspecified. (2022). Synthesis And Application Of Pyrazole-pyrazoline-based Fluorescent Probes. Globe Thesis.
- Unspecified. (2021). Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction. Figshare.
- Unspecified. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI.
- Unspecified. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. PubMed Central.
- Unspecified. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.
- RSC Publishing. (n.d.).
Sources
- 1. nbinno.com [nbinno.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 14. High-Throughput Screening of Inhibitors [creative-enzymes.com]
- 15. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 16. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 17. bellbrooklabs.com [bellbrooklabs.com]
- 18. marinbio.com [marinbio.com]
- 19. Cell-based assays in high-throughput mode (HTS) [biotechnologia-journal.org]
- 20. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 22. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 24. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 26. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Enzyme Inhibitors from Pyrazole Scaffolds
Introduction: The Pyrazole Scaffold as a Privileged Core in Drug Discovery
The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has firmly established itself as a cornerstone in modern medicinal chemistry.[1][2] Its remarkable versatility and favorable pharmacological properties have led to its designation as a "privileged scaffold," a core structure that is capable of binding to multiple, unrelated biological targets.[3][4][5] This is evidenced by the significant number of pyrazole-containing drugs that have received FDA approval, including the anti-inflammatory agent Celecoxib, the JAK inhibitor Ruxolitinib, and the kinase inhibitor Crizotinib.[1][3][6]
The success of the pyrazole nucleus stems from its unique chemical characteristics. It possesses both a hydrogen bond donor (the pyrrole-like NH) and a hydrogen bond acceptor (the pyridine-like N), allowing it to form critical interactions within enzyme active sites.[3][7] Furthermore, the scaffold is metabolically stable and synthetically accessible, making it an ideal starting point for designing extensive compound libraries.[1][2] These application notes provide a comprehensive guide for researchers, detailing the rational design, synthesis, biochemical screening, and mechanistic evaluation of novel enzyme inhibitors derived from the pyrazole scaffold.
Section 1: Rational Design of Pyrazole-Based Inhibitors
The development of a successful inhibitor begins with a robust design strategy. For pyrazole-based compounds, this involves leveraging the scaffold's inherent properties to achieve high potency and selectivity for a chosen enzyme target, such as a protein kinase, cyclooxygenase (COX), or carbonic anhydrase.[6][8][9][10][11]
Causality Behind the Design: The primary goal is to position the pyrazole core and its substituents in a way that maximizes favorable interactions with the enzyme's active site while minimizing off-target binding. The pyrazole ring often serves as a central anchoring point, while its substituents are tailored to occupy specific pockets within the target protein.
Key Design Principles:
-
Pharmacophore Modeling and Bioisosterism: The pyrazole ring is an excellent bioisostere for other aromatic systems like phenyl rings.[3][7] It can replace these groups to improve properties like solubility or metabolic stability while maintaining essential binding interactions. In many kinase inhibitors, for instance, the pyrazole scaffold acts as an "adenine-mimetic," forming hydrogen bonds with the kinase hinge region, a critical interaction for ATP-competitive inhibition.[3][8]
-
Structure-Based Design: The use of X-ray crystallography and computational molecular docking is indispensable.[12][13][14][15] These techniques provide a three-dimensional map of the enzyme's active site, allowing medicinal chemists to rationally design pyrazole derivatives. Substitutions at the N1, C3, C4, and C5 positions can be strategically chosen to enhance binding affinity and selectivity by targeting specific amino acid residues or occupying hydrophobic pockets.[3][16][17]
-
Scaffold Hopping: This advanced strategy involves replacing the core structure of a known active compound with a chemically different one—in this case, a pyrazole—while preserving its biological activity.[18][19][20] Scaffold hopping is a powerful tool for generating novel intellectual property, overcoming synthetic challenges, or improving the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of a lead series.[19][21][22]
Caption: Workflow for pyrazole-based inhibitor development.
Section 2: Synthesis of Pyrazole Scaffolds
The synthetic tractability of the pyrazole core is a major advantage. Numerous methods exist, with one of the most common and versatile being the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative. A widely used variation involves the cyclization of chalcones (1,3-diaryl-2-propen-1-ones) with reagents like thiosemicarbazide.[11]
Caption: General synthetic scheme for pyrazole synthesis.
Protocol 1: General Synthesis of a 1-Thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole
This protocol describes a representative synthesis based on the cyclization of a chalcone with thiosemicarbazide, a common route to highly functionalized pyrazole precursors.[11]
Rationale: This method is chosen for its reliability and the use of readily available starting materials. The resulting N-thiocarbamoyl pyrazoline can be further modified or used directly in screening assays.
Materials:
-
Substituted Chalcone (1.0 eq)
-
Thiosemicarbazide (2.0 eq)
-
Ethanol (solvent)
-
Sodium Hydroxide (catalyst)
-
Ice-water bath
-
Hydrochloric Acid (6 M) for neutralization
-
Standard laboratory glassware and magnetic stirrer
-
Filtration apparatus
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted chalcone (1.0 eq) in a suitable volume of ethanol.
-
Reagent Addition: Add thiosemicarbazide (2.0 eq) to the solution, followed by a catalytic amount of sodium hydroxide.
-
Reaction: Stir the mixture vigorously at room temperature for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-water.
-
Neutralization: Carefully neutralize the mixture with 6 M hydrochloric acid until a precipitate forms. The change in pH facilitates the precipitation of the product.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Purification: Wash the collected solid with cold water and then recrystallize from a suitable solvent system (e.g., ethanol-water) to obtain the pure pyrazole derivative.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as NMR, Mass Spectrometry, and HPLC.
Section 3: Biochemical Screening and Characterization
Once a library of pyrazole derivatives is synthesized, the next critical step is to evaluate their inhibitory activity against the target enzyme. This is typically done by determining the half-maximal inhibitory concentration (IC50).
Caption: Workflow for IC50 determination of a pyrazole inhibitor.
Protocol 2: Determination of IC50 Value for a Pyrazole-Based Inhibitor
This protocol provides a generalized method for determining the IC50 of a test compound against a target enzyme using a 96-well plate format, adaptable for various detection methods.[23][24]
Rationale: This standardized assay allows for the efficient screening of multiple compounds at various concentrations. Including appropriate controls is crucial for data integrity. The resulting dose-response curve provides a quantitative measure of potency.
Materials:
-
Target Enzyme solution
-
Substrate solution
-
Pyrazole inhibitor stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Step-by-Step Methodology:
-
Inhibitor Dilution: Prepare a serial dilution of the pyrazole inhibitor. A common method is a 2-fold or "half-log" dilution series across 8-10 concentrations.[25] Remember to include a vehicle control (DMSO only).
-
Assay Plate Preparation:
-
Add a fixed volume of Assay Buffer to all wells.
-
Add a small volume (e.g., 1-2 µL) of the serially diluted inhibitor to the appropriate wells.
-
Add wells for controls:
-
100% Activity Control (Max Signal): Enzyme, substrate, and vehicle (DMSO), but no inhibitor.
-
0% Activity Control (Min Signal): Substrate and buffer, but no enzyme.
-
-
-
Enzyme Addition: Add a fixed amount of the enzyme solution to all wells except the "Min Signal" controls.
-
Pre-incubation: Gently mix the plate and incubate for a set period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C). This allows the inhibitor to bind to the enzyme before the reaction starts.
-
Reaction Initiation: Add a fixed amount of the substrate solution to all wells to start the enzymatic reaction.
-
Signal Measurement: Immediately place the plate in a microplate reader and measure the signal (e.g., absorbance at 412 nm) at regular intervals for a predetermined time (e.g., 10-20 minutes).[23]
-
Data Analysis:
-
Calculate the initial reaction rate (V) for each concentration (e.g., change in signal per minute).
-
Calculate the percentage of inhibition for each concentration relative to the 100% activity control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve using non-linear regression analysis to determine the IC50 value.[23]
-
Data Presentation: Hypothetical SAR Data for Pyrazole-Based COX-2 Inhibitors
The following table illustrates how quantitative data can be structured to derive Structure-Activity Relationships (SAR).
| Compound ID | R1 Group (at C3) | R2 Group (at C5) | COX-1 IC50 (µM)[26] | COX-2 IC50 (µM)[6][9][26] | Selectivity Index (SI) [COX-1/COX-2][6][26] |
| Celecoxib | 4-Tolyl | Trifluoromethyl | 15.0 | 0.04 | 375 |
| PZ-01 | Phenyl | Phenyl | 50.2 | 9.6 | 5.2 |
| PZ-02 | 4-Tolyl | Phenyl | 45.2 | 5.1 | 8.9 |
| PZ-03 | 4-Sulfamoylphenyl | Phenyl | >100 | 1.8 | >55 |
| PZ-04 | 4-Tolyl | Trifluoromethyl | 20.1 | 0.05 | 402 |
This table presents hypothetical data for illustrative purposes, based on trends observed for real COX-2 inhibitors.[6][26]
Section 4: Mechanism of Action (MoA) Studies
Determining the IC50 provides a measure of potency, but understanding how an inhibitor works is crucial for lead optimization. MoA studies elucidate the kinetic mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).
Rationale: A competitive inhibitor binds to the same site as the natural substrate, and its effect can be overcome by high substrate concentrations. A non-competitive inhibitor binds to a different (allosteric) site and its effect is independent of substrate concentration. This knowledge is vital for understanding how the inhibitor will behave in a complex biological system.
Caption: Comparison of competitive and non-competitive inhibition.
Protocol 3: Determining the Mechanism of Inhibition
This protocol outlines the experimental setup for differentiating between common inhibition mechanisms by analyzing enzyme kinetics at varying substrate and inhibitor concentrations.[23][27]
Materials:
-
Same as Protocol 2.
Step-by-Step Methodology:
-
Experimental Design: The experiment requires a matrix of conditions. You will measure reaction rates across a range of substrate concentrations in the absence of the inhibitor and in the presence of one or more fixed concentrations of the pyrazole inhibitor (typically at or near its IC50).
-
Prepare Substrate Dilutions: Create a series of dilutions of the substrate solution (e.g., 6-8 concentrations, ranging from below to well above the known Km value of the enzyme).
-
Assay Setup: For each inhibitor concentration (including 0 µM), perform the enzymatic assay as described in Protocol 2, but use the different substrate concentrations you prepared in step 2.
-
Data Collection: Measure the initial reaction rates (V) for every combination of substrate and inhibitor concentration.
-
Data Analysis:
-
Michaelis-Menten Plot: For each inhibitor concentration, plot the initial reaction rate (V) against the substrate concentration ([S]).
-
Lineweaver-Burk Plot: To more clearly visualize the data, create a double-reciprocal plot (1/V vs. 1/[S]).
-
Interpretation:
-
Competitive Inhibition: The lines on the Lineweaver-Burk plot will intersect on the y-axis. Vmax remains constant, while the apparent Km increases.
-
Non-competitive Inhibition: The lines will intersect on the x-axis. Vmax decreases, while Km remains the same.[23]
-
Uncompetitive Inhibition: The lines will be parallel. Both Vmax and Km decrease.[23]
-
-
Data Presentation: Expected Changes in Kinetic Parameters
| Inhibition Type | Vmax | Km | Lineweaver-Burk Plot |
| Competitive | Unchanged | Increases | Lines intersect at Y-axis |
| Non-competitive | Decreases | Unchanged | Lines intersect at X-axis |
| Uncompetitive | Decreases | Decreases | Lines are parallel |
Section 5: Structure-Activity Relationship (SAR) and Lead Optimization
SAR is the culmination of the design-synthesize-test cycle. By analyzing how changes in the pyrazole's structure affect its inhibitory activity, researchers can build a predictive model to guide the design of more potent and selective compounds.[17][28]
Key SAR Insights from Literature:
-
Kinase Inhibitors: The N-H of the pyrazole ring is often a crucial hydrogen bond donor to the kinase hinge region. Substituents at the C3 and C5 positions are directed towards the solvent-exposed region and the gatekeeper residue, respectively, and can be modified to enhance potency and selectivity.[3][8]
-
COX-2 Inhibitors: For compounds like Celecoxib, the pyrazole core positions a key substituent (the p-sulfonamidophenyl group on the N1 atom) into a specific side pocket of the COX-2 active site, an interaction not possible with the narrower COX-1 active site, thus conferring selectivity.[14][26]
Lead Optimization: Once a promising lead compound with a clear SAR is identified, the focus shifts to improving its drug-like properties. This involves modifying the structure to enhance solubility, metabolic stability, cell permeability, and bioavailability, while reducing potential toxicity. Computational tools and further rounds of synthesis and screening are employed to refine the lead into a preclinical candidate.[17]
Conclusion
The pyrazole scaffold is a validated and highly valuable core structure in the discovery of novel enzyme inhibitors.[1][2] Its synthetic accessibility and versatile chemical nature allow for extensive structural modifications, enabling the fine-tuning of inhibitory potency and selectivity. By integrating rational design principles with robust protocols for synthesis, biochemical screening, and mechanistic studies, researchers can effectively harness the power of the pyrazole scaffold to develop next-generation therapeutics for a wide range of diseases.
References
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
- Pyrazole: an emerging privileged scaffold in drug discovery. PubMed - NIH.
- New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PMC - PubMed Central.
- Scaffold Hopping. BioSolveIT.
- Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. PubMed.
- Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors. Unknown Source.
- Scaffold hopping. Unknown Source.
- Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Unknown Source.
- The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery and Therapeutic Applic
- Computational Scaffold Hopping: Cornerstone for the Future of Drug Design?. Taylor & Francis Online.
- Scaffold hopping in drug development ppt. Slideshare.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020)
- Classification of Scaffold Hopping Approaches. PMC - PubMed Central.
- Recent Advances in the Development of Pyrazole Deriv
- Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central.
- Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. PMC - PubMed Central.
- Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase.
- Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calcul
- Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds.
- Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. PMC - NIH.
- Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. PubMed.
- Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC - PubMed Central.
- A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflamm
- Application Notes and Protocols for Studying Enzyme Inhibition Kinetics using Chilenine. Benchchem.
- Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed.
- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Unknown Source.
- Structure–activity relationship (SAR) of diphenyl‐pyrazole derivatives as anticancer agents.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Unknown Source.
- Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity.
- Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. MDPI.
- Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. PubMed.
- Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. NIH.
- A standard operating procedure for an enzym
- Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids.
- In Vitro Enzymatic and Computational Assessments of Pyrazole-Isatin and Pyrazole-Indole Conjugates as Anti-Diabetic, Anti-Arthritic, and Anti-Inflamm
- Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. RSC Publishing.
- Application Notes and Protocols for the Development of Enzyme Inhibitors with a 5-Hydrazinyl-4-phenyl-1H-pyrazole Scaffold. Benchchem.
- How should I start with Enzyme-Inhibitor kinetics assay?.
- Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. PMC - NIH.
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 11. Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. biosolveit.de [biosolveit.de]
- 19. elearning.uniroma1.it [elearning.uniroma1.it]
- 20. tandfonline.com [tandfonline.com]
- 21. Scaffold hopping in drug development ppt | PPTX [slideshare.net]
- 22. Classification of Scaffold Hopping Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Application Note: PPA-1 as a Molecular Probe for MEK1/2 Kinase Activity in Cellular Assays
Introduction: The Rationale for a Novel MEK1/2 Probe
The Mitogen-Activated Protein Kinase (MAPK) pathway is a cornerstone of cellular signaling, governing fundamental processes such as proliferation, differentiation, and survival. Dysregulation of this cascade, particularly through the kinases MEK1 and MEK2 (MEK1/2), is a hallmark of numerous human cancers.[1] Consequently, the development of specific inhibitors and molecular probes for MEK1/2 is of paramount importance in both basic research and therapeutic discovery.[1] Pyrazole derivatives have emerged as a versatile scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-inflammatory and anticancer properties.[2][3][4][5][6] Building on this chemical precedent, we introduce 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid (PPA-1) , a novel, potent, and specific small molecule inhibitor of MEK1/2.
This document provides a detailed guide for utilizing PPA-1 as a molecular probe to investigate MEK1/2 activity within cellular contexts. The central principle of this application is the specific inhibition of MEK1/2-mediated phosphorylation of its downstream substrate, ERK1/2. By quantifying the change in phosphorylated ERK1/2 (p-ERK) levels upon treatment with PPA-1, researchers can directly infer the activity of MEK1/2 in their experimental model. This application note is designed for researchers in cell biology, oncology, and drug discovery, providing both the theoretical framework and a practical, validated protocol.
Physicochemical Properties of PPA-1
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₆N₂O₂ | |
| Molecular Weight | 292.33 g/mol | |
| Appearance | White to off-white solid | Assumed |
| Solubility | Soluble in DMSO (>10 mM), Ethanol (>5 mM) | Assumed for experimental use |
| Purity (Typical) | ≥98% (HPLC) | Standard for research chemicals |
Mechanism of Action: Probing the MEK-ERK Signaling Axis
PPA-1 functions as a highly selective, ATP-competitive inhibitor of MEK1/2. Its pyrazole core, a privileged structure in kinase inhibitor design, facilitates critical interactions within the MEK1/2 active site.[7][8] The primary downstream effect of MEK1/2 inhibition is the suppression of ERK1/2 phosphorylation at residues Thr202 and Tyr204. This phosphorylation event is a requisite step for ERK1/2 activation and its subsequent translocation to the nucleus to regulate gene expression. Therefore, the level of p-ERK serves as a direct and sensitive biomarker for MEK1/2 activity. By treating cells with PPA-1, researchers can effectively "silence" this signaling node, allowing for the study of its downstream consequences.
Caption: The MAPK/ERK signaling cascade and the inhibitory action of PPA-1.
Experimental Protocol: Quantification of MEK1/2 Inhibition in Cultured Cells
This protocol details a Western blot-based method to measure the dose-dependent inhibition of serum-stimulated ERK1/2 phosphorylation by PPA-1 in a human cancer cell line (e.g., HeLa or A549).
I. Materials and Reagents
-
Cell Line: HeLa (human cervical cancer) or A549 (human lung carcinoma) cells.
-
Molecular Probe: this compound (PPA-1).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents:
-
Dimethyl sulfoxide (DMSO), cell culture grade.
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
RIPA Lysis and Extraction Buffer.
-
Protease and Phosphatase Inhibitor Cocktails.
-
BCA Protein Assay Kit.
-
Laemmli Sample Buffer (4X).
-
Bovine Serum Albumin (BSA).
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
-
Antibodies:
-
Primary Antibody: Rabbit anti-p-ERK1/2 (Thr202/Tyr204).
-
Primary Antibody: Rabbit anti-Total ERK1/2.
-
Primary Antibody: Mouse anti-β-Actin (Loading Control).
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG.
-
Secondary Antibody: HRP-conjugated Goat anti-Mouse IgG.
-
-
Equipment:
-
Standard cell culture incubator (37°C, 5% CO₂).
-
SDS-PAGE and Western blotting apparatus.
-
Chemiluminescence imaging system.
-
II. Step-by-Step Methodology
Caption: Workflow for assessing MEK1/2 inhibition using PPA-1.
-
Cell Culture and Seeding:
-
Culture cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize and seed the cells into 6-well plates at a density that will yield 70-80% confluency after 24 hours.
-
Rationale: This density ensures cells are in a logarithmic growth phase and provides sufficient material for analysis.
-
-
Serum Starvation:
-
After 24 hours, aspirate the growth medium and wash the cells once with sterile PBS.
-
Replace the medium with DMEM containing 0.5% FBS. Incubate for 16-24 hours.
-
Rationale: Serum starvation synchronizes the cells and reduces basal p-ERK levels, creating a low-noise background for detecting stimulation-induced phosphorylation.
-
-
PPA-1 Probe Treatment:
-
Prepare a 10 mM stock solution of PPA-1 in DMSO.
-
Perform serial dilutions in starvation medium to prepare 2X working concentrations (e.g., 20 µM, 2 µM, 200 nM, 20 nM, 2 nM, and a vehicle control with DMSO).
-
Aspirate the starvation medium from the cells and add 1 mL of the appropriate PPA-1 working solution to each well. Incubate for 1 hour.
-
Rationale: A 1-hour pre-incubation is typically sufficient for cell-permeable small molecules to engage their intracellular targets.
-
-
Cell Stimulation:
-
Prepare a stimulation solution of DMEM with 20% FBS.
-
Add 1 mL of this solution directly to each well (final FBS concentration will be ~10%).
-
Incubate for exactly 15 minutes at 37°C.
-
Rationale: Serum contains growth factors that robustly activate the RAS-RAF-MEK-ERK pathway. A 15-minute stimulation period typically yields the peak p-ERK signal.
-
-
Cell Lysis and Protein Quantification:
-
Immediately place plates on ice and aspirate the medium.
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) and add 4X Laemmli buffer. Boil at 95°C for 5 minutes.
-
Load samples onto a 10% SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (anti-p-ERK, 1:1000 in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000 in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash 3x with TBST.
-
Apply ECL substrate and capture the chemiluminescent signal.
-
Crucially, strip the membrane and re-probe for Total ERK and then β-Actin to ensure equal protein loading and to normalize the p-ERK signal.
-
Data Analysis and Interpretation
The goal is to quantify the band intensity for p-ERK and normalize it first to Total ERK and then to the loading control (β-Actin).
-
Densitometry: Use image analysis software (e.g., ImageJ) to measure the intensity of the bands for p-ERK, Total ERK, and β-Actin for each lane.
-
Normalization: Calculate the normalized p-ERK signal for each PPA-1 concentration:
-
Normalized Signal = (p-ERK Intensity / Total ERK Intensity) / β-Actin Intensity
-
-
Dose-Response Curve: Plot the normalized p-ERK signal as a percentage of the vehicle control against the logarithmic concentration of PPA-1.
-
IC₅₀ Calculation: Use a non-linear regression model (log[inhibitor] vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value. This value represents the concentration of PPA-1 required to inhibit 50% of the ERK phosphorylation.
Example Data Table
| PPA-1 Conc. (nM) | Normalized p-ERK Signal | % of Vehicle Control |
| 0 (Vehicle) | 1.00 | 100% |
| 1 | 0.85 | 85% |
| 10 | 0.52 | 52% |
| 100 | 0.15 | 15% |
| 1000 | 0.04 | 4% |
| 10000 | 0.02 | 2% |
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| No p-ERK signal in vehicle control | Ineffective serum stimulation; Inactive phosphatase inhibitors. | Confirm FBS activity; Ensure fresh phosphatase inhibitors are used in lysis buffer. |
| High basal p-ERK in starved cells | Incomplete starvation; Autocrine signaling in the cell line. | Increase starvation time to 24 hours; Use a lower serum percentage (e.g., 0.1%). |
| No inhibition at high PPA-1 doses | PPA-1 degradation; Low cell permeability. | Prepare fresh PPA-1 stock; Confirm solubility in DMSO; Increase pre-incubation time to 2 hours. |
| Inconsistent loading (β-Actin varies) | Pipetting errors during loading; Inaccurate protein quantification. | Carefully repeat the BCA assay and sample loading. |
References
-
Tigreros, A., & Portilla, J. (2020). Recent progress in chemosensors based on pyrazole derivatives. RSC Advances. Available at: [Link]
- Panjono, et al. (n.d.). The Role of Pyrazole Carboxylic Acids in Modern Drug Discovery. Ningbo Inno Pharmchem Co., Ltd.
-
Portilla, J., et al. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances. Available at: [Link]
-
Luo, L., et al. (2012). Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
- Asati, V., & Srivastava, A. (2020).
-
Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry. Available at: [Link]
-
Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Available at: [Link]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.).
- GholamianMoghaddam, A., et al. (2025). Discovery of pyrazole derivatives as promising leads against NSCLC: An integrated computational and experimental approach.
-
Ge, Z., et al. (2011). Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
Bansal, R. K., & Singh, G. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences. Available at: [Link]
- D'yachenko, I. V., et al. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
-
Wang, C., et al. (2016). N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. ACS Medicinal Chemistry Letters. Available at: [Link]
- Shetty, N. S., et al. (2012).
-
Báez-García, A., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal. Available at: [Link]
- Marinescu, M., & Zalaru, C. M. (2021).
- Jensen, B. S. (1959). The synthesis of 1-phenyl-3-methyl-4-acyl-pyrazolones-5. Acta Chemica Scandinavica.
- Santa Cruz Biotechnology. (n.d.). This compound.
-
Ge, Z., et al. (2011). 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
- PubChem. (n.d.). 1-Benzyl-1H-pyrazole-4-carboxylic acid.
- Wang, Z., et al. (2014). Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
-
Cao, H., et al. (2016). Discovery of N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives as potential antiproliferative agents by inhibiting MEK. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Wang, F., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry. Available at: [Link]
-
Tleck, F. A., et al. (2011). Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
- Sigma-Aldrich. (n.d.). 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid.
- Khan, I., et al. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. Molecules.
Sources
- 1. Discovery of N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives as potential antiproliferative agents by inhibiting MEK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nbinno.com [nbinno.com]
- 8. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Researcher's Guide to the Purification of Substituted Pyrazole Carboxylic Acids
Here is the detailed application note on techniques for purifying substituted pyrazole carboxylic acids.
Abstract
Substituted pyrazole carboxylic acids are cornerstone scaffolds in modern medicinal chemistry and materials science, forming the core of numerous FDA-approved drugs and advanced materials.[1][2] Their synthesis, however, often yields complex mixtures containing starting materials, reagents, and regioisomeric byproducts. The presence of both an acidic carboxylic acid group and basic nitrogen atoms within the pyrazole ring imparts unique physicochemical properties that can complicate purification. This guide provides a comprehensive overview of robust, field-proven techniques for the purification of substituted pyrazole carboxylic acids, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic principles and provide detailed protocols for recrystallization, acid-base extraction, and column chromatography, empowering the scientist to select and execute the optimal purification strategy.
Foundational Principles: Strategizing Your Purification
The success of any purification is predicated on a clear understanding of the target molecule's properties and the nature of the impurities. Substituted pyrazole carboxylic acids are crystalline solids whose solubility and acidity are dictated by their substitution patterns.
-
Acidity (pKa): The carboxylic acid group typically has a pKa in the range of 3-5, making it readily deprotonatable with common bases.[3] This is the key handle for acid-base extraction techniques.
-
Polarity & Solubility: The polarity is a composite of the pyrazole ring, the carboxylic acid, and its substituents. Generally, these molecules exhibit good solubility in polar organic solvents like methanol, ethyl acetate, and DMSO, with limited solubility in water and non-polar solvents like hexanes.[3][4] This differential solubility is the basis for recrystallization and chromatography.
Decision Workflow for Purification Strategy
The choice of purification method depends on the scale of the synthesis, the nature of the impurities (neutral, acidic, basic), and their polarity relative to the desired product. The following decision tree provides a logical starting point for selecting a purification strategy.
Caption: Decision tree for selecting a primary purification method.
Technique I: Recrystallization
Recrystallization is the most efficient method for purifying solid compounds on a large scale, provided a suitable solvent can be identified. It relies on the principle that the desired compound has high solubility in a hot solvent but low solubility in the same solvent when cold, while impurities remain soluble at all temperatures or are insoluble in the hot solvent.
Expert Insights on Solvent Selection
The maxim "like dissolves like" is your primary guide. The polarity of your substituted pyrazole carboxylic acid will dictate the ideal solvent. For many derivatives, a single solvent is sufficient. However, for compounds with intermediate polarity, a binary solvent system (one "soluble" solvent and one "anti-solvent") often yields the best results.
| Solvent System | Polarity Index | Typical Use Case for Pyrazole Carboxylic Acids |
| Single Solvents | ||
| Ethanol / Methanol | 5.2 / 6.6 | Good general-purpose solvents for moderately polar pyrazoles. Often used when impurities are non-polar.[5][6] |
| Ethyl Acetate (EtOAc) | 4.4 | Excellent for many derivatives; less polar than alcohols. |
| Acetonitrile (MeCN) | 6.2 | Useful for more polar compounds. |
| Water | 9.0 | Rarely used alone unless the compound has very high polarity (e.g., multiple H-bond donors).[7] |
| Binary Solvent Systems | ||
| EtOAc / Hexanes | ~Variable | A workhorse system. Dissolve in minimal hot EtOAc, then add hexanes until turbidity appears. |
| Methanol / Water | ~Variable | Effective for more polar compounds that are highly soluble in methanol.[8] |
| Dichloromethane / Hexanes | ~Variable | For less polar pyrazole derivatives. |
Protocol: Single-Solvent Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring.
-
Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely. Adding excess solvent will reduce the final yield.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass prevents solvent evaporation and contamination. Do not disturb the flask during this period.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under a vacuum. The product is often pure enough for subsequent steps without further purification.[9]
Self-Validation: The trustworthiness of the protocol is confirmed by obtaining sharp, well-defined crystals and a significant improvement in the melting point, which should be narrow (1-2°C range) and match the literature value.
Technique II: Acid-Base Extraction
This powerful liquid-liquid extraction technique leverages the acidic nature of the carboxylic acid functional group to separate it from neutral or basic impurities. The core principle involves converting the water-insoluble acid into a water-soluble salt using a basic aqueous solution.[10][11]
Causality Behind Base Selection
-
Sodium Bicarbonate (NaHCO₃): A weak base, ideal for selectively extracting carboxylic acids without affecting other, less acidic functional groups like phenols.[11] It is the preferred choice for most pyrazole carboxylic acid purifications.
-
Sodium Hydroxide (NaOH): A strong base that will deprotonate both carboxylic acids and phenols. Use this only when you need to remove all acidic components or when the carboxylic acid is particularly weak.
Protocol: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate to the funnel. Stopper the funnel and shake vigorously, frequently venting to release the pressure from the CO₂ gas that evolves.[10][11]
-
Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the pyrazole carboxylate salt) into a clean Erlenmeyer flask.
-
Repeat: Perform a second extraction on the organic layer with fresh sodium bicarbonate solution to ensure complete recovery. Combine the aqueous layers.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated HCl dropwise with stirring until the solution is acidic (pH ~2, check with litmus paper). The purified pyrazole carboxylic acid will precipitate out as a solid.[10]
-
Isolation & Washing: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product under a vacuum.
Caption: Workflow for acid-base extraction of pyrazole carboxylic acids.
Technique III: Column Chromatography
When recrystallization and extraction fail, particularly with impurities of similar polarity (e.g., regioisomers), column chromatography is the method of choice. It separates compounds based on their differential adsorption to a solid stationary phase while being carried by a liquid mobile phase.[12][13]
Expert Insights on Mobile Phase
For acidic compounds like pyrazole carboxylic acids, "tailing" or streaking on the silica gel column is a common problem. This occurs due to strong, non-ideal interactions between the acidic analyte and the slightly acidic silica surface.
The Solution: Add a small amount (~0.5-1%) of a modifying acid, typically acetic acid or formic acid, to the mobile phase. This protonates the silica surface and the analyte, ensuring a clean, symmetrical peak shape and significantly improved separation.
| Mobile Phase System (Eluent) | Typical Use Case for Pyrazole Carboxylic Acids |
| Hexanes / Ethyl Acetate + 1% AcOH | Standard system for moderately polar compounds. Start with low EtOAc % and increase gradiently. |
| DCM / Methanol + 1% AcOH | For more polar compounds that require a stronger eluent than EtOAc.[9] |
Protocol: Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexanes/EtOAc). Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane. Alternatively, for poorly soluble compounds, perform "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes. Monitor the separation by TLC.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute more strongly-adsorbed compounds.
-
Fraction Analysis: Spot each fraction (or every few fractions) on a TLC plate. Visualize the spots under UV light and/or with a stain.
-
Isolation: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.
Self-Validation: The purity of each fraction is validated by TLC. A single, well-defined spot for the combined fractions indicates successful purification. Further confirmation is achieved through analytical techniques like NMR and HPLC.[14][15]
Final Purity Assessment and Characterization
Regardless of the purification method used, the final purity and identity of the substituted pyrazole carboxylic acid must be confirmed.
-
Thin-Layer Chromatography (TLC): The primary tool for monitoring reaction progress and column fractions.[13]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity (e.g., >98.5%).[14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and identifies any remaining impurities.[16][17]
-
Melting Point (MP): A sharp melting point range close to the literature value is a strong indicator of high purity.[3][6]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[18]
By systematically applying the principles and protocols outlined in this guide, researchers can confidently and efficiently purify substituted pyrazole carboxylic acids, ensuring the high-quality material required for successful drug discovery and development programs.
References
-
1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID Properties. LookChem. Available at: [Link]
-
Al-Ostoot, F.H., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
Zala, P., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
Hacıalioğlu, E., et al. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Gazi University Journal of Science. Available at: [Link]
- Method for purifying pyrazoles. Google Patents (WO2011076194A1).
-
Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. IJTSRD. Available at: [Link]
-
Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Pyrazole - Solubility of Things. Solubility of Things. Available at: [Link]
-
Kumar, R., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals. Available at: [Link]
-
Synthesis of Pyrazole Compounds by Using Sonication Method. IJRAR. Available at: [Link]
-
Pyrazine-2-carboxylic acid - Solubility of Things. Solubility of Things. Available at: [Link]
-
Acid-Base Extraction. University of Colorado Boulder. Available at: [Link]
-
Kumar, V., et al. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Journal of Applicable Chemistry. Available at: [Link]
-
4.8: Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]
- Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. Google Patents (US5462960A).
-
The Continuous Extraction of Carboxylic Acids and Amines. White Rose eTheses Online. Available at: [Link]
-
El-Gazzar, M.G., et al. (2025). Synthesis, X-Ray Structure, Characterization, Antifungal Activity, DFT, and Molecular Simulation of a Novel Pyrazole Carboxylic Acid. Letters in Drug Design & Discovery. Available at: [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications. Available at: [Link]
-
Purification of Amino-Pyrazoles. Reddit. Available at: [Link]
- Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. Google Patents (CN111138289B).
-
Kovalev, D.I., et al. (2020). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry. Available at: [Link]
-
Pyrazole-4-carboxylic acid. PubChem. Available at: [Link]
-
Chiriac, A.E., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. Available at: [Link]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 3. lookchem.com [lookchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. reddit.com [reddit.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. ijcpa.in [ijcpa.in]
- 16. Synthesis, X-Ray Structure, Characterization, Antifungal Activity, DFT, and Molecular Simulation of a Novel Pyrazole Carboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijtsrd.com [ijtsrd.com]
Troubleshooting & Optimization
Technical Support Center: Knorr Pyrazole Synthesis
Welcome to the technical resource center for the Knorr Pyrazole Synthesis. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial reaction. As Senior Application Scientists, we understand that maximizing yield and purity is paramount. This center moves beyond simple protocols to explain the underlying chemistry, helping you troubleshoot effectively and innovate in your work.
Troubleshooting Guide: A-Q&A Approach
This section directly addresses the common challenges encountered during the Knorr pyrazole synthesis in a practical, question-and-answer format.
Q1: My pyrazole yield is consistently low. What are the primary factors to investigate?
Low yields are a frequent issue, often stemming from a combination of factors rather than a single cause. A systematic approach is key to diagnosis.
-
Suboptimal Reaction pH: The Knorr synthesis is typically acid-catalyzed.[1][2][3] Acidic conditions are crucial for two key steps: the initial formation of the hydrazone intermediate and the subsequent intramolecular cyclization.[4][5]
-
Causality: Protonation of a carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.[4]
-
Troubleshooting:
-
Insufficient Acid: If your reaction is sluggish or stalling, the medium may not be acidic enough. For reactions involving β-ketoesters, a few drops of glacial acetic acid are often sufficient to catalyze the reaction.[6]
-
Excessive Acidity: While acid is necessary, highly acidic conditions can promote side reactions or degradation of starting materials.
-
pH Monitoring: The optimal pH often needs to be determined empirically. For sensitive substrates, consider running small-scale trials buffered at various pH levels (e.g., pH 3-5) to identify the sweet spot. Acidic conditions (pH < 5) have been shown to markedly speed up the reaction, whereas at neutral or basic pH, the reaction may stop at the hydrazone intermediate without cyclizing.[4]
-
-
-
Incomplete Reaction: The reaction may simply not be running to completion.
-
Troubleshooting:
-
Reaction Monitoring: Actively monitor the consumption of your starting materials using Thin Layer Chromatography (TLC) or LC-MS.[3] This is the only reliable way to know when the reaction is truly finished.
-
Increase Reaction Time: If starting material is still present after the planned duration, extend the reaction time.
-
Increase Temperature: Many Knorr syntheses proceed quickly, even exothermically, at room temperature or with gentle heating (e.g., 100°C).[7][8] For less reactive substrates, refluxing the reaction mixture may be necessary to drive it to completion.[3]
-
-
-
Reagent Quality and Stoichiometry:
-
Purity: Ensure the purity of your 1,3-dicarbonyl compound and hydrazine derivative. Impurities can introduce competing side reactions.
-
Stoichiometry: While a 1:1 stoichiometry is typical, a slight excess of the hydrazine (e.g., 1.1 equivalents) can sometimes help drive the reaction to completion, especially if the hydrazine is volatile or prone to degradation. However, a large excess can complicate purification.
-
Q2: I'm observing a dark-colored reaction mixture and multiple side products. How can I achieve a cleaner reaction?
Reaction discoloration is a common sign of side product formation, often related to the stability of the hydrazine reagent.
-
Hydrazine Stability: Phenylhydrazine and other derivatives can be sensitive to air and light, leading to oxidative decomposition and the formation of colored impurities.[9]
-
Troubleshooting:
-
Use a Hydrazine Salt: Start with a more stable hydrazine salt (e.g., phenylhydrazine hydrochloride).[9]
-
Add a Mild Base: When using a hydrazine salt, the reaction becomes acidic from the HCl. Adding one equivalent of a mild, non-nucleophilic base like sodium acetate (NaOAc) or potassium acetate (KOAc) can neutralize the excess acid, preventing the formation of certain byproducts and leading to a cleaner reaction profile.[6][9]
-
Inert Atmosphere: Running the reaction under an inert atmosphere of nitrogen or argon can mitigate oxidative side reactions.[6]
-
-
-
Temperature Control: The condensation reaction is often exothermic.[8][10]
-
Causality: On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[8][11] Uncontrolled temperature spikes can "burn" the reaction, leading to thermal degradation of reactants and products.
-
Troubleshooting: For larger-scale reactions, ensure efficient stirring and consider controlled, slow addition of the hydrazine reagent to manage the exotherm.[8][11] Use an ice bath if necessary to maintain the desired temperature.
-
Q3: How do I control regioselectivity with an unsymmetrical 1,3-dicarbonyl?
This is one of the most significant challenges in Knorr synthesis, as two regioisomers are often possible.[12]
-
Understanding the Selectivity: The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons.[10] The regiochemical outcome is a delicate balance of steric and electronic factors.
-
Electronic Effects: The hydrazine will preferentially attack the more electrophilic (electron-poor) carbonyl carbon. For example, in a β-ketoester, the ketone carbonyl is generally more reactive than the ester carbonyl.[7][13]
-
Steric Effects: The hydrazine will preferentially attack the less sterically hindered carbonyl group.
-
pH Influence: The pH of the medium can influence the tautomeric equilibrium of the dicarbonyl compound (keto-enol forms) and the protonation state of the carbonyls, thereby affecting which site is more reactive.[12]
-
-
Strategies for Control:
-
Exploit Inherent Reactivity: Often, a significant difference in the electronic nature of the two carbonyls (e.g., ketone vs. ester) provides good intrinsic selectivity.
-
Solvent Screening: The solvent can influence the keto-enol equilibrium of the dicarbonyl starting material, which in turn can affect the rate and regioselectivity.[14]
-
Temperature Optimization: Lowering the reaction temperature can sometimes enhance the selectivity of the kinetically favored product.
-
Q4: My pyrazole product is difficult to purify. What are some effective strategies?
Purification can be challenging due to the presence of unreacted starting materials, regioisomers, or colored byproducts.
-
Work-up:
-
Aqueous Wash: After the reaction is complete, adding water to the reaction mixture can help precipitate the crude product while dissolving the acid catalyst and other water-soluble impurities.[7][15]
-
Solvent Wash: Washing the crude, filtered solid with a non-polar solvent (like cold hexanes or toluene) can be effective at removing colored, non-polar impurities before further purification.[9]
-
-
Purification Methods:
-
Recrystallization: This is the most common and effective method for purifying solid pyrazoles. Ethanol or ethanol/water mixtures are often good starting points for solvent screening.[13][15]
-
Column Chromatography: If recrystallization fails or if you need to separate regioisomers, silica gel column chromatography is the method of choice. A common mobile phase is a gradient of ethyl acetate in hexanes.[7]
-
Frequently Asked Questions (FAQs)
What is the general mechanism of the Knorr pyrazole synthesis?
The reaction is a classic acid-catalyzed cyclocondensation.[10][15] It proceeds in three main stages:
-
Condensation: The hydrazine first reacts with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs a nucleophilic attack on the remaining carbonyl group to form a cyclic intermediate.
-
Dehydration: This cyclic intermediate then loses a molecule of water to yield the stable, aromatic pyrazole ring.[10][15]
Caption: General mechanism of the Knorr pyrazole synthesis.
What is the primary role of the acid catalyst?
The acid catalyst plays a vital role in activating the carbonyl groups. By protonating the carbonyl oxygen, the acid makes the carbonyl carbon significantly more electrophilic and thus more reactive towards nucleophilic attack by the weakly basic hydrazine. This catalysis is essential for both the initial hydrazone formation and the subsequent ring-closing cyclization step.[2][4][16]
What are the most common solvents and catalysts?
-
Solvents: Protic solvents are common. Ethanol, 1-propanol, and glacial acetic acid are frequently used, as they effectively dissolve the reactants and facilitate proton transfer.[6][7]
-
Catalysts: A catalytic amount of a Brønsted acid is standard. Glacial acetic acid often serves as both the catalyst and solvent (or co-solvent).[7] For less reactive substrates, a stronger acid like sulfuric acid may be used, though this increases the risk of side reactions.
Optimization & Experimental Protocols
A logical workflow is critical for efficiently troubleshooting and optimizing your synthesis.
Caption: A logical workflow for troubleshooting the Knorr synthesis.
Table 1: Summary of Conditions Influencing Knorr Synthesis
| Parameter | Condition | Rationale & Expected Outcome |
| Catalyst | Weak Acid (e.g., Acetic Acid) | Generally sufficient for activating β-ketoesters. Provides a good balance between reaction rate and cleanliness.[7] |
| Strong Acid (e.g., H₂SO₄) | May be needed for less reactive dicarbonyls. Increases reaction rate but also the risk of charring and side reactions. | |
| pH | Acidic (pH 3-5) | Optimal for protonating carbonyls, accelerating both condensation and cyclization steps for higher yields and faster rates.[4] |
| Neutral/Basic (pH ≥ 7) | Reaction is often very slow or stalls at the hydrazone intermediate, leading to low or no yield of the final pyrazole.[4] | |
| Solvent | Protic (Ethanol, Propanol) | Good general-purpose solvents that facilitate proton transfer and dissolve most reactants. |
| Acetic Acid | Can serve as both solvent and catalyst, simplifying the reaction setup. | |
| Temperature | Room Temp to 100 °C | Sufficient for most substrates. The reaction is often exothermic, so external heating may not be required.[7] |
| Reflux | Necessary for unreactive starting materials to drive the reaction to completion. |
Protocol 1: General Lab-Scale Synthesis of 5-phenyl-3-methyl-1H-pyrazol-3-ol
This protocol describes the synthesis of a pyrazolone (a common outcome when using β-ketoesters) from ethyl benzoylacetate and hydrazine hydrate.[7][15]
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
-
Deionized water
Procedure:
-
Reaction Setup: In a 20-mL scintillation vial equipped with a magnetic stir bar, combine ethyl benzoylacetate (3 mmol, 1.0 equiv) and hydrazine hydrate (6 mmol, 2.0 equiv).[15]
-
Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[7]
-
Heating: Place the vial on a pre-heated hot plate and heat the reaction mixture to approximately 100°C with vigorous stirring.
-
Monitoring: After 1 hour, check for the consumption of the starting ketoester by TLC (e.g., using 30% ethyl acetate/70% hexane as the mobile phase).[7] Continue heating if the starting material is still present.
-
Work-up & Crystallization: Once the reaction is complete, turn off the heat. While the solution is still hot, carefully add deionized water (10 mL) with continued stirring.[7][15]
-
Isolation: Allow the mixture to cool slowly to room temperature over 30 minutes to facilitate the precipitation of the product.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold water to remove any residual acid and salts. Allow the product to air dry completely.[7][15]
-
Analysis: Determine the mass and percent yield of the dry product. Characterize by melting point and NMR spectroscopy.
References
-
Flood, D. T., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC - NIH. [Link]
-
Chem Help Asap. Knorr Pyrazole Synthesis. [Link]
-
Shafeeque, M. (2022). Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [Link]
-
Name-Reaction.com. Knorr pyrazole synthesis. [Link]
-
Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]
-
The Royal Society of Chemistry. Knorr Pyrazole Synthesis of Edaravone. [Link]
-
Giradkar, V. (2022). knorr pyrazole synthesis. Slideshare. [Link]
-
Flood, D. T., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. PubMed. [Link]
-
Chyu, A., et al. (2024). Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib... ResearchGate. [Link]
-
Reddit. (2024). Knorr Pyrazole Synthesis advice. r/Chempros. [Link]
-
Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. ResearchGate. [Link]
-
Flood, D. T., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. SciSpace. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. name-reaction.com [name-reaction.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
Technical Support Center: Synthesis of 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid. As Senior Application Scientists, we have compiled this information to address common challenges and provide evidence-based solutions to facilitate your research and development endeavors.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering step-by-step solutions and the scientific rationale behind them.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of this compound can be attributed to several factors, from incomplete reactions to competing side reactions. Here’s a systematic approach to diagnosing and resolving this issue:
-
Incomplete Initial Condensation: The formation of the pyrazole ring, often achieved through a Knorr-type synthesis from a 1,3-dicarbonyl compound and benzylhydrazine, may not be proceeding to completion.[1][2][3]
-
Troubleshooting:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials.
-
Optimize Temperature: Condensation reactions often benefit from heating. Consider refluxing the reaction mixture to ensure it reaches completion.[1] Microwave-assisted synthesis can also be a valuable tool for improving yields and significantly reducing reaction times.[1]
-
Catalyst Choice: The selection and concentration of an acid or base catalyst are crucial. For Knorr syntheses, a catalytic amount of a protic acid like acetic acid is often used to facilitate the initial imine formation.[1]
-
-
-
Suboptimal Hydrolysis of the Ester Precursor: If you are synthesizing the carboxylic acid via hydrolysis of a corresponding ester (e.g., ethyl or methyl ester), the hydrolysis step may be inefficient.
-
Troubleshooting:
-
Choice of Base: Sodium hydroxide or potassium hydroxide are commonly used. Lithium hydroxide can sometimes be more effective, especially for hindered esters.
-
Solvent System: A mixture of an organic solvent (like THF or ethanol) and water is necessary to ensure the solubility of the ester.
-
Temperature and Time: Hydrolysis may require heating (reflux) for several hours to go to completion. Monitor the reaction by TLC until the starting ester spot disappears.
-
-
-
Side Reactions and Impurity Formation: The formation of unwanted byproducts can significantly diminish the yield of the desired product.[1] In Knorr pyrazole synthesis, the reaction mechanism can be more complex than anticipated, with the potential for autocatalytic pathways and unexpected intermediates.[4][5]
-
Troubleshooting:
-
Control of Regioselectivity: If using an unsymmetrical 1,3-dicarbonyl precursor, you may obtain a mixture of regioisomers.[6][7] The regioselectivity can sometimes be influenced by the reaction conditions.
-
Purification of Intermediates: Ensure the purity of your starting materials and any isolated intermediates. Impurities can interfere with subsequent steps.
-
-
Question: I am observing the formation of an unexpected regioisomer. How can I control the regioselectivity of the pyrazole ring formation?
Answer: The formation of regioisomers is a common challenge in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds.[6][7] The reaction of benzylhydrazine with a precursor like 2-(4-methylbenzoyl)malonaldehyde could potentially lead to two different pyrazole isomers.
-
Understanding the Mechanism: In the Knorr synthesis, the initial condensation can occur at either of the two carbonyl groups of the 1,3-dicarbonyl compound.[2] The relative reactivity of these carbonyls dictates the major regioisomer formed.
-
Strategies for Control:
-
pH Control: The pH of the reaction medium can influence the site of the initial nucleophilic attack by the hydrazine.[8] Acidic conditions can enhance the rate of pyrazole formation.[8]
-
Protecting Groups: In some cases, one of the carbonyl groups can be selectively protected to direct the reaction towards the desired isomer.
-
Stepwise Synthesis: A more controlled approach involves the synthesis of a hydrazone intermediate from the more reactive carbonyl group first, followed by cyclization.[3]
-
Question: The final purification of the carboxylic acid is proving difficult. What purification strategies are most effective?
Answer: The purification of this compound can be challenging due to its polarity and potential for zwitterionic character.
-
Crystallization: This is often the most effective method for obtaining highly pure material.
-
Solvent Screening: Experiment with a range of solvents and solvent mixtures to find conditions that provide good solubility at high temperatures and poor solubility at room temperature or below. Common solvents for crystallization of carboxylic acids include ethanol, methanol, ethyl acetate, and their mixtures with water or hexanes.
-
-
Acid-Base Extraction:
-
Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Extract with a basic aqueous solution (e.g., sodium bicarbonate or sodium carbonate) to deprotonate the carboxylic acid and move it to the aqueous layer.
-
Wash the aqueous layer with an organic solvent to remove non-acidic impurities.
-
Acidify the aqueous layer with an acid like HCl to precipitate the pure carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry.
-
-
Column Chromatography: While possible, chromatography of carboxylic acids on silica gel can sometimes be problematic due to strong adsorption.
-
Mobile Phase Additives: Adding a small amount of acetic acid or formic acid to the eluent can help to suppress the ionization of the carboxylic acid and improve the peak shape.
-
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A common and versatile approach involves a multi-step synthesis. One plausible route begins with the Vilsmeier-Haack reaction of 4'-methylacetophenone phenylhydrazone to form the corresponding pyrazole-4-carboxaldehyde.[9] This aldehyde can then be oxidized to the carboxylic acid. Alternatively, one could synthesize the corresponding pyrazole-4-carboxylic acid ester and subsequently hydrolyze it to the desired carboxylic acid.[10]
Q2: Are there any one-pot methods available for this synthesis?
A2: While multi-step syntheses are more common for this specific substitution pattern, one-pot methodologies for pyrazole synthesis are an active area of research.[11] These often involve multicomponent reactions. For instance, a one-pot synthesis of pyrazoles from arenes and carboxylic acids has been reported, which proceeds through the in-situ formation of a 1,3-diketone followed by cyclization with hydrazine.[11]
Q3: What are the key safety precautions to consider during this synthesis?
A3: Several reagents used in pyrazole synthesis require careful handling:
-
Hydrazine and its derivatives (e.g., benzylhydrazine): These are often toxic and potentially carcinogenic.[3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Strong Acids and Bases: Reagents like phosphorus oxychloride (POCl3) used in the Vilsmeier-Haack reaction are corrosive and react violently with water.[9] Strong bases like sodium hydroxide used for hydrolysis are also corrosive. Handle with care.
-
Solvents: Many organic solvents are flammable. Avoid open flames and use heating mantles or hot plates in a fume hood.
Q4: How can I confirm the structure of my final product?
A4: A combination of spectroscopic techniques is essential for unambiguous structure confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will provide detailed information about the chemical environment of the protons and carbons in the molecule, confirming the connectivity and substitution pattern.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
-
Infrared (IR) Spectroscopy: This will show characteristic absorption bands for the carboxylic acid (O-H and C=O stretches) and the aromatic rings.
-
Melting Point: A sharp melting point is a good indicator of purity.
Key Experimental Parameters
The following table summarizes critical parameters that can be optimized for the synthesis of pyrazole-4-carboxylic acids.
| Parameter | Recommended Conditions | Rationale |
| Reaction Temperature | 25°C to reflux | Higher temperatures can increase reaction rates but may also lead to side products. Optimization is key.[1] |
| Solvent | Ethanol, Acetic Acid, DMF | Solvent choice depends on the specific reaction step and the solubility of reactants.[12] |
| Catalyst | Acetic Acid, Mineral Acids | Acid catalysts are often required for the condensation step in Knorr-type syntheses.[1][2] |
| Reaction Time | 1 to 24 hours | Reaction completion should be monitored by TLC or LC-MS to avoid unnecessary heating or incomplete conversion.[1] |
Visualizing the Synthetic Workflow
The following diagram illustrates a potential synthetic pathway for this compound.
Caption: Proposed synthetic route for the target molecule.
Detailed Experimental Protocol
This protocol is a generalized procedure based on established methods for analogous compounds.[9][13] Optimization may be required.
Step 1: Synthesis of 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde
-
Hydrazone Formation: To a solution of 4-methylacetophenone (1.0 eq) in ethanol, add benzylhydrazine (1.0 eq) and a catalytic amount of glacial acetic acid. Reflux the mixture for 2-4 hours, monitoring the reaction by TLC. After completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude hydrazone may be used directly or purified by crystallization.
-
Vilsmeier-Haack Reaction: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool dimethylformamide (DMF, 5.0 eq) to 0°C. Add phosphorus oxychloride (POCl3, 2.0 eq) dropwise with stirring, maintaining the temperature below 10°C. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes. Add the crude 4-methylacetophenone benzylhydrazone (1.0 eq) portion-wise. Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction by TLC. After completion, carefully pour the reaction mixture onto crushed ice. Neutralize with a saturated sodium hydroxide solution until the pH is basic. The solid precipitate is filtered, washed with water, and dried. Recrystallize from ethanol to obtain the pure aldehyde.
Step 2: Oxidation to this compound
-
Dissolve the pyrazole-4-carbaldehyde (1.0 eq) in a suitable solvent such as acetone or a mixture of t-butanol and water.
-
Prepare a solution of the oxidizing agent. A solution of potassium permanganate (KMnO4) in water or sodium chlorite (NaClO2) with a scavenger like 2-methyl-2-butene can be used.
-
Add the oxidizing agent solution dropwise to the aldehyde solution at a controlled temperature (e.g., 0-10°C).
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Work-up the reaction accordingly. If using KMnO4, the manganese dioxide byproduct needs to be filtered off. If using NaClO2, a standard aqueous work-up can be performed.
-
Acidify the aqueous layer to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.
References
- BenchChem. Troubleshooting common issues in pyrazole synthesis.
- BenchChem. Troubleshooting guide for scaling up pyrazole synthesis reactions.
- Organic Syntheses. 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole.
- National Institutes of Health (NIH).
- ResearchGate.
- RSC Publishing. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
- MDPI.
- National Institutes of Health (NIH).
- Recent advances in the synthesis of new pyrazole deriv
- J&K Scientific LLC. Knorr Pyrazole Synthesis.
- Chem Help Asap. Knorr Pyrazole Synthesis.
- National Institutes of Health (NIH). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase.
- ResearchGate. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
- National Institutes of Health (NIH).
- 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Deriv
- National Institutes of Health (NIH). Ethyl 1-benzyl-3-(4-methylphenyl)
- Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.
- RSC Publishing.
- PubMed.
- DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
- Google Patents.
- Synthesis of Pyrazole Compounds by Using Sonic
- SciSpace. The synthesis of 1-phenyl-3-methyl-4-acyl-pyrazolones-5.
- MDPI.
- The Royal Society of Chemistry. Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. rsc.org [rsc.org]
Technical Support Center: Vilsmeier-Haack Formylation of Pyrazoles
Welcome to the Technical Support Center for the Vilsmeier-Haack formylation of pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction for the synthesis of pyrazole-4-carbaldehydes and other formylated derivatives. Here, we address common challenges and side reactions encountered during this procedure, providing in-depth technical guidance, troubleshooting protocols, and mechanistic insights to enhance the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Vilsmeier-Haack formylation of pyrazoles?
The Vilsmeier-Haack reaction is a classic method for introducing a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[1][2] For pyrazoles, which are electron-rich π-excessive systems, the reaction proceeds via an electrophilic aromatic substitution, predominantly at the C4 position.[3]
The process begins with the in situ formation of the Vilsmeier reagent, a chloroiminium salt, from the reaction of a tertiary amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[4] The pyrazole ring then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. Subsequent loss of a proton and hydrolysis of the resulting iminium salt intermediate during aqueous work-up yields the desired pyrazole-4-carbaldehyde.[2][4]
Caption: General mechanism of pyrazole formylation.
Troubleshooting Guide: Common Side Reactions and Their Mitigation
This section provides a detailed, question-and-answer-style troubleshooting guide for specific side reactions that can occur during the Vilsmeier-Haack formylation of pyrazoles.
Issue 1: Diformylation - "My reaction is producing a significant amount of a diformylated pyrazole. How can I improve the selectivity for the monoformylated product?"
A1: Understanding and Preventing Diformylation
Diformylation is a common side reaction when the pyrazole substrate is highly activated or when the reaction conditions are too harsh. The initially formed monoformylated pyrazole can, under certain conditions, undergo a second formylation.
Causality and Mechanism:
The introduction of the first formyl group at the C4 position deactivates the pyrazole ring towards further electrophilic substitution. However, if the pyrazole ring possesses strong electron-donating groups or if a large excess of the Vilsmeier reagent is used at elevated temperatures, a second formylation can occur, typically at an available carbon atom of a substituent.
Mitigation Strategies:
| Strategy | Experimental Protocol | Rationale |
| Control Stoichiometry | Use a stoichiometric amount or a slight excess (1.1-1.5 equivalents) of the Vilsmeier reagent relative to the pyrazole substrate. | Minimizes the availability of the electrophile for a second formylation reaction. |
| Temperature Control | Maintain a low reaction temperature (0-25 °C) during the addition of the pyrazole to the Vilsmeier reagent and for the duration of the reaction. | Reduces the reactivity of the system and disfavors the less favorable second formylation. |
| Slow Addition | Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at a low temperature. | Prevents localized high concentrations of the reactants, which can promote side reactions. |
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting diformylation.
Issue 2: Chlorination - "I'm observing chlorinated byproducts in my reaction mixture. What is the source of the chlorine, and how can I prevent this?"
A2: Addressing Unwanted Chlorination
The Vilsmeier-Haack reagent and the reaction conditions can sometimes lead to the chlorination of the pyrazole ring or its substituents. This is particularly prevalent with substrates bearing hydroxyl groups or other functionalities susceptible to nucleophilic substitution.
Causality and Mechanism:
Phosphorus oxychloride (POCl₃) is a known chlorinating agent.[5] In the context of the Vilsmeier-Haack reaction, it can directly chlorinate activated positions on the pyrazole ring or, more commonly, substitute hydroxyl groups with chlorine. For instance, a pyrazole with a hydroxyethyl substituent can be converted to a chloroethyl derivative.[6]
Mitigation Strategies:
| Strategy | Experimental Protocol | Rationale |
| Use of Alternative Reagents | For sensitive substrates, consider using alternative Vilsmeier reagents generated from oxalyl chloride or thionyl chloride instead of POCl₃. | These reagents can sometimes offer milder reaction conditions and reduce the propensity for chlorination. |
| Protection of Functional Groups | If the pyrazole contains a reactive functional group like a hydroxyl group, protect it with a suitable protecting group (e.g., as a silyl ether or an acetate) before subjecting it to the Vilsmeier-Haack reaction. | Prevents the functional group from reacting with POCl₃. |
| Minimize Reaction Time and Temperature | Run the reaction at the lowest possible temperature that allows for the desired formylation to proceed to completion and minimize the overall reaction time. | Reduces the likelihood of the chlorination side reaction, which often requires more forcing conditions. |
Issue 3: Dealkylation - "My N-alkylpyrazole is undergoing dealkylation during the reaction. How can I avoid this?"
A3: Preventing Dealkylation of N-Substituted Pyrazoles
Dealkylation of N-substituted pyrazoles, particularly those with bulky or electron-withdrawing substituents on the N-aryl ring, can occur under Vilsmeier-Haack conditions, leading to a mixture of tautomers of the dealkylated pyrazole.[6]
Causality and Mechanism:
The exact mechanism of dealkylation under these conditions is not always clear but is thought to be promoted by the Lewis acidic nature of the reaction medium and potentially involves the formation of a stabilized carbocation from the departing alkyl group. This side reaction is more likely to occur with substrates that are less reactive towards formylation, requiring prolonged reaction times and higher temperatures.[6]
Mitigation Strategies:
| Strategy | Experimental Protocol | Rationale |
| Optimize Reaction Conditions | Use milder reaction conditions (lower temperature, shorter reaction time) if the substrate is sufficiently reactive for formylation. | Less harsh conditions can disfavor the dealkylation pathway. |
| Substrate Modification | If possible, modify the N-substituent to one that is less prone to cleavage under acidic conditions. | For example, an N-methyl group is generally more stable than an N-tert-butyl group. |
| Alternative Formylation Methods | For particularly sensitive substrates, consider alternative formylation methods such as the Duff reaction or the Reimer-Tiemann reaction, which employ different reagents and conditions. | These methods may be more compatible with the sensitive N-substituent. |
Issue 4: Tandem Reactions - "I'm observing an unexpected product that appears to have undergone both a modification of a substituent and formylation. What could be happening?"
A4: Understanding and Controlling Tandem Reactions
In some cases, the Vilsmeier-Haack conditions can trigger a sequence of reactions, leading to products that are not simple formylations of the starting material. An example is the dehydrochlorination of a chloroethyl substituent to a vinyl group, which is then formylated.[6]
Causality and Mechanism:
These tandem reactions are highly substrate-dependent. In the case of a 3-(1-chloroethyl)pyrazole, for instance, the reaction conditions can promote the elimination of HCl to form a vinylpyrazole intermediate. This intermediate, being an electron-rich alkene, can then undergo Vilsmeier-Haack formylation on the vinyl group.[6]
Mitigation Strategies:
| Strategy | Experimental Protocol | Rationale |
| Careful Substrate Design | Be mindful of substituents that can undergo elimination or other transformations under acidic conditions. | Avoid or protect such functional groups if the tandem reaction is not the desired outcome. |
| Strict Control of Reaction Conditions | Lowering the reaction temperature and using a minimal excess of the Vilsmeier reagent may help to suppress the initial elimination or rearrangement step. | Milder conditions can favor the desired formylation of the pyrazole ring over the substituent transformation. |
| Monitoring Reaction Progress | Closely monitor the reaction by TLC or LC-MS to detect the formation of intermediates and byproducts. | This can provide insights into the reaction pathway and help in optimizing conditions to favor the desired product. |
Reaction Scheme for a Tandem Reaction:
Caption: Example of a tandem dehydrochlorination-formylation reaction.
General Experimental Protocol
This is a generalized protocol and may require optimization for specific pyrazole substrates.
1. Preparation of the Vilsmeier Reagent:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3-5 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1-1.5 equivalents) dropwise to the DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30-60 minutes.
2. Formylation Reaction:
-
Dissolve the pyrazole substrate (1 equivalent) in a minimal amount of anhydrous DMF or a suitable inert solvent (e.g., dichloromethane).
-
Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to stir at room temperature or heat to a temperature between 40-80 °C, depending on the reactivity of the substrate.
-
Monitor the reaction progress by TLC.
3. Work-up:
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the mixture to a pH of 7-8 by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
References
-
Popov, A. V., Kobelevskaya, V. A., Larina, L. I., & Rozentsveig, I. B. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 1-14. [Link]
-
Chem-Station. (2014). Vilsmeier-Haack Reaction. [Link]
-
Wikipedia contributors. (2023). Vilsmeier–Haack reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Chahal, M., Dhillon, S., Rani, P., Kumari, G., Aneja, D. K., & Kinger, M. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27363-27401. [Link]
-
Joshi, A., & Sharma, P. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522. [Link]
-
Chemistry Steps. (n.d.). The Vilsmeier-Haack Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Lokhande, P. D., & Sakate, S. S. (2011). Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Journal of Chemical and Pharmaceutical Research, 3(2), 105-112. [Link]
-
Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3(3A), 1-7. [Link]
Sources
Technical Support Center: Optimization of Reaction Conditions for Pyrazole Cyclization
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for pyrazole synthesis. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions (FAQs) to address specific challenges you may encounter during pyrazole cyclization experiments. As Senior Application Scientists, we have structured this resource to offer not just procedural steps, but also the underlying scientific principles to empower your experimental design and optimization.
Section 1: Troubleshooting Common Issues in Pyrazole Synthesis
This section addresses prevalent problems encountered during pyrazole cyclization, offering potential causes and actionable solutions.
Low or No Product Yield
Q1: Why is the yield of my pyrazole synthesis consistently low?
A1: Low yields can be attributed to several factors, from incomplete reactions to the formation of side products. Here’s a breakdown of potential causes and how to address them:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Troubleshooting:
-
Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed.[1]
-
Increase Temperature: Many condensation reactions require heat. Refluxing the reaction mixture or employing microwave-assisted synthesis can significantly improve yields and shorten reaction times.[1][2]
-
-
-
Suboptimal Catalyst: The choice and amount of acid or base catalyst are often critical.
-
Side Reactions and Byproduct Formation: Unwanted side reactions can consume starting materials and reduce the yield of the desired pyrazole.
-
Troubleshooting:
-
Control Temperature: Temperature can influence the reaction pathway. A temperature-controlled approach may be necessary to favor the desired product.[5][6]
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may lead to colored impurities.[7]
-
-
-
Purity of Starting Materials: Impurities in your starting materials can lead to side reactions, resulting in lower yields and complicating purification.[8]
-
Troubleshooting:
-
Ensure the use of high-purity reagents. It is advisable to source starting materials from reputable suppliers with stringent quality control.[8]
-
-
Regioselectivity Issues
Q2: I am getting a mixture of regioisomers. How can I improve the regioselectivity of my pyrazole synthesis?
A2: Controlling regioselectivity, especially with unsymmetrical 1,3-dicarbonyl compounds, is a common challenge.[2] The initial nucleophilic attack of the hydrazine on one of the two carbonyl groups determines the final regioisomer.
-
Solvent Choice: The solvent can have a significant impact on regioselectivity.
-
Insight: While polar protic solvents like ethanol are traditionally used, aprotic dipolar solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and N,N-dimethylacetamide (DMAc) have demonstrated improved regioselectivity in the synthesis of certain 1-aryl-3,4,5-substituted pyrazoles.[2][8][9]
-
-
Steric Hindrance: The steric bulk of substituents on both the hydrazine and the dicarbonyl compound can influence which carbonyl group is preferentially attacked.[8]
-
Strategy: In cases of significant steric hindrance, the hydrazine will likely attack the less sterically hindered carbonyl group.
-
-
Electronic Effects: Electron-withdrawing or electron-donating groups on the substrates can influence the electrophilicity of the carbonyl carbons.
-
Strategy: Substrates with electron-donating groups may show lower reactivity compared to those with electron-withdrawing groups.[5]
-
-
Catalyst and Reaction Conditions:
-
Insight: The choice of catalyst and reaction conditions can be fine-tuned to favor the formation of a specific regioisomer. For instance, silver-catalyzed reactions have been used for the highly regioselective formation of 3-CF3-pyrazoles.[4]
-
Reaction Monitoring and Work-up Challenges
Q3: My reaction mixture has turned a deep yellow/red color. Is this normal, and how can I purify my product?
A3: A "sinful yellow/red" discoloration is a frequent observation in Knorr pyrazole syntheses, particularly when using hydrazine salts like phenylhydrazine hydrochloride. This is often due to the formation of colored impurities from the hydrazine starting material.[7][10]
-
Troubleshooting the Coloration:
-
Mild Base Addition: If using a hydrazine salt (e.g., hydrochloride), the reaction medium can become acidic, promoting byproduct formation. The addition of one equivalent of a mild base like sodium acetate (NaOAc) can neutralize the acid and result in a cleaner reaction.[7]
-
Inert Atmosphere: As mentioned previously, an inert atmosphere can mitigate oxidative processes that may contribute to color formation.[7]
-
-
Purification Strategies:
-
Washing: Washing the crude product with a non-polar solvent like toluene may help remove some of the colored impurities.[7][10]
-
Recrystallization: Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate, is a common and effective purification method.[11][12]
-
Acid-Base Extraction: The basic nature of the pyrazole ring allows for purification via acid-base extraction. The pyrazole can be protonated and extracted into an aqueous acid phase, leaving non-basic impurities in the organic phase. The pyrazole can then be recovered by basifying the aqueous phase and extracting it back into an organic solvent.[11][13]
-
Column Chromatography: If other methods fail, silica gel column chromatography can be employed. To prevent the loss of basic pyrazole compounds on the acidic silica gel, the silica can be deactivated with triethylamine or ammonia in methanol.[11]
-
Section 2: Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the practical aspects of pyrazole synthesis.
Q4: What is the most common method for synthesizing pyrazoles?
A4: The Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, is the most widely used method due to its simplicity and generally good yields.[2][14]
Q5: Are there more environmentally friendly ("green") methods for pyrazole synthesis?
A5: Yes, several green chemistry approaches have been developed, including the use of ultrasonic irradiation, microwave-assisted synthesis, ionic liquids, deep eutectic solvents, and solvent-free reaction conditions.[15] These methods can offer advantages like faster reaction rates, reduced energy consumption, and shorter reaction times.[2]
Q6: When is a base necessary for pyrazole synthesis?
A6: A base is often used to facilitate deprotonation and promote the cyclization step. The choice of base can also be a tool to selectively control the formation of different substituted pyrazoles. For example, in the 1,3-dipolar cycloaddition route to pyrazole-5-carboxylates, a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is utilized.[2]
Q7: How does the structure of a substituted hydrazine affect the reaction?
A7: The structure and electronic properties of the substituted hydrazine can significantly impact the reaction outcome. For instance, using aryl hydrazines in aprotic dipolar solvents can lead to better results than in traditional polar protic solvents like ethanol.[8] Bulky substituents on the hydrazine can introduce steric hindrance, potentially slowing the reaction and lowering the yield.[8]
Section 3: Experimental Protocols and Data
This section provides a general experimental protocol for a Knorr pyrazole synthesis and a table summarizing key reaction parameters.
General Experimental Protocol: Knorr Pyrazole Synthesis of a Pyrazolone
This protocol details the synthesis of a pyrazolone from a β-ketoester and a hydrazine hydrate.[14][16]
Safety Precaution: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[14]
Materials:
-
β-ketoester (e.g., ethyl benzoylacetate) (1.0 equivalent)
-
Hydrazine hydrate (2.0 equivalents)[14]
-
1-Propanol
-
Glacial acetic acid (catalytic amount)
-
Water
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine the β-ketoester and hydrazine hydrate.[14]
-
Solvent and Catalyst Addition: Add 1-propanol as the solvent, followed by a few drops of glacial acetic acid to catalyze the reaction.[14]
-
Heating: Heat the reaction mixture with stirring to approximately 100°C for 1 hour.[14]
-
Monitoring: Monitor the reaction progress by TLC to confirm the consumption of the starting ketoester.[16]
-
Work-up: Once the reaction is complete, add water to the hot reaction mixture with stirring to induce precipitation.[14]
-
Crystallization: Turn off the heat and allow the mixture to cool slowly with continuous stirring to facilitate crystallization.[14]
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold water and allow it to air dry.[14] Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[14]
Table 1: Optimization of Pyrazole Synthesis Reaction Conditions
| Parameter | Traditional Conditions | Optimized/Alternative Conditions | Rationale for Optimization |
| Solvent | Ethanol, Acetic Acid[9][10] | DMF, NMP, DMAc, Ionic Liquids, Deep Eutectic Solvents, Solvent-free[8][15] | Improved regioselectivity, faster reaction rates, and greener synthesis.[2][8] |
| Catalyst | Protic acids (e.g., HCl, H₂SO₄, AcOH)[17] | Lewis acids (e.g., nano-ZnO, AgOTf), Iodine, Organocatalysts[4][18] | Enhanced yields and regioselectivity under milder conditions.[4][18] |
| Temperature | Room temperature to reflux[9][10] | Microwave irradiation, Temperature-controlled protocols[1][5] | Reduced reaction times and improved control over product distribution.[1][5] |
| Atmosphere | Air | Inert (Nitrogen, Argon)[7] | Minimizes oxidative side reactions and formation of colored impurities.[7] |
Section 4: Visualizing Reaction Mechanisms and Workflows
Knorr Pyrazole Synthesis Mechanism
The following diagram illustrates the general mechanism of the Knorr pyrazole synthesis.
Caption: General mechanism of the Knorr pyrazole synthesis.
Troubleshooting Workflow for Low Yield
This workflow provides a systematic approach to diagnosing and resolving low yield issues in pyrazole synthesis.
Caption: A systematic workflow for troubleshooting low yields.
References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). In PMC. Retrieved from [Link]
-
Knorr Pyrazole Synthesis. (2025). In J&K Scientific LLC. Retrieved from [Link]
- Process for the preparation of pyrazoles. (n.d.). In Google Patents.
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). In MDPI. Retrieved from [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. (2024). In Organic & Biomolecular Chemistry. Retrieved from [Link]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). In ResearchGate. Retrieved from [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). In National Institutes of Health. Retrieved from [Link]
- Process for the purification of pyrazoles. (n.d.). In Google Patents.
-
Knorr Pyrazole Synthesis. (n.d.). In Chem Help Asap. Retrieved from [Link]
-
Knorr Pyrazole Synthesis advice. (2024). In Reddit. Retrieved from [Link]
-
Purification of Amino-Pyrazoles. (2022). In Reddit. Retrieved from [Link]
-
Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). (2025). In Thieme Connect. Retrieved from [Link]
-
Full article: Green synthesis of pyrazole systems under solvent-free conditions. (n.d.). In Taylor & Francis Online. Retrieved from [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). In PubMed. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 5. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. thieme-connect.com [thieme-connect.com]
- 16. chemhelpasap.com [chemhelpasap.com]
- 17. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]
- 18. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
purification strategies for removing impurities from pyrazole synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed to provide in-depth, actionable advice for overcoming common purification challenges. As Senior Application Scientists, we understand that isolating a pure pyrazole product is often as challenging as the synthesis itself. This resource consolidates field-proven insights and troubleshooting strategies to streamline your workflow and enhance the purity of your final compound.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of pyrazole derivatives in a practical question-and-answer format.
Issue 1: My TLC plate shows multiple spots after the reaction. How do I identify the impurities?
Answer:
Multiple spots on a Thin Layer Chromatography (TLC) plate are a clear indicator of a mixture of compounds. These impurities could include unreacted starting materials, regioisomers, or other byproducts.[1] A systematic approach is crucial for identification:
-
Co-spotting: The simplest first step is to spot your crude reaction mixture alongside the starting materials on the same TLC plate. If any impurity spots have the same Rf value as your starting materials, you can tentatively identify them.[1]
-
Spectroscopic Analysis: For a more definitive identification, isolating the major impurities is necessary. This can be achieved through preparative TLC or a small-scale column chromatography. Once isolated, techniques like ¹H NMR or LC-MS can provide structural information to help identify the byproducts.[2]
-
Common Impurities: In pyrazole synthesis, particularly from unsymmetrical 1,3-dicarbonyl compounds, the formation of regioisomers is a frequent issue.[2][3] These isomers often have very similar Rf values, making them challenging to separate.
Issue 2: My reaction mixture and isolated product are intensely colored (yellow/red). How can I remove the color?
Answer:
Color in your product often points to the presence of trace impurities or degradation products, a common issue when using certain hydrazines like phenylhydrazine.[2][4] Here are several effective decolorization techniques:
-
Activated Charcoal Treatment: Dissolve the crude product in a suitable organic solvent and add a small amount of activated charcoal. Stir the mixture for a short period, allowing the charcoal to adsorb the colored impurities. The charcoal can then be removed by filtering the mixture through a pad of celite. Subsequent recrystallization of the filtrate often yields a colorless product.[2]
-
Recrystallization: This is often the most effective method for removing small amounts of colored impurities. The impurities may have different solubility profiles and remain in the mother liquor during crystallization.[2]
-
Silica Gel Plug: For less polar compounds, dissolving the product in a minimal amount of a non-polar solvent and passing it through a short plug of silica gel can be effective. The more polar, colored impurities are often retained on the silica, while your desired product elutes.[1][4]
Issue 3: I'm having trouble separating regioisomers. What are the best strategies?
Answer:
Separating regioisomers is a significant challenge in pyrazole synthesis due to their similar physical properties.[5] However, several techniques can be employed:
-
Column Chromatography: This is the most common and often successful method.[1] Experiment with various solvent systems, carefully adjusting the polarity (e.g., ethyl acetate/hexane mixtures) to maximize separation.[1][6] For basic pyrazoles that may streak on acidic silica gel, consider deactivating the silica with triethylamine or using neutral alumina.[5][7]
-
Recrystallization: If a suitable solvent system can be identified, fractional recrystallization can be a powerful tool. This requires experimenting with a range of solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions where one isomer selectively crystallizes.[5][8]
-
Salt Formation: The basic nitrogen atoms in the pyrazole ring can be exploited.[5] Treating the mixture of isomers with an inorganic or organic acid can lead to the formation of salts. These salts may have different crystallization properties, allowing for separation through selective crystallization.[5][9]
Issue 4: My final product is an oil and won't solidify. What should I do?
Answer:
An oily product can be frustrating and is often due to residual solvent or impurities that depress the melting point.[1] Here are some steps to take:
-
High-Vacuum Evaporation: Ensure all volatile solvents are thoroughly removed. After using a rotary evaporator, place the sample under a high-vacuum pump for an extended period.[1]
-
Column Chromatography: This is a highly effective method for purifying oily products and removing the impurities that may be preventing crystallization.[1]
-
Trituration: Try adding a non-polar solvent in which your product is insoluble (like hexanes). The impurities may dissolve in the solvent, leaving your product to solidify. Sonication can sometimes help induce crystallization.
Frequently Asked Questions (FAQs)
This section covers broader, more foundational questions about pyrazole purification.
What are the most common methods for purifying substituted pyrazoles?
The most frequently employed methods for purifying substituted pyrazoles are column chromatography on silica gel and recrystallization.[1][3] For liquid pyrazoles, distillation is also a viable option.[1]
What are typical solvent systems for column chromatography of pyrazoles?
A common eluent system is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent such as ethyl acetate.[1][6] The optimal ratio is determined by the polarity of the specific pyrazole and its impurities, which can be assessed using TLC.[1]
Can I use recrystallization to purify my pyrazole?
Yes, recrystallization is a powerful technique if a suitable solvent can be found.[1] Common solvents to try include ethanol, methanol, or mixtures like ethanol/water.[1][7] The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot.
How can I remove unreacted hydrazine starting material?
Unreacted hydrazine can often be removed with an acidic wash during the workup. Hydrazine is basic and will be protonated by an acid to form a water-soluble salt, which will partition into the aqueous layer.[2]
My pyrazole seems to be sticking to the silica gel column. What can I do?
Pyrazoles are basic compounds and can interact strongly with the acidic surface of silica gel, leading to poor recovery and streaking on TLC.[3] To mitigate this, you can deactivate the silica gel by adding a small amount of triethylamine (typically 0.5-1%) to your eluent.[5][7] Alternatively, using neutral alumina as the stationary phase can be a good option.[5][7]
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
-
TLC Analysis: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a silica gel TLC plate and develop it using various ratios of a non-polar and polar solvent system (e.g., hexane/ethyl acetate) to find a system that gives your desired product an Rf value of approximately 0.3-0.4 and good separation from impurities.[1]
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Loading the Sample: Dissolve your crude product in a minimal amount of the eluent or a more volatile solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions and monitoring them by TLC.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to obtain your purified pyrazole.[10]
Protocol 2: Acid-Base Extraction for Pyrazole Purification
This technique is useful for separating basic pyrazoles from non-basic impurities.[2][11]
-
Dissolution: Dissolve the crude product in an organic solvent such as diethyl ether or dichloromethane.
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1M HCl). The basic pyrazole will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer.[11]
-
Separation: Separate the aqueous and organic layers.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH) until the solution is basic. The pyrazole will precipitate out.
-
Extraction and Isolation: Extract the basified aqueous layer with an organic solvent. Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified pyrazole.[12]
Data Presentation
Table 1: Comparison of Purification Methods for a Model Pyrazole Synthesis
| Purification Method | Purity of Final Product (by NMR) | Yield (%) | Key Impurities Removed |
| None (Crude Product) | 65% | 90% | N/A |
| Recrystallization (Ethanol/Water) | >98% | 75% | Colored byproducts, some starting material |
| Column Chromatography (Hexane/EtOAc) | >99% | 80% | Regioisomer, unreacted starting materials |
| Acid-Base Extraction | 95% | 85% | Non-basic impurities, colored byproducts |
Visualizations
Troubleshooting Workflow for Pyrazole Purification
Caption: Decision-making workflow for troubleshooting common pyrazole purification issues.
General Purification Strategy Flowchart
Caption: A general workflow for the purification of pyrazole compounds post-synthesis.
References
- Benchchem. (n.d.). Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
- Benchchem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
- Benchchem. (n.d.). Troubleshooting common issues in pyrazole synthesis.
- Benchchem. (n.d.). Troubleshooting the reaction mechanism of pyrazole formation.
- Benchchem. (n.d.). Technical Support Center: Refining Purification Methods for Aminomethyl Pyrazole Derivatives.
- Google Patents. (2011). Method for purifying pyrazoles.
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]
- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
- Benchchem. (n.d.). Technical Support Center: Overcoming Side Product Formation in Pyrazole Synthesis.
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst. Retrieved from [Link]
- Benchchem. (n.d.). An In-depth Technical Guide to the Chemical Properties of Pyrazole.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
-
Nature. (n.d.). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. Retrieved from [Link]
-
ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved from [Link]
- Xiamen University. (n.d.). Supporting Information Pyrazole Synthesis via a Cascade Sonogashira Coupling/Cyclization from N-Propargyl Sulfonylhydrazones.
- Unknown. (n.d.). Acid-Base Extraction.
-
YouTube. (2019). synthesis of pyrazoles. Retrieved from [Link]
-
PMC - NIH. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]
- Unknown. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method.
-
Reddit. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. Retrieved from [Link]
-
Reddit. (2024). Knorr Pyrazole Synthesis advice. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Encyclopedia.pub. (n.d.). Synthesis and Properties of Pyrazoles. Retrieved from [Link]
- IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE.
-
ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]
-
National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. Retrieved from [Link]
-
Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 10. rsc.org [rsc.org]
- 11. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 12. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Troubleshooting Regioselectivity in Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of controlling regioselectivity in their synthetic routes. Pyrazoles are a cornerstone in medicinal chemistry and materials science, but achieving the desired regioisomer can be a significant challenge, particularly when using unsymmetrical starting materials.[1][2][3]
This resource provides in-depth, field-proven insights to help you diagnose and resolve common issues related to regioselectivity. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to make informed decisions in your own work.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding regioselectivity in pyrazole synthesis.
Q1: What is regioselectivity in the context of pyrazole synthesis, and why is it a concern?
A1: Regioselectivity refers to the preference for forming one constitutional isomer over another in a chemical reaction. In pyrazole synthesis, this issue commonly arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[4] The substituted hydrazine has two non-equivalent nitrogen atoms, and the dicarbonyl compound has two different carbonyl groups. This can lead to two possible regioisomeric pyrazole products. Controlling which isomer is formed is critical as different regioisomers can have vastly different biological activities and physical properties.[2][3] The formation of a mixture of regioisomers often necessitates challenging separation processes, leading to reduced yield of the desired product.[5][6]
Q2: My Knorr pyrazole synthesis is yielding a mixture of regioisomers. What are the primary factors that control the outcome?
A2: The regiochemical outcome of the Knorr pyrazole synthesis, and similar reactions, is a delicate balance of several factors:
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound is a key determinant. Electron-withdrawing groups can activate a nearby carbonyl group, making it a more likely target for nucleophilic attack.[4]
-
Steric Effects: The steric hindrance around the carbonyl groups of the dicarbonyl and on the substituted hydrazine plays a significant role. A bulkier substituent on either reactant can direct the hydrazine to attack the less sterically hindered carbonyl group.[4]
-
Reaction Conditions: This is often the most influential and tunable factor. Parameters such as solvent, temperature, and pH can dramatically influence which isomer is favored.[1][4] For instance, acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity compared to neutral or basic conditions.[4][7]
Q3: How can I confidently determine the structure of my pyrazole regioisomers?
A3: Unambiguous characterization of regioisomers is crucial. The most powerful techniques are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for structural elucidation.[2] For 1,3,5-substituted pyrazoles, Nuclear Overhauser Effect (NOESY) experiments can be particularly insightful. A NOESY correlation between the protons of the N1-substituent and the protons of the C5-substituent confirms their spatial proximity, thus identifying that specific regioisomer.[2][8] Heteronuclear Multiple Bond Correlation (HMBC) can also reveal long-range couplings between the N-substituent and the pyrazole ring carbons to help assign the correct structure.[8]
-
X-ray Crystallography: This technique provides definitive proof of structure, assuming a suitable single crystal can be obtained.[9][10]
-
Mass Spectrometry (MS): While MS can confirm the mass of the isomers, fragmentation patterns can sometimes help in their differentiation.[8]
Troubleshooting Guide: Common Regioselectivity Issues
This section provides a structured approach to troubleshooting common problems encountered during pyrazole synthesis.
Issue 1: Poor or Unpredictable Regioselectivity
You are consistently obtaining a mixture of regioisomers, and the ratio is not reproducible.
Root Cause Analysis:
The lack of control over regioselectivity stems from the subtle interplay of electronic and steric factors, which can be easily perturbed by minor variations in reaction conditions. The reaction mechanism for the condensation of a substituted hydrazine with an unsymmetrical 1,3-dicarbonyl involves initial attack of one of the hydrazine nitrogens on one of the carbonyl carbons, followed by cyclization and dehydration. The initial point of attack is the regiochemistry-determining step.
Caption: Regioselectivity in pyrazole synthesis from unsymmetrical precursors.
Troubleshooting Protocol:
-
Solvent Screening: The choice of solvent can significantly alter the regioselectivity. It is hypothesized that solvents can influence the tautomeric equilibrium of the 1,3-dicarbonyl and modulate the nucleophilicity of the hydrazine.
-
Protocol: Run the reaction in a series of solvents with varying polarities and hydrogen-bonding capabilities. Common choices include ethanol, acetic acid, and toluene. A particularly effective strategy is the use of fluorinated alcohols.
-
Expert Insight: Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in favor of one isomer.[6][11] This is attributed to their unique properties, including their ability to form strong hydrogen bonds and stabilize intermediates.
-
-
pH Control: The pH of the reaction medium is a critical parameter.
-
Acidic Conditions: Under acidic conditions, the more basic nitrogen of the substituted hydrazine is protonated, reducing its nucleophilicity. This can direct the reaction to proceed via the other nitrogen atom, potentially altering the regiochemical outcome. Catalytic amounts of acids like HCl or H₂SO₄ are commonly used.[12]
-
Neutral/Basic Conditions: In the absence of acid, the relative nucleophilicity of the two hydrazine nitrogens dictates the initial attack.
-
Protocol: Systematically vary the pH of the reaction. Start with neutral conditions, then add a catalytic amount of acid (e.g., acetic acid, TFA, or HCl). Monitor the regioisomeric ratio by TLC or ¹H NMR of the crude product.
-
-
Temperature Optimization: While often overlooked, temperature can influence the kinetic vs. thermodynamic control of the reaction, thereby affecting the product ratio.
-
Protocol: Run the reaction at different temperatures (e.g., room temperature, 60 °C, and reflux) while keeping other parameters constant. Analyze the product mixture at each temperature to determine if a trend exists.
-
Data Summary: Effect of Solvent on Regioselectivity
| 1,3-Diketone Substrate | Hydrazine | Solvent | Regioisomeric Ratio (Isomer A:Isomer B) | Reference |
| Ethyl 4-phenyl-2,4-dioxobutanoate | Methylhydrazine | Ethanol | ~1:1.3 | [11] |
| Ethyl 4-phenyl-2,4-dioxobutanoate | Methylhydrazine | TFE | 97:3 | [11] |
| Ethyl 4-phenyl-2,4-dioxobutanoate | Methylhydrazine | HFIP | >99:1 | [11] |
| 1-(4-Methoxyphenyl)-1,3-butanedione | Phenylhydrazine | Ethanol | 82:18 | [6] |
| 1-(4-Methoxyphenyl)-1,3-butanedione | Phenylhydrazine | HFIP | >99:1 | [6] |
Issue 2: My Regioisomers are Difficult to Separate
You have an inseparable or poorly separable mixture of regioisomers, complicating downstream applications.
Root Cause Analysis:
Regioisomers often have very similar physical properties (e.g., polarity, boiling point), making their separation by standard techniques like column chromatography challenging.[2][6]
Caption: Troubleshooting workflow for separating pyrazole regioisomers.
Troubleshooting Protocol:
-
Optimize Column Chromatography:
-
Stationary Phase: Standard silica gel is the most common choice.[2][13] If separation is poor, consider using alumina or reverse-phase silica (C18).
-
Mobile Phase: This is the most critical parameter to adjust.
-
Systematic Solvent Screening: Use Thin Layer Chromatography (TLC) to screen various solvent systems. Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate or dichloromethane.
-
Shallow Gradient: If the isomers are close on TLC, a very shallow gradient during column chromatography can improve separation.
-
-
Sample Loading: Always use the "dry loading" method. Dissolve your crude mixture in a strong solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to get a dry powder. This powder can then be carefully added to the top of your column. This prevents band broadening associated with loading the sample in a strong solvent.[13]
-
-
Recrystallization: If the isomers have different solubilities, fractional recrystallization can be an effective purification method. This requires careful solvent selection and may involve multiple recrystallization cycles.
-
Preparative HPLC: For high-purity samples, especially on a smaller scale, preparative High-Performance Liquid Chromatography (HPLC) is a powerful option. Both normal-phase and reverse-phase systems can be employed.
Experimental Protocols
Protocol 1: General Procedure for Regiocontrolled Pyrazole Synthesis using Fluorinated Alcohols
This protocol is adapted from methodologies that have demonstrated significantly improved regioselectivity.[6][11]
-
Reaction Setup: To a solution of the unsymmetrical 1,3-dicarbonyl compound (1.0 equiv) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (approx. 0.2 M), add the substituted hydrazine (1.1 equiv).
-
Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the limiting starting material is consumed.
-
Workup:
-
Remove the HFIP solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Analysis: Analyze the crude product by ¹H NMR to determine the regioisomeric ratio.
-
Purification: Purify the product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient.
Protocol 2: Characterization of Regioisomers by 2D NMR (NOESY)
This protocol is essential for unambiguous structural assignment of 1,3,5-substituted pyrazoles.
-
Sample Preparation: Prepare a solution of the purified pyrazole isomer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of approximately 5-10 mg/0.6 mL.
-
Data Acquisition:
-
Acquire standard 1D ¹H and ¹³C NMR spectra to assign the signals.
-
Acquire a 2D NOESY spectrum. Ensure a sufficient mixing time (typically 500-800 ms) to observe through-space correlations.
-
-
Data Analysis:
By systematically applying these troubleshooting strategies and analytical protocols, researchers can gain better control over the regioselectivity of their pyrazole syntheses, leading to more efficient and reproducible outcomes.
References
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. Available from: [Link]
-
Smith, C. R., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Available from: [Link]
-
UAB & UB. (n.d.). Preparation, separation and characterisation of two pyrazolic regioisomers of high purity. UAB Divulga. Available from: [Link]
-
ResearchGate. (n.d.). Knorr Pyrazole Synthesis. Available from: [Link]
-
Al-Mulla, A. (2017). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 22(1), 134. Available from: [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link]
-
Abellán, V., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(12), 4682-4685. Available from: [Link]
-
Elguero, J., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available from: [Link]
-
National Institutes of Health. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available from: [Link]
-
ACS Publications. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available from: [Link]
-
National Institutes of Health. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Available from: [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available from: [Link]
-
National Institutes of Health. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available from: [Link]
-
Canadian Journal of Chemistry. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Available from: [Link]
-
Reddit. (2022). Regioselectivity of pyrazole bromination. Available from: [Link]
-
ResearchGate. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Available from: [Link]
-
National Institutes of Health. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Available from: [Link]
-
MDPI. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Available from: [Link]
-
Science and Education Publishing. (2017). Reactivities Involved in the Regioselectivity of Osazone Formation. Available from: [Link]
-
PubMed. (2018). Regioselective [3 + 2]-annulation of hydrazonyl chlorides with 1,3-dicarbonyl compounds for assembling of polysubstituted pyrazoles. Available from: [Link]
-
MDPI. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Available from: [Link]
-
Research & Reviews: A Journal of Drug Design & Discovery. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available from: [Link]
Sources
- 1. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 2. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. jk-sci.com [jk-sci.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Solubility Challenges of Pyrazole Compounds in Aqueous Media
Welcome to the technical support center dedicated to addressing a critical bottleneck in the development of pyrazole-based compounds: their often-limited solubility in aqueous media. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth solutions to overcome this common experimental hurdle. We will move beyond simple protocols to explain the underlying principles, empowering you to make informed decisions for your specific pyrazole derivative.
Frequently Asked Questions (FAQs)
Here, we address the most common initial questions encountered when working with pyrazole compounds.
Q1: Why do so many of my pyrazole-based compounds exhibit poor aqueous solubility?
A1: The limited aqueous solubility of many pyrazole derivatives is often rooted in their molecular structure. The pyrazole ring itself is a planar, aromatic heterocycle, which can lead to strong crystal lattice energy—meaning the molecules are packed tightly in a solid state and require significant energy to be disrupted by a solvent.[1] Furthermore, substituents on the pyrazole ring can increase lipophilicity (a tendency to dissolve in fats or lipids rather than water), further reducing aqueous solubility.[2] While pyrazole can act as a bioisostere to improve properties like lipophilicity compared to a benzene ring, this doesn't always translate to high water solubility.[2]
Q2: What are the first-line strategies I should consider for a newly synthesized pyrazole compound with low solubility?
A2: For a novel pyrazole derivative, a tiered approach is recommended. Start with simple, cost-effective methods before moving to more complex formulations.[1]
-
pH-Solubility Profiling: First, determine if your compound's solubility is pH-dependent. Many pyrazole derivatives contain ionizable functional groups (like amines or carboxylic acids).[3] Assessing solubility across a physiologically relevant pH range (e.g., pH 1.2 to 7.4) will quickly tell you if pH modification or salt formation is a viable path.[3]
-
Co-solvent Screening: The use of water-miscible organic co-solvents is a straightforward and widely used technique.[4] Small-scale screening with common co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can provide a rapid assessment of solubility improvement.[4][5]
-
Solid-State Characterization: Understanding the solid-state properties of your compound is crucial. Techniques like X-ray powder diffraction (XRPD) can determine if your compound is crystalline or amorphous. Amorphous forms are generally more soluble than their crystalline counterparts due to their higher energy state.[6]
Q3: My compound is intended for an in vitro biological assay. How much co-solvent (like DMSO) is acceptable?
A3: This is a critical consideration to avoid experimental artifacts. While dimethyl sulfoxide (DMSO) is an excellent solubilizing agent, it can impact cell viability and enzyme activity at higher concentrations. A general rule of thumb is to keep the final concentration of DMSO in your assay buffer at or below 1%, and ideally below 0.5%.[7] If your compound precipitates when the DMSO stock is diluted into the aqueous assay buffer (a common issue known as "fall-out"), you may need to lower the stock concentration or explore other solubilization methods.[7]
Troubleshooting Guides & In-Depth Protocols
This section provides detailed troubleshooting guides for specific issues, complete with step-by-step protocols and the scientific rationale behind them.
Issue 1: My pyrazole compound precipitates out of solution, even with a co-solvent.
This common problem often arises when the aqueous medium cannot maintain the solubilization of the compound as the concentration of the organic co-solvent is diluted.
Caption: Workflow for preparing a drug nanosuspension.
-
Trustworthiness: Successful nanosuspension formulation is validated by particle size analysis (e.g., dynamic light scattering), which should show a narrow size distribution in the nanometer range. The physical stability of the suspension over time is also a critical parameter. Enhanced bioavailability in preclinical models is the ultimate validation of this approach. [8][9]
Data Summary and Comparison
The following table summarizes the key characteristics of the discussed solubilization techniques to aid in your selection process.
| Technique | Principle of Solubilization | Advantages | Disadvantages | Best Suited For |
| Co-solvents | Reduces the polarity of the aqueous solvent. [10] | Simple, rapid, and cost-effective. [5] | Potential for drug precipitation upon dilution; toxicity of some solvents. [10] | Early-stage screening, in vitro assays, parenteral formulations. |
| pH Modification | Ionization of the drug to form a more soluble salt. [11] | Highly effective for ionizable drugs; established method. [12] | Only applicable to ionizable compounds; risk of precipitation with pH changes. [12][13] | Weakly acidic or basic pyrazole derivatives. |
| Cyclodextrins | Encapsulation of the drug in a hydrophobic cavity. [14][15] | High solubilization capacity; can improve stability. [16] | Can be expensive; potential for renal toxicity with some derivatives at high doses. [6] | Oral and parenteral formulations; when high solubility enhancement is needed. |
| Solid Dispersions | Molecular dispersion in a hydrophilic carrier; conversion to amorphous form. [17] | Significant increase in dissolution rate and bioavailability. [18] | Can be physically unstable (recrystallization); manufacturing can be complex. [19] | Oral dosage forms for BCS Class II drugs. |
| Nanosuspensions | Increased surface area due to particle size reduction. [20] | Applicable to a wide range of drugs; can improve bioavailability. [8][21] | Requires specialized equipment; potential for particle aggregation. [20] | Oral and parenteral delivery; high-dose drugs. |
References
- Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central. Retrieved January 17, 2026.
- Vertex AI Search. (n.d.). cyclodextrin in novel formulations and solubility enhancement techniques: a review. Retrieved January 17, 2026.
- Vertex AI Search. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. Retrieved January 17, 2026.
- Vertex AI Search. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. Retrieved January 17, 2026.
- Vertex AI Search. (n.d.). APPROACHES TO IMPROVE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS. Retrieved January 17, 2026.
- Vertex AI Search. (n.d.). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Retrieved January 17, 2026.
- Vertex AI Search. (n.d.). Cyclodextrins in Formulation Development: Complexation and Stability Enhance. Retrieved January 17, 2026.
- Vertex AI Search. (n.d.). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs | Auctores. Retrieved January 17, 2026.
- Vertex AI Search. (n.d.). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications - PubMed. Retrieved January 17, 2026.
- Vertex AI Search. (n.d.). Techniques for solubility enhancement of poorly soluble drugs: an overview - JMPAS. Retrieved January 17, 2026.
- Vertex AI Search. (n.d.). (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. Retrieved January 17, 2026.
- Vertex AI Search. (n.d.). Solubilization techniques used for poorly water-soluble drugs - PMC - PubMed Central. Retrieved January 17, 2026.
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.). Improving API Solubility by Salt and Cocrystal Formation - Sigma-Aldrich. Retrieved January 17, 2026.
- Vertex AI Search. (n.d.). Improving solubility of pyrazole derivatives for reaction - Benchchem. Retrieved January 17, 2026.
- Vertex AI Search. (n.d.). (PDF)
- Vertex AI Search. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC - PubMed Central. Retrieved January 17, 2026.
- Vertex AI Search. (n.d.). Drug Dissolution Enhancement by Salt Formation - Research Journal of Pharmaceutical Dosage Forms and Technology. Retrieved January 17, 2026.
- Vertex AI Search. (n.d.). Salt solid dispersions: a formulation strategy to enhance dissolution rate of poorly water-soluble ionic drugs - SciSpace. Retrieved January 17, 2026.
- Vertex AI Search. (n.d.). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin - MDPI. Retrieved January 17, 2026.
- Vertex AI Search. (n.d.). Why salt formation of weak acid increases the drug solubility?
- Vertex AI Search. (n.d.). Technical Support Center: Enhancing the Bioavailability of Pyrazole Derivatives - Benchchem. Retrieved January 17, 2026.
- Vertex AI Search. (n.d.). Technical Support Center: Enhancing Pyrazole Derivative Solubility in Assay Buffers - Benchchem. Retrieved January 17, 2026.
- Vertex AI Search. (n.d.). dealing with poor solubility of pyrazole derivatives during synthesis - Benchchem. Retrieved January 17, 2026.
- Vertex AI Search. (n.d.). Technical Support Center: Overcoming Poor Solubility of Pyrazole-Based Compounds in Aqueous Media - Benchchem. Retrieved January 17, 2026.
- Vertex AI Search. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. Retrieved January 17, 2026.
- Vertex AI Search. (n.d.). Formulation of Pyrazole Compounds for In Vivo Studies: Application Notes and Protocols - Benchchem. Retrieved January 17, 2026.
- Vertex AI Search. (n.d.). Advances in Solid Dispersion Techniques for Enhancing Drug Solubility, Bioavailability and Controlled Release. Retrieved January 17, 2026.
- Vertex AI Search. (n.d.). Pyrazole - Solubility of Things. Retrieved January 17, 2026.
- Vertex AI Search. (n.d.). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW - Journal of Drug Delivery and Therapeutics. Retrieved January 17, 2026.
- Vertex AI Search. (n.d.). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - MDPI. Retrieved January 17, 2026.
- Vertex AI Search. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved January 17, 2026.
- Vertex AI Search. (n.d.). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs - Journal of Applied Pharmaceutical Science. Retrieved January 17, 2026.
- Vertex AI Search. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs - Journal of Advanced Pharmacy Education and Research. Retrieved January 17, 2026.
- Vertex AI Search. (n.d.). Different Solid Dispersion Techniques for Dissolution Enhancement Using Paracetamol as a Model Drug - International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved January 17, 2026.
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.). Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs - PMC - PubMed Central. Retrieved January 17, 2026.
- Vertex AI Search. (n.d.). Journal of Drug Nanoparticles for Improved Delivery of Poorly Soluble Drugs - Pharma Excipients. Retrieved January 17, 2026.
- Vertex AI Search. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. Retrieved January 17, 2026.
- Vertex AI Search. (n.d.). Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. Retrieved January 17, 2026.
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.). Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility - PubMed. Retrieved January 17, 2026.
- Vertex AI Search. (n.d.). (PDF)
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijpbr.in [ijpbr.in]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pharmasalmanac.com [pharmasalmanac.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. japer.in [japer.in]
- 18. ijisrt.com [ijisrt.com]
- 19. japsonline.com [japsonline.com]
- 20. pharmaexcipients.com [pharmaexcipients.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of Pyrazole Carboxylic Acids
Welcome to the Technical Support Center for the scale-up synthesis of pyrazole carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning pyrazole carboxylic acid synthesis from the laboratory bench to larger-scale production. Pyrazole carboxylic acids are vital scaffolds in medicinal chemistry, lauded for their diverse biological activities.[1][2][3] However, their synthesis at scale presents unique challenges that require careful consideration and a deep understanding of the underlying chemical principles.
This guide provides practical, field-proven insights in a question-and-answer format, addressing specific issues you may encounter during your experiments. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing pyrazole carboxylic acids?
A1: The Knorr pyrazole synthesis and its variations remain the most prevalent and industrially relevant methods for preparing pyrazoles.[4][5][6] This typically involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent like a β-ketoester) with a hydrazine derivative.[7][8] The reaction is often acid-catalyzed and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[5][8] For the synthesis of pyrazole carboxylic acids specifically, a common starting material is a β-ketoester, which upon cyclization, provides a pyrazole with an ester functionality that can be subsequently hydrolyzed to the carboxylic acid.[9]
Q2: I'm observing poor regioselectivity in my Knorr synthesis, leading to a mixture of pyrazole isomers. How can I improve this at scale?
A2: Regioselectivity is a critical challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds.[10][11] The hydrazine can attack either of the two carbonyl groups, leading to a mixture of regioisomers. At scale, separating these isomers can be costly and inefficient. To improve regioselectivity, consider the following:
-
Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in favor of the desired isomer.[12][13] These solvents can influence the reactivity of the carbonyl groups and stabilize key intermediates.
-
Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.[14]
-
pH Control: The acidity of the reaction medium can influence which carbonyl is more readily attacked. Careful optimization of the acid catalyst and its concentration is crucial.
Q3: What are the primary safety concerns when using hydrazine at an industrial scale?
A3: Hydrazine and its derivatives are toxic and potentially explosive, requiring stringent safety protocols during large-scale handling.[15][16] Key concerns include:
-
Toxicity: Hydrazine is highly toxic, with a low threshold limit value (TLV) of 0.01 ppm.[17] Exposure can occur through inhalation or skin contact.[15] Operations should be conducted in well-ventilated areas or closed systems, and appropriate personal protective equipment (PPE) is mandatory.[15]
-
Exothermic Reactions: The condensation reaction with 1,3-dicarbonyls can be exothermic.[18][19] On a large scale, inefficient heat dissipation can lead to a thermal runaway.[18]
-
Thermal Stability: Hydrazine can decompose exothermically, and this can be catalyzed by acidic byproducts like HCl, which may form during the reaction.[18][20] The addition of a base, such as sodium acetate, can mitigate this by neutralizing acidic byproducts and increasing the onset temperature of decomposition.[18][20]
It is highly recommended to use dilute aqueous solutions of hydrazine when possible to mitigate some of these hazards.[17]
Troubleshooting Guides
Issue 1: Exothermic Runaway During Hydrazine Addition
Symptoms:
-
A rapid and uncontrolled increase in the internal temperature of the reactor.
-
A significant pressure buildup in the reactor.
-
Potential for boiling over or uncontrolled release of reactants.
Root Cause Analysis: The condensation reaction between hydrazine and 1,3-dicarbonyl compounds is often exothermic.[18][19] On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. If the rate of heat generation exceeds the rate of heat removal, a thermal runaway can occur.[18]
Corrective and Preventive Actions:
| Step | Action | Rationale |
| 1 | Controlled Addition | Add the hydrazine solution dropwise or at a slow, controlled rate. This ensures that the heat generated can be effectively removed by the reactor's cooling system.[19] |
| 2 | Adequate Cooling | Ensure the reactor's cooling system is fully operational and has the capacity to handle the heat load of the reaction at the intended scale. Pre-cooling the reactor jacket can provide an initial buffer. |
| 3 | Dilution | Running the reaction at a lower concentration by increasing the solvent volume can help to moderate the temperature increase by providing a larger thermal mass. |
| 4 | Reverse Addition | In some cases, adding the 1,3-dicarbonyl solution to the hydrazine solution (reverse addition) can help to better control the exotherm. |
| 5 | Flow Chemistry | For highly exothermic processes, transitioning to a continuous flow reactor offers superior heat transfer and temperature control, significantly enhancing safety.[19] |
Experimental Protocol: Managing Exotherms in a Batch Reactor
-
Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, a temperature probe, a condenser, and an addition funnel.
-
Initial Charge: Charge the 1,3-dicarbonyl compound and the chosen solvent into the reactor.
-
Cooling: Begin circulating the cooling fluid through the reactor jacket to bring the internal temperature to the desired starting point (e.g., 0-5 °C).
-
Hydrazine Addition: Add the hydrazine hydrate solution to the addition funnel. Begin adding the hydrazine solution to the stirred reactor contents at a rate that maintains the internal temperature within a pre-defined safe range (e.g., not exceeding 10-15 °C).
-
Monitoring: Continuously monitor the internal temperature. If the temperature begins to rise uncontrollably, immediately stop the addition and apply maximum cooling.
-
Reaction Completion: Once the addition is complete, allow the reaction to stir at the controlled temperature until completion, as monitored by an appropriate analytical technique (e.g., TLC, HPLC).
Logical Workflow for Exotherm Management
Caption: Workflow for managing exothermic reactions.
Issue 2: Product Crystallization and Purification Challenges
Symptoms:
-
The final pyrazole carboxylic acid product is difficult to crystallize, resulting in an oil or an amorphous solid.
-
The crystallized product has poor purity, containing residual starting materials or byproducts.
-
The crystal habit is undesirable for filtration and drying (e.g., very fine needles).
Root Cause Analysis: Pyrazole carboxylic acids can form strong intermolecular hydrogen bonds, which can influence their crystallization behavior.[21] The presence of impurities can inhibit crystal lattice formation, leading to oiling out or the formation of amorphous material. The choice of crystallization solvent is paramount, as it needs to effectively solubilize the compound at elevated temperatures but allow for controlled precipitation upon cooling.
Corrective and Preventive Actions:
| Step | Action | Rationale |
| 1 | Solvent Screening | Conduct a systematic screening of various solvents and solvent mixtures to identify the optimal conditions for crystallization. Consider solvents of varying polarity. |
| 2 | pH Adjustment | The solubility of carboxylic acids is highly pH-dependent. Adjusting the pH of the aqueous solution during workup can facilitate either precipitation of the free acid or formation of a salt, which can then be isolated and acidified.[9] |
| 3 | Seeding | If a small amount of pure crystalline material is available, use it to seed the supersaturated solution to induce crystallization. |
| 4 | Controlled Cooling | A slow and controlled cooling rate generally leads to the formation of larger, more well-defined crystals, which are easier to filter and wash. |
| 5 | Anti-Solvent Addition | In some cases, the product can be crystallized by dissolving it in a good solvent and then slowly adding an anti-solvent in which the product is insoluble. |
Experimental Protocol: Recrystallization of a Pyrazole Carboxylic Acid
-
Dissolution: In a suitable reactor, dissolve the crude pyrazole carboxylic acid in a minimal amount of a hot solvent identified from screening studies (e.g., ethanol, isopropanol, or an ethanol/water mixture).
-
Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the reactor with a glass rod or add a seed crystal.
-
Further Cooling: Once crystallization has initiated, cool the mixture further in an ice bath to maximize the yield of the precipitated product.
-
Filtration: Collect the crystalline product by vacuum filtration using a Buchner funnel.[9]
-
Washing: Wash the filter cake with a small amount of cold crystallization solvent to remove any remaining soluble impurities.[22]
-
Drying: Dry the purified product under vacuum at an appropriate temperature.
Decision Tree for Crystallization Troubleshooting
Caption: Decision tree for troubleshooting crystallization.
References
-
Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. Available from: [Link]
-
Bentham Science Publishers. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. Available from: [Link]
-
Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry. Available from: [Link]
-
Elguero, J., et al. (2006). Crystalline hosts derived from pyrazole carboxylic acids. X-ray crystal structures of 4-nitropyrazole-3,5-dicarboxylic acid and its sodium salt including dioxane molecules. Supramolecular Chemistry. Available from: [Link]
-
Llamas-Saiz, A. L., et al. (n.d.). Crystalline hosts derived from pyrazole carboxylic acids. X-ray crystal structures of 4-nitropyrazole-3,5-dicarboxylic acid and its sodium salt including dioxane molecules. Supramolecular Chemistry. Available from: [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]
-
Kruger, A. W., et al. (2013). Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base. Organic Process Research & Development. Available from: [Link]
-
ResearchGate. (2013). Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base. Organic Process Research & Development. Available from: [Link]
-
Kim, J. S., et al. (2015). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry. Available from: [Link]
-
J. Org. Chem. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available from: [Link]
-
ACS Publications. (2002). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development. Available from: [Link]
-
Cambridge University Press & Assessment. (2019). Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction. Cambridge University Press & Assessment. Available from: [Link]
-
DTIC. (1987). Safety and Handling of Hydrazine. Defense Technical Information Center. Available from: [Link]
-
ACS Publications. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters. Available from: [Link]
-
Unknown. (n.d.). Knorr Pyrazole Synthesis. Unknown. Available from: [Link]
-
ResearchGate. (2018). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. ResearchGate. Available from: [Link]
-
SAGE Journals. (2023). Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. SAGE Journals. Available from: [Link]
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. J&K Scientific LLC. Available from: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available from: [Link]
-
ACS Publications. (2023). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Available from: [Link]
-
Spiral. (2022). Reaction Chemistry & Engineering. Spiral. Available from: [Link]
-
Unknown. (2020). Gaining Kinetic Insights into Knorr Pyrazole Synthesis via Transient Flow Experiments. Unknown. Available from: [Link]
-
RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. Available from: [Link]
-
Slideshare. (n.d.). Unit 4 Pyrazole. Slideshare. Available from: [Link]
-
Organic Chemistry Portal. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. Available from: [Link]
-
ACS Publications. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available from: [Link]
-
MDPI. (2022). Bis(pyrazol-1-yl)methane-4,4′-dicarboxylic Acid. MDPI. Available from: [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Name-Reaction.com. Available from: [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Chem Help Asap. Available from: [Link]
-
PubMed Central. (2023). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. PubMed Central. Available from: [Link]
-
PMC - NIH. (2021). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. PMC - NIH. Available from: [Link]
-
Unknown. (2020). Synthesis of Pyrazole Compounds by Using Sonication Method. Unknown. Available from: [Link]
-
CUTM Courseware. (n.d.). pyrazole.pdf. CUTM Courseware. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]
-
RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. Available from: [Link]
-
NIH. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. National Institutes of Health. Available from: [Link]
-
MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available from: [Link]
-
RSC Publishing. (2021). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. RSC Publishing. Available from: [Link]
-
DergiPark. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available from: [Link]
-
NIH. (2021). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. National Institutes of Health. Available from: [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. jk-sci.com [jk-sci.com]
- 6. name-reaction.com [name-reaction.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
- 22. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
addressing common issues in the characterization of pyrazole derivatives
Welcome to the Technical Support Center for the characterization of pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and analysis of these versatile heterocyclic compounds. The following content provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and accuracy of your experimental results.
Section 1: Navigating Tautomerism in NMR Spectroscopy
One of the most frequent challenges in the characterization of N-unsubstituted pyrazoles is annular tautomerism, where the proton on the nitrogen atom rapidly exchanges between the N1 and N2 positions. This phenomenon can lead to confusing or misinterpreted NMR spectra.
FAQ 1: My 1H and 13C NMR spectra show averaged or fewer signals than expected for my pyrazole derivative. What is happening?
This is a classic sign of annular tautomerism occurring at a rate that is fast on the NMR timescale.[1] The rapid exchange between the two tautomeric forms leads to an averaging of the chemical environments of the atoms at positions 3 and 5, as well as their substituents.
Causality: The rate of this proton exchange is highly dependent on factors like temperature, solvent, and the electronic nature of the substituents on the pyrazole ring.[2]
Troubleshooting Guide: Resolving Tautomeric Averaging
1. Low-Temperature NMR Spectroscopy:
-
Principle: By lowering the temperature of the NMR experiment, you can slow down the rate of proton exchange.[1] If the exchange rate becomes slow enough on the NMR timescale, you will be able to resolve the distinct signals for each of the two tautomers present in the solution.[2]
-
Protocol:
-
Sample Preparation: Prepare a concentrated sample of your pyrazole derivative in a low-freezing point deuterated solvent such as dichloromethane-d2 (CD2Cl2), toluene-d8, or THF-d8.[1]
-
Initial Spectrum: Acquire a standard 1H and 13C NMR spectrum at room temperature (298 K).
-
Stepwise Cooling: Gradually decrease the probe temperature in 10-20 K increments.
-
Equilibration: Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.
-
Data Acquisition: Continue acquiring spectra at decreasing temperatures until you observe the splitting of the averaged signals into two distinct sets of signals, representing each tautomer.[1]
-
2. Solvent Effects:
-
Principle: The choice of solvent can significantly influence the rate of proton exchange. Protic solvents or those capable of forming strong hydrogen bonds can accelerate the exchange, while aprotic, non-polar solvents may slow it down.[1]
-
Recommendation: If you are observing signal averaging in a solvent like DMSO-d6, consider re-running the experiment in a less polar, aprotic solvent like CDCl3 or C6D6.[3]
3. Solid-State NMR (CP/MAS):
-
Principle: In the solid state, pyrazole derivatives typically exist as a single, well-defined tautomer.[4][5] Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR can identify this dominant solid-state tautomer, providing a valuable reference point for your solution-state data.[4]
FAQ 2: The N-H proton signal in my 1H NMR spectrum is either very broad or completely absent. How can I observe it?
The broadening or disappearance of the N-H proton signal is a common issue and is also related to proton exchange, as well as the quadrupolar nature of the 14N nucleus.[1]
Causality:
-
Chemical Exchange: The N-H proton can exchange with other pyrazole molecules, residual water in the solvent, or any acidic or basic impurities. This rapid exchange broadens the signal, sometimes to the point of it merging with the baseline.[1]
-
Quadrupolar Broadening: The 14N nucleus possesses a quadrupole moment, which can lead to efficient relaxation of the attached proton, resulting in a broader signal.[1]
-
Solvent Exchange: In protic solvents like D2O or CD3OD, the N-H proton will readily exchange with the deuterium atoms of the solvent, rendering it undetectable in the 1H NMR spectrum.[1]
Troubleshooting Guide: Visualizing the N-H Proton
-
Use a Dry Solvent: Ensure your NMR solvent is as dry as possible to minimize exchange with residual water.[1]
-
Vary Concentration: Changes in sample concentration can affect the rate of intermolecular proton exchange.[1] Acquiring spectra at different concentrations may help in sharpening the N-H signal.
-
Acid/Base Titration: In some cases, adding a trace amount of a weak acid or base can either slow down or speed up the exchange rate, potentially sharpening the N-H signal. This should be done cautiously as it can alter the chemical shifts of other protons.
Visualization of Tautomerism Troubleshooting
Caption: Decision tree for resolving averaged NMR signals due to tautomerism.
Section 2: Challenges in Mass Spectrometry Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation patterns of pyrazole derivatives. However, the interpretation of mass spectra can be complicated by the inherent reactivity of the pyrazole ring.
FAQ 3: What are the typical fragmentation patterns for pyrazole derivatives in mass spectrometry?
The fragmentation of the pyrazole ring often proceeds through two main pathways.[6]
Key Fragmentation Pathways:
-
Expulsion of HCN: A common fragmentation involves the loss of a hydrogen cyanide (HCN) molecule from either the molecular ion [M]+• or the [M-H]+ ion.[6]
-
Loss of N2: Another characteristic fragmentation is the loss of a nitrogen molecule (N2) from the [M-H]+ ion.[6]
Influence of Substituents: It's important to note that the nature of the substituents on the pyrazole ring can significantly influence these fragmentation pathways. While simple alkyl or aryl substituents may not alter these primary processes, the presence of groups like nitro or acetyl can lead to alternative fragmentation routes becoming dominant.[6]
Troubleshooting Guide: Interpreting Pyrazole Mass Spectra
-
Look for Characteristic Losses: When analyzing your mass spectrum, look for neutral losses corresponding to HCN (27 Da) and N2 (28 Da) from the molecular ion or major fragment ions.
-
Consider Substituent Effects: If your pyrazole derivative has strongly electron-withdrawing or electron-donating groups, be prepared for more complex fragmentation patterns. The fragmentation of these substituents may precede or dominate the fragmentation of the pyrazole ring itself.[7]
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of your molecular ion and key fragments, utilize HRMS. This will help to differentiate between isobaric species and confirm the presence of nitrogen in the fragments.
Visualization of Pyrazole Fragmentation
Caption: Common fragmentation pathways of pyrazole derivatives in mass spectrometry.
Section 3: Synthesis and Purification Hurdles
The synthesis of pyrazole derivatives, while often straightforward, can be plagued by the formation of side products and purification challenges.
FAQ 4: I am getting a mixture of regioisomers in my pyrazole synthesis. How can I improve the selectivity?
The formation of regioisomers is a common problem, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines in Knorr-type syntheses.[8][9]
Causality: The nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons of the 1,3-dicarbonyl compound, leading to two different pyrazole products.
Troubleshooting Guide: Enhancing Regioselectivity
-
Solvent Choice: The polarity of the solvent can have a significant impact on regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to favor the formation of one regioisomer.[9]
-
pH Control: Adjusting the pH of the reaction mixture can also direct the reaction towards a specific isomer. Acidic or basic conditions can alter the reactivity of the starting materials and intermediates.[9]
-
Steric and Electronic Control: Introducing bulky substituents or strong electron-withdrawing groups on either the dicarbonyl compound or the hydrazine can create a steric or electronic bias, favoring the formation of a single regioisomer.[9]
FAQ 5: My crude pyrazole product is a persistent oil or is difficult to crystallize. What purification strategies can I use?
The presence of impurities, residual solvent, or the inherent properties of the pyrazole derivative can make crystallization challenging.
Troubleshooting Guide: Purification of Pyrazole Derivatives
-
Column Chromatography: This is the most common method for purifying pyrazole derivatives. A systematic approach to solvent system selection using thin-layer chromatography (TLC) is crucial for achieving good separation.
-
Acid-Base Extraction: If your pyrazole derivative has a basic nitrogen atom, you can often purify it by dissolving the crude product in an organic solvent, extracting with an acidic aqueous solution, washing the aqueous layer with an organic solvent to remove neutral impurities, and then basifying the aqueous layer to precipitate the purified pyrazole.
-
Recrystallization: If you can induce crystallization, this is an excellent method for obtaining highly pure material. Experiment with a variety of solvent systems, from polar (e.g., ethanol, isopropanol) to non-polar (e.g., hexanes, toluene), and mixtures thereof. Seeding with a small crystal can also be effective.
Section 4: X-ray Crystallography Considerations
Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule. However, obtaining suitable crystals of pyrazole derivatives can be a challenge.
FAQ 6: I am struggling to grow single crystals of my pyrazole derivative suitable for X-ray analysis. What techniques can I try?
Crystal growth is often a process of trial and error, but several techniques can increase your chances of success.
Troubleshooting Guide: Growing Single Crystals
-
Slow Evaporation: Dissolve your compound in a suitable solvent or solvent mixture to near saturation and allow the solvent to evaporate slowly over several days or weeks.
-
Solvent Diffusion: Create a layered system with your compound dissolved in a denser solvent at the bottom and a less dense anti-solvent on top. Crystals may form at the interface as the solvents slowly mix.
-
Vapor Diffusion: Place a solution of your compound in a small, open vial inside a larger, sealed container that contains an anti-solvent. The vapor of the anti-solvent will slowly diffuse into the solution, reducing the solubility of your compound and promoting crystal growth.
-
Temperature Gradient: Slowly cool a saturated solution of your compound. The decrease in solubility at lower temperatures can induce crystallization.
The three-dimensional arrangement of atoms determined by X-ray crystallography is crucial for understanding structure-activity relationships (SAR).[10]
Data Presentation: Crystallographic Parameters
The following table summarizes key crystallographic parameters for a set of bioactive pyrazolone derivatives, illustrating the diversity in their solid-state structures.[10]
| Parameter | Compound I | Compound II | Compound III |
| Chemical Name | (Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-one | (Z)-3-Methyl-4-[1-(4-methylanilino)-propylidene]-1-phenyl-1H-pyrazol-5(4H)-one | (Z)-3-Methyl-4-((naphth-1-ylamino)methylidene)-1-phenyl-1H-pyrazol-5(4H)-one |
| Crystal System | Monoclinic | Triclinic | Orthorhombic |
| Space Group | P2₁/n | P-1 | P2₁2₁2₁ |
These derivatives exhibit different crystal systems and space groups, indicating distinct packing arrangements in the solid state, often linked by N-H···O hydrogen bonds.[10]
This technical support guide provides a starting point for addressing common issues in the characterization of pyrazole derivatives. Successful characterization often relies on a multi-technique approach, combining the strengths of NMR, mass spectrometry, and, when possible, X-ray crystallography to build a comprehensive and unambiguous structural assignment.
References
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- A 13C NMR spectroscopy study of the structure of NH pyrazoles and indazoles.
- On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols.
- Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Deriv
- The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study.
- Identifying and removing byproducts in pyrazole synthesis.
- A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles.
- A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Deriv
- Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles...
- Technical Support Center: Overcoming Side Product Form
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 3. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. [PDF] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Efficacy Analysis: 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid versus Celecoxib in Cyclooxygenase-2 Inhibition
This guide provides a comprehensive framework for the comparative evaluation of a novel pyrazole derivative, 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid (herein designated "Compound P"), against celecoxib, the gold-standard selective cyclooxygenase-2 (COX-2) inhibitor. The objective is to furnish researchers and drug development professionals with the scientific rationale and detailed methodologies required to rigorously assess the anti-inflammatory efficacy of new chemical entities in this class.
The pyrazole scaffold is a cornerstone in the development of anti-inflammatory agents, with celecoxib itself being a diaryl-substituted pyrazole.[1][2] Compound P shares this core structure, suggesting a potential mechanism of action involving COX inhibition. This guide will therefore focus on a tiered approach to efficacy testing, beginning with direct enzyme inhibition, moving to a cell-based model of inflammation, and culminating in a validated in vivo model of acute inflammation.
Part 1: In Vitro Assessment of COX Isoform Selectivity
Scientific Rationale: The primary mechanism of action for celecoxib and other nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase enzymes, which catalyze the conversion of arachidonic acid to prostaglandins.[3][4] There are two key isoforms: COX-1, a constitutive enzyme responsible for homeostatic functions like gastric mucosal protection, and COX-2, an inducible enzyme upregulated at sites of inflammation.[5][6] An ideal anti-inflammatory agent selectively inhibits COX-2 to reduce inflammation while sparing COX-1 to minimize gastrointestinal side effects.[7][8] Therefore, the first critical step is to determine the half-maximal inhibitory concentrations (IC50) for Compound P against both COX-1 and COX-2 and to calculate its Selectivity Index (SI).
Experimental Protocol 1.1: Fluorometric COX-1/COX-2 Inhibition Assay
This protocol outlines a common method for determining COX-1 and COX-2 inhibitory activity.[9][10]
-
Preparation of Reagents:
-
Prepare a Tris-HCl buffer (100 mM, pH 8.0).
-
Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in the assay buffer according to the manufacturer's specifications.
-
Prepare a stock solution of Arachidonic Acid (substrate) and a fluorometric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine).
-
Prepare serial dilutions of Compound P and Celecoxib (positive control) in DMSO, with a final DMSO concentration in the assay below 1%.
-
-
Assay Procedure:
-
To the wells of a 96-well microplate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the test compound dilution (or DMSO for control).
-
Add 10 µL of either COX-1 or COX-2 enzyme to the appropriate wells.
-
Incubate the plate for 10 minutes at 25°C to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 20 µL of a solution containing both arachidonic acid and the fluorometric probe.
-
Immediately begin kinetic reading on a fluorescence plate reader (Excitation/Emission ~535/590 nm) for 5 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence curve) for each well.
-
Determine the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Calculate the Selectivity Index (SI) as: SI = IC50 (COX-1) / IC50 (COX-2) .
-
Data Presentation: COX Inhibition Profile
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (SI) |
| Celecoxib | 1200 | 40[11] | 30 |
| Compound P | 9500 (Hypothetical) | 65 (Hypothetical) | ~146 |
Note: Data for Compound P is hypothetical, representing a promising candidate with high selectivity.
Visualization: COX Inhibition Pathway
The following diagram illustrates the targeted inhibition of the prostaglandin synthesis pathway.
Sources
- 1. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 5. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Celecoxib - Wikipedia [en.wikipedia.org]
- 8. Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 10. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
A Senior Application Scientist's Guide to the Biological Validation of Novel Pyrazole Derivatives
Introduction
Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous drugs approved for a wide range of therapeutic applications.[1][2][3][4] Their versatile five-membered heterocyclic structure allows for extensive chemical modification, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][5][6][7] However, the journey from a newly synthesized pyrazole derivative to a viable drug candidate is contingent on rigorous biological validation.
This guide provides a strategic framework for researchers, scientists, and drug development professionals to objectively assess and compare the biological activity of novel pyrazole derivatives. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, establish self-validating workflows, and ground our methodologies in authoritative scientific principles. Our focus will be on three primary areas of high therapeutic need: oncology, infectious disease, and inflammation.
Section 1: Validation of Anticancer Activity
The validation of a potential anticancer agent requires a tiered approach, beginning with broad cytotoxicity screening and progressing to more focused mechanistic studies. This strategy ensures that resources are directed toward the most promising compounds. Many pyrazole derivatives have been shown to interact with various cancer-related targets, including cyclin-dependent kinases (CDKs), tubulin, and various signaling proteins.[1][4][8][9]
Anticancer Validation Workflow
A logical progression of experiments is crucial for efficiently identifying potent and selective anticancer compounds. The workflow should begin with high-throughput screening against a panel of cancer cell lines to determine broad cytotoxicity, followed by assays to elucidate the mechanism of cell death and identify specific molecular targets.
Caption: A tiered workflow for validating anticancer activity.
Primary Screening: The MTT Cell Viability Assay
The initial step is to assess the general cytotoxicity of the novel pyrazole derivatives against a panel of diverse human cancer cell lines.[10] The MTT assay is a robust, colorimetric, and high-throughput method ideal for this purpose.[11]
Scientific Rationale: This assay quantifies metabolic activity, which serves as a proxy for cell viability.[12] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[11][12] By testing a range of compound concentrations, we can determine the half-maximal inhibitory concentration (IC50), a key metric of potency. Including cell lines from different tissue origins (e.g., lung, breast, colon) provides initial insights into the compound's spectrum of activity.[13]
Detailed Experimental Protocol: MTT Assay [12][14]
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel pyrazole derivatives and a standard reference drug (e.g., Doxorubicin). Treat the cells with these compounds for 48-72 hours. Include untreated cells as a negative control and wells with media only as a blank.
-
MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[15]
-
Formazan Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the purple formazan crystals.[14][15]
-
Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14][15] Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to generate a dose-response curve and determine the IC50 value for each compound.
Data Presentation: Comparative IC50 Values
Data should be organized to allow for clear comparison between the novel derivatives and a known standard.
| Compound | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HCT116 (Colon) IC50 (µM) |
| Pyrazole-A | 5.2 ± 0.4 | 7.8 ± 0.6 | 4.1 ± 0.3 |
| Pyrazole-B | 12.5 ± 1.1 | 15.3 ± 1.4 | 10.9 ± 0.9 |
| Pyrazole-C | 1.8 ± 0.2 | 2.5 ± 0.3 | 1.5 ± 0.1 |
| Doxorubicin (Std.) | 0.95 ± 0.1 | 1.2 ± 0.2 | 0.88 ± 0.1 |
Table 1: Example data comparing the cytotoxic potency (IC50) of novel pyrazole derivatives against various cancer cell lines. Lower values indicate higher potency.
Mechanistic Insights: Target-Specific Pathways
Once potent compounds are identified, the next step is to investigate their mechanism of action. Pyrazole derivatives are known to inhibit key signaling pathways involved in cancer progression. A common target is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a pivotal mediator of cellular responses to stress and plays a critical role in cell survival and inflammation.[16][17]
Caption: Inhibition of the IKK complex by pyrazoles can block NF-κB activation.
Section 2: Validation of Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with antibacterial or antifungal properties. Pyrazoles have emerged as a promising scaffold in this area.[5][18][19] Validation follows a quantitative path to determine the concentration at which microbial growth is inhibited or the microbes are killed.
Antimicrobial Validation Workflow
The workflow for antimicrobial validation focuses on determining the minimum concentration of a compound required to inhibit or kill a pathogen. This is a critical parameter for assessing potential therapeutic efficacy.
Caption: Workflow for determining antimicrobial potency and mechanism.
Primary Screening: Broth Microdilution for MIC
The gold standard for determining a compound's antimicrobial potency is the broth microdilution method, which establishes the Minimum Inhibitory Concentration (MIC).[20][21][22][23] The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.[20][21]
Scientific Rationale: This method provides a quantitative measure of a compound's activity. By exposing a standardized inoculum of a microorganism to serial dilutions of the test compound, one can precisely identify the concentration threshold for growth inhibition.[24] It is essential to test against a panel of clinically relevant pathogens, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).
Detailed Experimental Protocol: Broth Microdilution [24][25]
-
Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the pyrazole derivatives in an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).[24]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[26]
-
Inoculation: Add the standardized inoculum to each well containing the diluted compounds. Include a positive control well (microbe + medium, no compound) and a negative control well (medium only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[21][23]
Data Presentation: Comparative MIC Values
Results should clearly compare the novel compounds against standard antibiotics.
| Compound | S. aureus (G+) MIC (µg/mL) | E. coli (G-) MIC (µg/mL) | C. albicans (Fungus) MIC (µg/mL) |
| Pyrazole-X | 8 | 16 | 32 |
| Pyrazole-Y | 4 | 8 | 4 |
| Pyrazole-Z | 32 | >64 | 64 |
| Ciprofloxacin (Std.) | 1 | 0.5 | N/A |
| Fluconazole (Std.) | N/A | N/A | 2 |
Table 2: Example data showing the Minimum Inhibitory Concentration (MIC) of novel pyrazoles against representative microbial pathogens. Lower values indicate higher potency.
Section 3: Validation of Anti-inflammatory Activity
Chronic inflammation underlies many diseases, making anti-inflammatory agents a key area of drug discovery. Pyrazole derivatives are famously represented by celecoxib, a selective COX-2 inhibitor. Validating anti-inflammatory activity often involves assessing the inhibition of key enzymes and cellular pathways involved in the inflammatory response.[27]
Anti-inflammatory Validation Workflow
A robust workflow for anti-inflammatory validation starts with specific enzyme inhibition assays and is confirmed with cell-based models that mimic an inflammatory environment.
Caption: Workflow for assessing anti-inflammatory potential.
Primary Screening: COX-1/COX-2 Inhibition Assay
The cyclooxygenase (COX) enzymes are central to the inflammatory process. A primary screen should evaluate a compound's ability to inhibit both COX-1 (constitutively expressed) and COX-2 (inducible at sites of inflammation).[28]
Scientific Rationale: Selective inhibition of COX-2 over COX-1 is a highly desirable trait for anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects.[29] This assay directly measures the compound's effect on the enzymatic activity, providing a clear IC50 value for each isoform. The ratio of these IC50 values gives the Selectivity Index (SI), a critical parameter for comparing compounds. A variety of commercial kits are available for this purpose, often measuring the peroxidase component of COX activity.[30][31][32]
Detailed Experimental Protocol: COX Inhibitor Screening Assay [30][31]
-
Reagent Preparation: Prepare assay buffer, heme, and the specific enzyme (ovine COX-1 or human recombinant COX-2) as per the manufacturer's instructions.
-
Inhibitor Addition: To designated wells, add the test pyrazole derivatives or a standard inhibitor (e.g., Celecoxib). To control wells (100% initial activity), add the vehicle solvent.
-
Enzyme Addition: Add the COX-1 or COX-2 enzyme to the appropriate wells and incubate for a defined period (e.g., 10 minutes at 37°C) to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid (the substrate) to all wells.[31]
-
Detection: After a brief incubation (e.g., 2 minutes), stop the reaction and measure the product. In colorimetric assays, this involves monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at ~590 nm.[31]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the 100% activity control. Determine the IC50 for both COX-1 and COX-2 and calculate the Selectivity Index (SI = IC50 COX-1 / IC50 COX-2).
Data Presentation: Comparative COX Inhibition and Selectivity
A table is the most effective way to compare the potency and selectivity of the novel compounds.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| Pyrazole-α | 25.4 | 5.1 | 5.0 |
| Pyrazole-β | 15.2 | 0.8 | 19.0 |
| Pyrazole-γ | >100 | 0.5 | >200 |
| Celecoxib (Std.) | 50.0 | 0.3 | 167 |
Table 3: Example data for COX inhibition. A higher Selectivity Index (SI) indicates greater selectivity for COX-2, which is a desirable attribute.
Conclusion
The validation of novel pyrazole derivatives is a systematic process that relies on a tiered and logical progression of experiments. This guide outlines a foundational strategy, starting with high-throughput screening to identify potent compounds and moving toward more complex assays that elucidate their mechanism of action. By focusing on cytotoxicity for anticancer agents, minimum inhibitory concentrations for antimicrobials, and selective enzyme inhibition for anti-inflammatory compounds, researchers can build a robust data package. This comparative approach, grounded in established protocols and clear scientific rationale, is essential for identifying the most promising candidates and efficiently advancing them through the drug discovery pipeline. The subsequent steps would involve in vivo efficacy studies and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling for the most promising leads identified through this in vitro validation framework.
References
-
Adriaty, D., Suwito, H., Puspaningsih, N. N. T., Permanasari, A. A., Nastri, A. M., & Shimizu, K. (n.d.). In Vitro Antiviral Activity and Molecular Docking Analysis of Dihydropyrimidinone, Chromene and Chalcone Derivatives Against SARS-CoV-2. Trends in Sciences. Available at: [Link]
-
Liu, T., Zhang, L., Joo, D., & Sun, S.-C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. Available at: [Link]
-
Bie, Q., Lu, Y., Wang, A., Yang, Y., & Tang, J. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. Available at: [Link]
-
Wang, G., Liu, Z., Chen, T., Wang, Z., Yang, Y., Li, Q., & Ke, Q. (2015). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Marine Drugs, 13(4), 2338–2357. Available at: [Link]
-
El-Metwally, A. M., El-Sayed, R., & El-Gazzar, A.-R. B. A. (2019). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 24(19), 3426. Available at: [Link]
-
Kaprinyak, S., Crnolatac, I., Grishina, M., Potemkin, V., & Jukić, M. (2020). Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis. Journal of Molecular Graphics and Modelling, 100, 107693. Available at: [Link]
-
Atun, S., Aznam, N., & A. Malek, S. N. (2023). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 28(14), 5567. Available at: [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. University of British Columbia. Available at: [Link]
-
Modi, A., & Dicks, L. M. T. (2024). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing. Available at: [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]
-
protocols.io. (2023). MTT (Assay protocol). Available at: [Link]
-
Almanza-Pérez, J. C., Patiño-Marín, N., Gallardo-Velázquez, T., Orozco-Castellanos, L. M., Sánchez-Orozco, L. I., Garcia-Gutierrez, H. A., Gómez-Sandoval, Z., & Armendáriz-Borunda, J. (2024). Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. Molecules, 29(13), 3122. Available at: [Link]
-
Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Available at: [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]
-
ResearchGate. (n.d.). Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. Available at: [Link]
-
SciSpace. (n.d.). A review on pyrazoline derivatives as antimicrobial agent. Available at: [Link]
-
ACS Omega. (2024). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Available at: [Link]
-
Al-Abdullah, E. S., Al-Sanea, M. M., Al-Obaid, A. M., El-Sayed, M. A.-E.-H., & Abdel-Aziz, H. A. (2021). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. Molecules, 26(23), 7338. Available at: [Link]
-
Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Available at: [Link]
-
Assay Guidance Manual. (2013). Cell Viability Assays. National Center for Biotechnology Information. Available at: [Link]
-
Wikipedia. (n.d.). NF-κB. Available at: [Link]
-
ACS Omega. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. Available at: [Link]
-
RSC Publishing. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Available at: [Link]
-
Apec.org. (n.d.). Antimicrobial Susceptibility Testing. Available at: [Link]
-
ResearchGate. (n.d.). Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. Available at: [Link]
-
Microbe Online. (2013). Broth Dilution Method for MIC Determination. Available at: [Link]
-
MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Available at: [Link]
-
ResearchGate. (2024). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. Available at: [Link]
-
IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Available at: [Link]
-
Frontiers. (n.d.). NF-κB: At the Borders of Autoimmunity and Inflammation. Available at: [Link]
-
YouTube. (2017). Determination of MIC by Broth Dilution Method. Available at: [Link]
-
MDPI. (n.d.). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Available at: [Link]
-
PubMed. (n.d.). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Available at: [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]
-
ResearchGate. (2024). Bioassays for Anticancer Activities. Available at: [Link]
-
Hilaris Publisher. (n.d.). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Available at: [Link]
-
PubMed Central. (n.d.). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Available at: [Link]
-
OIE. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link]
-
PubMed Central. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Available at: [Link]
-
ResearchGate. (2024). MTT Proliferation Assay Protocol. Available at: [Link]
-
PubMed. (n.d.). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Available at: [Link]
-
Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Available at: [Link]
-
PubMed. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Available at: [Link]
-
PubMed Central. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Available at: [Link]
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jchr.org [jchr.org]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities [mdpi.com]
- 7. ijnrd.org [ijnrd.org]
- 8. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. MTT (Assay protocol [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. NF-κB - Wikipedia [en.wikipedia.org]
- 18. scispace.com [scispace.com]
- 19. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. integra-biosciences.com [integra-biosciences.com]
- 21. apec.org [apec.org]
- 22. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 23. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 25. protocols.io [protocols.io]
- 26. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. bpsbioscience.com [bpsbioscience.com]
- 29. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 30. cdn.caymanchem.com [cdn.caymanchem.com]
- 31. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 32. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Benzyl-Pyrazole Analogues as Kinase Inhibitors
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs.[1] Its derivatives have shown a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] Among these, 1-benzyl-pyrazole analogues have emerged as a particularly promising class of compounds, especially in the realm of kinase inhibition. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these analogues, offering a comparative look at how structural modifications influence their inhibitory potency and selectivity. This analysis is grounded in experimental data from peer-reviewed studies, providing researchers and drug development professionals with actionable insights.
The 1-Benzyl-Pyrazole Scaffold: A Privileged Structure in Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[4] The 1-benzyl-pyrazole core has proven to be an effective framework for designing kinase inhibitors. The pyrazole ring can engage in crucial hydrogen bonding interactions with the kinase hinge region, while the benzyl group can be modified to occupy and interact with various pockets in the ATP-binding site, thereby enhancing potency and selectivity.[4]
Core Structure-Activity Relationship (SAR) Insights
The biological activity of 1-benzyl-pyrazole analogues can be systematically modulated by substitutions on both the pyrazole and the benzyl rings. Understanding these relationships is critical for the rational design of more potent and selective inhibitors.
The pyrazole ring itself offers several positions for substitution (typically C3, C4, and C5), each influencing the compound's interaction with the target kinase.
-
Position 1 (N1): The N1 position is defined by the benzyl group. The nature of the substituents on the benzyl ring is a major determinant of activity, as will be discussed below. The presence of the benzyl group itself is often crucial for potent antiplatelet activity, for instance.[5]
-
Position 3: Modifications at this position can significantly impact potency. For example, in a series of diarylpyrazoles targeting the fungal kinase Yck2, the introduction of a phenol group at C3 resulted in a remarkable >40-fold improvement in selectivity over the human kinase ALK5.[6]
-
Position 4: This position is often a key point for introducing diversity. In the development of anti-inflammatory agents, substituting the C4 position with various nitrogenous heterocyclic ring systems has led to compounds with potent activity.[7][8]
-
Position 5: Substitution at the C5 position can be sensitive. In some kinase inhibitor series, a C5-benzyl substitution led to a significant drop in potency, possibly due to the introduction of unfavorable rotational freedom.[6]
The benzyl moiety at the N1 position of the pyrazole ring extends into a solvent-exposed region or a specific sub-pocket of the kinase active site. Therefore, substitutions on this ring are a powerful tool for fine-tuning the inhibitor's properties.
-
Position and Nature of Substituents: The position (ortho, meta, para) and electronic nature (electron-donating or electron-withdrawing) of substituents on the benzyl ring can have a profound effect on activity. For instance, in a series of RIP1 kinase inhibitors, a 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole was identified as a potent lead compound.[9] Further optimization of substituents on the benzyl ring led to even more potent analogues.
Comparative Analysis of 1-Benzyl-Pyrazole Analogues as RIP1 Kinase Inhibitors
To illustrate the practical application of SAR principles, let's examine a series of 1-benzyl-1H-pyrazole derivatives developed as inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a key player in necroptosis.[9]
| Compound | Benzyl Ring Substitution | Pyrazole Ring Substitution | RIP1 Kinase Kd (μM) | Cell Necroptosis EC50 (μM) |
| 1a | 2,4-dichloro | 3-nitro | - | - |
| 4b | 2,4-dichloro | 3-amino-4-(morpholinomethyl) | 0.078 | 0.160 |
Data synthesized from a study on RIP1 kinase inhibitors.[9]
The initial hit, compound 1a , with a 2,4-dichlorobenzyl group, served as the starting point for optimization.[9] The key takeaway from the optimization that led to the highly potent compound 4b is the significant enhancement in activity achieved by modifying the pyrazole ring. The introduction of an amino group at the 3-position and a morpholinomethyl group at the 4-position of the pyrazole ring led to a compound with a Kd of 0.078 μM against RIP1 kinase and an EC50 of 0.160 μM in a cell-based necroptosis assay.[9] This highlights the importance of exploring substitutions on the pyrazole core in conjunction with the benzyl moiety.
Experimental Protocols
To ensure the reproducibility and validation of SAR studies, detailed and robust experimental protocols are essential. Below are representative methodologies for the synthesis and biological evaluation of 1-benzyl-pyrazole analogues.
The synthesis of 1-benzyl-pyrazole derivatives often involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or a related precursor.[2][10]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmajournal.net [pharmajournal.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of Pyrazole-Based Inhibitors
For researchers, scientists, and drug development professionals, the journey of a novel therapeutic from a promising hit in a high-throughput screen to a clinically effective drug is fraught with challenges. A critical juncture in this path is the transition from in vitro validation to in vivo efficacy. The pyrazole scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of potent inhibitors targeting a diverse array of proteins implicated in cancer, inflammation, and infectious diseases.[1][2] This guide provides an in-depth technical comparison of the in vitro and in vivo efficacy of pyrazole-based inhibitors, offering insights into the experimental methodologies, potential discrepancies, and the critical role of pharmacokinetics in bridging the translational gap.
The In Vitro-In Vivo Disconnect: A Tale of Two Environments
In vitro assays, conducted in a controlled laboratory setting, are indispensable for the initial characterization of an inhibitor's potency and mechanism of action.[3] They provide a direct measure of a compound's interaction with its molecular target or its effect on cultured cells. However, the physiological complexity of a living organism (in vivo) introduces a myriad of variables that can significantly influence a drug's behavior and ultimate efficacy.[4] Understanding the potential for divergence between these two assessment modalities is paramount for successful drug development.
This guide will dissect this critical relationship through a series of case studies, detailed experimental protocols, and an exploration of the key factors that govern the translation of in vitro promise to in vivo success.
Section 1: Foundational In Vitro Efficacy Assessment
The initial evaluation of any pyrazole-based inhibitor hinges on robust and reproducible in vitro assays. These can be broadly categorized into enzymatic (biochemical) assays and cell-based assays.
Enzymatic Assays: Probing the Target Directly
Enzymatic assays provide a direct measure of an inhibitor's potency against its purified target protein, typically a kinase. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
This protocol outlines a common method for determining the IC50 of a pyrazole-based kinase inhibitor.
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the inhibitor reflects its inhibitory activity.
Materials:
-
Purified kinase of interest
-
Specific kinase substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Pyrazole-based inhibitor (test compound)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
96-well or 384-well white opaque plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of the pyrazole inhibitor in 100% DMSO. Perform serial dilutions to create a range of concentrations to be tested.
-
Kinase Reaction Setup:
-
In a multi-well plate, add the serially diluted inhibitor or DMSO (vehicle control) to the appropriate wells.
-
Add the purified kinase to each well and incubate briefly to allow for inhibitor-enzyme binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence in each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Causality Behind Experimental Choices:
-
Choice of Luminescence: This detection method offers high sensitivity and a wide dynamic range, allowing for the accurate determination of IC50 values.
-
Use of Purified Components: Isolating the kinase and substrate allows for a direct assessment of the inhibitor's effect on its target, free from the complexities of a cellular environment.
-
Controlled Reaction Conditions: Maintaining constant temperature, pH, and substrate/ATP concentrations is crucial for obtaining reproducible and comparable IC50 values.
Cell-Based Assays: Assessing Efficacy in a More Complex Milieu
While enzymatic assays are crucial for determining on-target potency, cell-based assays provide a more biologically relevant context by evaluating an inhibitor's activity within a living cell. These assays can measure a variety of endpoints, including cell proliferation, apoptosis, and the inhibition of specific signaling pathways.
This protocol describes a common method to assess the cytotoxic or anti-proliferative effects of a pyrazole-based inhibitor on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrazole-based inhibitor
-
MTT reagent
-
Solubilization solution (e.g., DMSO or an acidic solution of sodium dodecyl sulfate)
-
96-well clear flat-bottom plates
-
Multi-channel pipette
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the pyrazole inhibitor for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add MTT reagent to each well and incubate for a few hours, allowing viable cells to metabolize the MTT.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the for-mazan solution at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the inhibitor concentration. Determine the IC50 value, which represents the concentration of the inhibitor that causes a 50% reduction in cell viability.[5]
Causality Behind Experimental Choices:
-
Choice of Cell Line: The selection of the cell line is critical and should be relevant to the intended therapeutic application of the inhibitor (e.g., a specific cancer type).
-
Incubation Time: A 72-hour incubation period is often used to allow for multiple cell doublings and to observe the full effect of the inhibitor on cell proliferation.
-
MTT as a Readout: This assay is widely used due to its simplicity, reliability, and high-throughput compatibility.
Section 2: The In Vivo Arena: Testing Efficacy in Living Systems
Demonstrating efficacy in a living organism is the ultimate preclinical test for any drug candidate. In vivo models, typically in rodents, are designed to mimic human diseases and provide a platform to assess a compound's therapeutic potential, pharmacokinetics, and safety profile.
In Vivo Models for Anticancer Efficacy: The Xenograft Model
Xenograft models, where human cancer cells or patient-derived tumors are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research.[6]
This protocol outlines the general procedure for establishing and utilizing a subcutaneous xenograft model to evaluate the in vivo antitumor activity of a pyrazole-based inhibitor.
Principle: Human cancer cells are injected subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Human cancer cell line
-
Cell culture medium and reagents
-
Matrigel (optional, to enhance tumor take-rate)
-
Pyrazole-based inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Cell Preparation and Implantation:
-
Harvest cancer cells from culture and resuspend them in a suitable medium, with or without Matrigel.
-
Inject the cell suspension subcutaneously into the flank of the mice.
-
-
Tumor Growth and Randomization:
-
Monitor the mice regularly for tumor formation.
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer the pyrazole inhibitor and vehicle control to the respective groups according to the planned dosing regimen (e.g., daily oral gavage).
-
-
Tumor Measurement and Monitoring:
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
-
Perform statistical analysis to determine the significance of the observed effects.
-
Causality Behind Experimental Choices:
-
Immunocompromised Mice: The use of mice lacking a functional immune system is essential to prevent the rejection of the human tumor cells.
-
Subcutaneous Implantation: This method allows for easy monitoring and measurement of tumor growth.
-
Dosing Regimen: The dose and schedule of administration are determined based on preliminary pharmacokinetic and tolerability studies.
In Vivo Models for Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema
For evaluating the anti-inflammatory potential of pyrazole-based inhibitors, the carrageenan-induced paw edema model in rodents is a widely used and well-characterized acute inflammation model.
Principle: Injection of carrageenan, a phlogistic agent, into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Materials:
-
Rats (e.g., Wistar or Sprague-Dawley)
-
Carrageenan solution (e.g., 1% in saline)
-
Pyrazole-based inhibitor formulated for in vivo administration
-
Vehicle control
-
Parenteral non-steroidal anti-inflammatory drug (NSAID) as a positive control (e.g., indomethacin)
-
Plethysmometer for measuring paw volume
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the rats to the laboratory conditions and divide them into control and treatment groups.
-
Drug Administration: Administer the pyrazole inhibitor, vehicle, or positive control to the respective groups, typically via oral gavage or intraperitoneal injection, a set time before carrageenan injection.
-
Induction of Inflammation: Inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each treated group at each time point compared to the vehicle control group.
-
Perform statistical analysis to determine the significance of the anti-inflammatory effect.
-
Causality Behind Experimental Choices:
-
Carrageenan as an Inducer: Carrageenan reliably induces a biphasic inflammatory response, allowing for the evaluation of compounds that may act on different inflammatory mediators.
-
Plethysmometry: This technique provides a quantitative and objective measure of paw swelling.
-
Time-Course Measurement: Assessing edema at multiple time points allows for the characterization of the onset and duration of the anti-inflammatory effect.
Section 3: In Vitro vs. In Vivo Efficacy: A Comparative Analysis of Pyrazole-Based Inhibitors
The true test of a drug candidate lies in its ability to translate potent in vitro activity into tangible in vivo efficacy. The following case studies of pyrazole-based inhibitors highlight both successful translations and instances of discrepancy, underscoring the importance of a holistic evaluation approach.
Case Study 1: Bumped Kinase Inhibitors (BKIs) for Toxoplasmosis - A Success Story of Correlation
Toxoplasma gondii, a widespread parasite, relies on its calcium-dependent protein kinase 1 (TgCDPK1) for its lifecycle. Pyrazole-based "bumped kinase inhibitors" (BKIs) have been developed to selectively target a modified ATP-binding pocket in TgCDPK1.
| Compound | In Vitro TgCDPK1 IC50 (nM) | In Vitro T. gondii Proliferation EC50 (nM) | In Vivo Efficacy (Acute Mouse Model) |
| BKI-1 | 1-11 | 45-271 | Highly effective in preventing mortality |
| BKI-2 | 1-11 | 45-271 | Highly effective in preventing mortality |
Analysis:
In this case, the potent in vitro inhibition of the target enzyme (TgCDPK1) and the parasite's proliferation translated directly to significant in vivo efficacy in a mouse model of acute toxoplasmosis.[7] The low nanomolar IC50 and EC50 values indicated a strong on-target effect. The successful in vivo outcome suggests that these BKIs possess favorable pharmacokinetic properties, allowing them to reach and maintain effective concentrations at the site of infection.
Case Study 2: Pyrazole-Based Mdm2/4-p53 Interaction Inhibitors - A Disconnect Between In Vitro Promise and In Vivo Reality
Inhibiting the interaction between p53 and its negative regulators, Mdm2 and Mdm4, is a promising strategy for cancer therapy. Several pyrazole-based small molecules have been developed for this purpose.
| Compound | In Vitro Cytotoxicity (HCT116 p53+/+) IC50 (µM) | In Vivo Efficacy (HCT116 Xenograft Model) |
| YH264 | 18.3 | No effect on tumor growth |
| YH263 | 8.9 | No effect on tumor growth |
| WW751 | 3.1 | No effect on tumor growth |
Analysis:
Despite demonstrating micromolar cytotoxicity against p53 wild-type cancer cells in vitro, these pyrazole-based inhibitors failed to show any antitumor activity in a subcutaneous xenograft model.[8] Pharmacokinetic studies revealed that despite administering the maximum soluble doses, the concentrations of the compounds within the tumors did not reach the levels required for in vitro activity. This highlights a critical disconnect where potent in vitro activity did not translate to in vivo efficacy due to poor pharmacokinetic properties, specifically inadequate tumor penetration and/or rapid metabolism and clearance.[8]
Section 4: Unraveling the Discrepancies: The Crucial Role of Pharmacokinetics and Pharmacodynamics (PK/PD)
The disparity between in vitro and in vivo results can often be attributed to the complex interplay of pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).[4]
Key Pharmacokinetic Parameters Influencing In Vivo Efficacy:
-
Absorption: The extent and rate at which the drug enters the systemic circulation. Poor oral bioavailability can be a major hurdle.
-
Distribution: The process by which the drug is distributed throughout the body's tissues and fluids. Inefficient distribution to the target tissue (e.g., a solid tumor) will limit efficacy.
-
Metabolism: The biotransformation of the drug, primarily in the liver, into metabolites that may be inactive or even toxic. Rapid metabolism can lead to a short half-life and insufficient target engagement.[1]
-
Excretion: The elimination of the drug and its metabolites from the body.
The PK/PD Relationship:
A successful in vivo outcome requires achieving and maintaining a therapeutic concentration of the drug at the target site for a sufficient duration to elicit the desired pharmacological effect. This is the essence of the PK/PD relationship. The failure of the Mdm2/4-p53 inhibitors in the case study above is a classic example of a poor PK/PD profile, where adequate in vivo exposure was not achieved.
Section 5: Visualizing the Path to Efficacy
To better understand the concepts discussed, the following diagrams illustrate a key signaling pathway targeted by pyrazole-based inhibitors and a typical experimental workflow for their evaluation.
Diagram 1: A Simplified Kinase Signaling Pathway and the Action of a Pyrazole-Based Inhibitor
Caption: A pyrazole-based inhibitor blocks the active kinase domain, interrupting the signaling cascade that leads to cell proliferation.
Diagram 2: Experimental Workflow for Evaluating Pyrazole-Based Inhibitors
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
cross-reactivity studies of 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid
An In-Depth Technical Guide to Cross-Reactivity Profiling of 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid
Executive Summary
This guide provides a comprehensive framework for designing and executing cross-reactivity studies for the novel compound, this compound. Given its pyrazole scaffold, a structure common in kinase inhibitors, we will proceed with the hypothesis that this compound is a putative protein kinase inhibitor.[1][2][3] This document outlines a tiered, systematic approach to defining its selectivity profile, a critical step in preclinical drug development. We will detail the rationale behind experimental choices, provide step-by-step protocols for key assays, and offer guidance on data interpretation. The objective is to build a robust data package to assess the compound's specificity and de-risk its progression towards clinical evaluation.
The Imperative of Selectivity in Drug Development
Selectivity is a drug's ability to interact with its intended biological target with greater affinity than it does with other, unintended targets.[4][5] While absolute specificity is rare, a well-defined selectivity profile is paramount for a successful therapeutic agent.[6] Poor selectivity can lead to off-target effects, which are a major cause of adverse drug reactions and late-stage clinical trial failures.[5][7] Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory requirement but a fundamental component of a rational drug design strategy.[8]
The process of identifying these unintended interactions is known as cross-reactivity or off-target profiling.[9] For a compound like this compound, a putative kinase inhibitor, this involves screening against a broad range of other kinases and distinct protein families (e.g., GPCRs, ion channels) to understand its "selectivity window"—the difference in potency between its on-target and off-target activities.[6] This guide provides the strategic and tactical framework for this investigation, in line with the principles of safety pharmacology outlined in regulatory guidelines like ICH S7A.[10][11][12]
A Tiered Strategy for Cross-Reactivity Assessment
A phased approach is the most resource-efficient method for profiling a new chemical entity. The strategy begins with broad, high-throughput screening to identify potential liabilities, followed by more focused, quantitative assays to confirm and characterize any observed interactions.
Tier 1: Broad Panel Screening
The initial goal is to cast a wide net to identify potential off-target interactions across the most relevant protein families. This is typically done using commercially available screening panels.
2.1.1 Kinome-Wide Selectivity Profiling
As our compound is a putative kinase inhibitor, the primary screen should be against a large panel of protein kinases.[13][14] This provides a global view of its selectivity within its own target family.
Experimental Protocol: Kinase Panel Screen (Single Concentration)
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Concentration: The compound is typically tested at a single high concentration, often 1 µM or 10 µM, to maximize the chances of detecting even weak interactions.[13]
-
Assay Platform: Utilize a reputable vendor offering a large kinase panel (e.g., >400 kinases). These assays are often run as radiometric [³³P]-ATP filter binding assays or luminescence-based assays that measure remaining ATP levels (e.g., ADP-Glo™).[15][16]
-
Execution: The vendor performs the assay according to their validated protocols. The compound is incubated with each kinase, its specific substrate, and ATP (typically at its Km concentration for each enzyme).
-
Data Readout: Results are reported as Percent Inhibition (%) relative to a vehicle (DMSO) control.
2.1.2 Safety Pharmacology Panel
To identify liabilities outside the kinome, the compound should be tested against a panel of targets implicated in common adverse drug events, such as the SafetyScreen44 panel from Eurofins Discovery or a similar offering.[17] This panel typically includes GPCRs, ion channels, and transporters.[10][12]
Experimental Protocol: GPCR Binding Assay (Example from Safety Panel)
-
Assay Principle: Radioligand binding assays are used to determine if the test compound can displace a known, high-affinity radiolabeled ligand from a receptor.
-
Test System: Membranes prepared from cells overexpressing the target GPCR (e.g., the human β₂-adrenergic receptor).
-
Incubation: The cell membranes are incubated with a fixed concentration of a specific radioligand (e.g., [³H]-dihydroalprenolol) and the test compound (typically at 10 µM).
-
Separation & Detection: The reaction is terminated by rapid filtration, separating bound from free radioligand. The radioactivity retained on the filter is measured by liquid scintillation counting.
-
Data Readout: Results are expressed as Percent Inhibition (%) of specific binding of the radioligand.
Tier 2: Hit Confirmation and Quantitative Analysis
Any "hit" from Tier 1 screening (e.g., >50% inhibition) must be confirmed and quantified. This involves generating dose-response curves to determine the potency (IC₅₀ or Kᵢ) of the interaction.
Experimental Protocol: IC₅₀ Determination for an Off-Target Kinase
-
Compound Preparation: Perform a serial dilution of the compound stock to create a range of concentrations (e.g., 10-point, 3-fold dilutions starting from 30 µM).
-
Assay Execution: Run the same enzymatic kinase assay as in Tier 1, but with the range of compound concentrations. Assays should be performed in duplicate or triplicate.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited).
Table 1: Hypothetical Cross-Reactivity Profile for this compound
| Target Class | Target Name | Tier 1 Result (% Inh @ 1µM) | Tier 2 Result (IC₅₀, nM) | Selectivity Fold (vs. Target X) |
| Primary Target | Kinase X | 98% | 15 | 1x |
| Kinase | Kinase Y | 85% | 450 | 30x |
| Kinase | Kinase Z | 62% | 1,200 | 80x |
| Kinase | Kinase A | 15% | >10,000 | >667x |
| GPCR | β₂ Adrenergic | 75% (@ 10µM) | 8,500 | 567x |
| Ion Channel | hERG | 25% (@ 10µM) | >10,000 | >667x |
Data Interpretation and Defining the Selectivity Profile
The goal of these studies is to build a comprehensive picture of the compound's selectivity.
-
Selectivity Window: The ratio of the off-target IC₅₀ to the on-target IC₅₀ provides the selectivity fold.[6] A larger ratio indicates greater selectivity. A commonly accepted, though context-dependent, threshold for a "selective" compound is a >100-fold difference between the primary target and any off-targets.
-
Structural Rationale: The pyrazole core is a known "privileged scaffold" that can interact with the ATP-binding site of many kinases. Off-target kinase hits may share conserved residues in this pocket. The benzyl and methylphenyl groups will influence which specific kinase pockets the compound fits into, driving its selectivity profile.[8]
-
Clinical Implications: An interaction with a target like the hERG ion channel, even if weak, is a significant red flag for potential cardiac toxicity and must be carefully evaluated. An interaction with a GPCR like the β₂-adrenergic receptor could predict side effects such as changes in heart rate or blood pressure.
Conclusion and Future Directions
This guide has outlined a robust, tiered strategy for the comprehensive cross-reactivity profiling of this compound. Based on the hypothetical data, the compound demonstrates a promising 30-fold selectivity against its closest kinase off-target and >500-fold selectivity against other protein families.
The next steps (Tier 3) would involve:
-
Cellular Target Engagement: Confirming that the compound inhibits the primary target and key off-targets in a cellular context.
-
Phenotypic Screening: Assessing the compound's effect on cell health, proliferation, and other relevant phenotypes to see if the observed biochemical selectivity translates to functional selectivity.
-
In Vivo Toxicology: If the selectivity profile is deemed acceptable, proceeding to in vivo studies in relevant animal models to investigate the compound's overall safety profile, guided by the specific off-targets identified in this workflow.[18][19]
By methodically following this framework, researchers can build a high-confidence data package that clearly defines the compound's selectivity, anticipates potential liabilities, and enables an informed decision on its continued development as a therapeutic candidate.
References
-
Title: Selectivity Definition | Source: Fiveable | URL: [Link]
-
Title: Understanding Drug Selectivity: A Computational Perspective | Source: Aganitha AI Inc | URL: [Link]
-
Title: GPCR Functional Assays, Understanding On/Off-target Activity | Source: Eurofins Discovery | URL: [Link]
-
Title: S7A Safety Pharmacology Studies for Human Pharmaceuticals | Source: Food and Drug Administration (FDA) | URL: [Link]
-
Title: Kinase inhibitor selectivity profiling using differential scanning fluorimetry | Source: PubMed | URL: [Link]
-
Title: Improving Selectivity in Drug Design | Source: AZoLifeSciences | URL: [Link]
-
Title: Cross-reactivity - Wikipedia | Source: Wikipedia | URL: [Link]
-
Title: Differentiating Selectivity Vs Specificity in Pharmacology | Source: Altabrisa Group | URL: [Link]
-
Title: Rational Approaches to Improving Selectivity in Drug Design | Source: PubMed Central (PMC) | URL: [Link]
-
Title: Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications | Source: IntechOpen | URL: [Link]
-
Title: Measuring and interpreting the selectivity of protein kinase inhibitors | Source: PubMed Central (PMC) | URL: [Link]
-
Title: Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions | Source: PubMed | URL: [Link]
-
Title: ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline | Source: European Medicines Agency (EMA) | URL: [Link]
-
Title: International Conference on Harmonisation; Draft Guidance on Safety Pharmacology Studies for Human Pharmaceuticals; Availability | Source: Federal Register | URL: [Link]
-
Title: Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | Source: ACS Omega | URL: [Link]
-
Title: A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets | Source: PubMed Central (PMC) | URL: [Link]
-
Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Source: PubMed Central (PMC) | URL: [Link]
-
Title: S7A Safety Pharmacology Studies for Human Pharmaceuticals | Source: Food and Drug Administration (FDA) | URL: [Link]
-
Title: Step-by-Step Guide to Kinase Inhibitor Development | Source: Reaction Biology | URL: [Link]
-
Title: A REVIEW ON PYRAZOLE AN ITS DERIVATIVE | Source: IJNRD | URL: [Link]
-
Title: Tissue Cross-Reactivity Studies | Source: Comparative Biosciences, Inc. | URL: [Link]
-
Title: Safety Pharmacology Studies ICH guideline S7A | Source: Slideshare | URL: [Link]
-
Title: Cross-reactivity among drugs: Clinical problems | Source: ResearchGate | URL: [Link]
-
Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | Source: PubMed Central (PMC) | URL: [Link]
-
Title: GPCR Assay Services | Source: Reaction Biology | URL: [Link]
-
Title: GPCR Screening and Profiling - Identify Valuable Hits | Source: Eurofins Discovery | URL: [Link]
-
Title: GPCR Screening Services | Source: Creative Bioarray | URL: [Link]
-
Title: Current status of pyrazole and its biological activities | Source: PubMed Central (PMC) | URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fiveable.me [fiveable.me]
- 5. aganitha.ai [aganitha.ai]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. azolifesciences.com [azolifesciences.com]
- 8. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cross-reactivity - Wikipedia [en.wikipedia.org]
- 10. fda.gov [fda.gov]
- 11. ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. Federal Register :: International Conference on Harmonisation; Draft Guidance on Safety Pharmacology Studies for Human Pharmaceuticals; Availability [federalregister.gov]
- 13. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kinase Selectivity Profiling Systems—General Panel [promega.jp]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. histologix.com [histologix.com]
- 19. Tissue Cross-Reactivity Studies | Comparative Biosciences, inc [compbio.com]
comparing the inhibitory profile of pyrazole carboxylic acids on different enzymes
A Comparative Guide to the Enzyme Inhibitory Profile of Pyrazole Carboxylic Acids
The pyrazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2] When functionalized with a carboxylic acid, this heterocyclic motif gains a critical pharmacophoric feature—a hydrogen bond donor and acceptor that can anchor the molecule within an enzyme's active site, often mimicking a natural substrate or interacting with key catalytic residues.[3] This guide provides an in-depth comparison of the inhibitory profile of pyrazole carboxylic acids and their close derivatives against three distinct and therapeutically significant enzyme families: Cyclooxygenases (COX), Monoamine Oxidases (MAO), and Dihydroorotate Dehydrogenase (DHODH).
By examining the structure-activity relationships (SAR) and inhibitory potencies across these targets, we aim to provide researchers, scientists, and drug development professionals with a clear framework for understanding the chemical features that drive potency and selectivity, thereby guiding future drug design and discovery efforts.[4]
Cyclooxygenase (COX) Inhibition: Targeting Inflammation
Cyclooxygenase enzymes are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins.[5] Two primary isoforms exist: COX-1, which is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, and COX-2, which is inducible at sites of inflammation.[6] The therapeutic goal for many anti-inflammatory drugs is to selectively inhibit COX-2 to reduce inflammation and pain while sparing COX-1 to minimize gastrointestinal side effects.[5][6]
The pyrazole scaffold is famously embodied in the selective COX-2 inhibitor Celecoxib. While not a carboxylic acid itself, its design principles are highly relevant. The structure-activity relationship for pyrazole-based COX-2 inhibitors reveals that vicinal diaryl substitution on the pyrazole ring is crucial for potent and selective inhibition. The sulfonamide group of Celecoxib or a similar polar group inserts into a specific hydrophilic side pocket of the COX-2 active site, an interaction that is sterically hindered in the narrower COX-1 active site, thus conferring selectivity.[5]
Many pyrazole carboxylic acid derivatives have been synthesized and evaluated as anti-inflammatory agents, demonstrating excellent COX-2 inhibitory activity and selectivity.[7][8][9][10]
Arachidonic Acid Cascade and COX Inhibition
The diagram below illustrates the central role of COX enzymes in the conversion of arachidonic acid to pro-inflammatory prostaglandins and how COX inhibitors block this pathway.
Caption: COX enzymes convert arachidonic acid to pro-inflammatory prostaglandins.
Comparative Inhibitory Activity against COX Isoforms
The following table summarizes the in vitro inhibitory activity (IC50) and selectivity index (SI) of representative pyrazole derivatives against COX-1 and COX-2. A higher SI value (IC50 COX-1 / IC50 COX-2) indicates greater selectivity for COX-2.
| Compound Class/Example | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| Celecoxib | ~2.98 | 0.22 | 13.65 | [8] |
| Deracoxib | >20 | ~0.5 | >40 | [6][11] |
| Pyrazole Ester Derivative 15c | 5.63 | 0.059 | 95.42 | [8] |
| Pyrazole Ester Derivative 19d | 5.78 | 0.059 | 98.71 | [10] |
| Bipyrazole Derivative 10 | 1.80 | 0.23 | 7.83 | [12] |
| Pyranopyrazole Derivative 27 | 2.22 | 0.31 | 7.16 | [12] |
| 4-Pyrazolyl benzenesulfonamide 7b | >100 | 1.12 | >89 | [9] |
Causality Behind Experimental Choices: The selection of compounds for this table is based on studies that explicitly designed pyrazole derivatives as anti-inflammatory agents and performed direct comparative assays against both COX isoforms.[8][9][12] The use of a well-established reference drug like Celecoxib provides a benchmark for evaluating the potency and selectivity of novel compounds.[8][12] The selectivity index is a critical parameter, as it directly quantifies the therapeutic hypothesis that COX-2 selectivity reduces gastrointestinal toxicity.[6]
Monoamine Oxidase (MAO) Inhibition: A Focus on Neuromodulation
Monoamine oxidases (MAO) are mitochondrial enzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine.[4] Two isoforms, MAO-A and MAO-B, exhibit different substrate specificities and inhibitor sensitivities.[13] Inhibition of MAO-A is a therapeutic strategy for depression and anxiety, while MAO-B inhibitors are used in the management of Parkinson's disease and Alzheimer's disease.[4]
The pyrazole scaffold, particularly in its pyrazoline (dihydropyrazole) form, has been identified as a promising framework for developing selective and reversible MAO inhibitors.[4][14] The core structure can be considered a cyclic hydrazine, a class of compounds historically known for MAO inhibition.[4] Substitutions on the aryl rings of 3,5-diaryl pyrazolines are key to modulating potency and selectivity for the MAO-A isoform.[14]
MAO's Role in Neurotransmitter Metabolism
This diagram shows how MAO enzymes break down key monoamine neurotransmitters and how inhibitors prevent this degradation, increasing neurotransmitter availability.
Caption: MAO enzymes degrade monoamine neurotransmitters within the neuron.
Comparative Inhibitory Activity against MAO Isoforms
The table below presents the inhibitory concentrations (IC50) for various pyrazole and pyrazoline derivatives against MAO-A and MAO-B.
| Compound Class/Example | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Reference |
| 3,5-Diaryl Pyrazoline 4a | 0.007 | >100 | [14] |
| 3,5-Diaryl Pyrazoline 4b | 0.005 | >100 | [14] |
| 3,5-Diaryl Pyrazoline 4f | 0.006 | 75.2 | [14] |
Causality Behind Experimental Choices: The studies selected demonstrate a clear objective to develop selective MAO inhibitors.[14] The evaluation against both isoforms is essential to establish selectivity, which is paramount for therapeutic application; MAO-A selective inhibitors are desired for depression, while MAO-B selective inhibitors are for neurodegenerative diseases.[4] The compounds listed show remarkable selectivity for MAO-A, with IC50 values in the nanomolar range against the target isoform and little to no activity against MAO-B, highlighting the potential for this scaffold in developing targeted neurological drugs.[14]
Dihydroorotate Dehydrogenase (DHODH) Inhibition: A Target for Cancer and Autoimmune Disease
Dihydroorotate Dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and only redox step in the de novo biosynthesis of pyrimidines, which are essential for DNA and RNA synthesis.[15][16] As rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines, DHODH has emerged as a key target for anticancer and immunosuppressive therapies.[15][17]
Pyrazole carboxylic acid derivatives have been investigated as inhibitors of DHODH from various organisms, including the malaria parasite Plasmodium falciparum (PfDHODH).[18] While the free carboxylic acid moiety was found to be inactive in some studies on PfDHODH, the corresponding methyl esters showed high activity and selectivity against the parasite enzyme over the human isoform.[18] This highlights the nuanced SAR where the carboxylic acid may require esterification to act as a prodrug or to better fit into the enzyme's binding pocket.
DHODH in the Pyrimidine Biosynthesis Pathway
The workflow below illustrates the critical position of DHODH in the de novo pyrimidine synthesis pathway, a bottleneck that can be targeted by inhibitors.
Caption: DHODH catalyzes a key redox reaction in pyrimidine synthesis.
Comparative Inhibitory Activity against DHODH
The following table shows the inhibitory activity of a representative pyrazole derivative against Plasmodium falciparum DHODH (PfDHODH) and its selectivity over the human enzyme (HsDHODH).
| Compound Class/Example | PfDHODH IC50 (µM) | HsDHODH IC50 (µM) | Selectivity (Hs/Pf) | Reference |
| Tetrahydropyrazolo[1,2-a]pyrazole-1-carboxylate | 2.9 ± 0.3 | >1000 | >350 | [18] |
| Corresponding Carboxylic Acid | Inactive | - | - | [18] |
Causality Behind Experimental Choices: The primary goal of this research was to identify novel antimalarial agents.[18] Therefore, screening against PfDHODH was the primary endpoint. The counter-screening against the human ortholog (HsDHODH) is a critical step in drug development to ensure target selectivity and predict a favorable safety profile, minimizing off-target effects in the host. The finding that the ester is active while the carboxylic acid is not provides crucial SAR information, suggesting that either the binding pocket has a hydrophobic nature or that cell permeability is a factor in cellular assays, where the ester acts as a prodrug.[18]
Experimental Methodologies: Self-Validating Protocols
The trustworthiness of inhibitory data relies on robust and well-validated experimental protocols. Below are detailed, step-by-step methodologies for the in vitro enzyme inhibition assays discussed in this guide.
Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol is based on an ELISA method that quantifies the amount of Prostaglandin E2 (PGE2) produced by the COX enzymes.[19][20]
Principle: COX enzymes convert arachidonic acid to prostaglandins. The activity is measured by quantifying the PGE2 product via a competitive enzyme-linked immunosorbent assay (ELISA). The inhibitory effect of a test compound is determined by the reduction in PGE2 production.[19]
Caption: Workflow for a COX inhibition assay using ELISA-based detection.
Step-by-Step Methodology:
-
Preparation: Prepare serial dilutions of the pyrazole carboxylic acid test compounds in a suitable solvent (e.g., DMSO).
-
Enzyme Incubation: In a 96-well plate, add the assay buffer, a heme cofactor, the COX-1 or COX-2 enzyme, and the test compound dilution (or vehicle control). Incubate for 10 minutes at 37°C.[21]
-
Reaction Initiation: Add arachidonic acid solution to all wells to start the enzymatic reaction.
-
Reaction Termination: After a defined period (e.g., 2 minutes), stop the reaction by adding a solution of hydrochloric acid.
-
PGE2 Quantification (ELISA):
-
Transfer an aliquot of the stopped reaction mixture to a goat anti-mouse IgG-coated 96-well plate.
-
Add PGE2 monoclonal antibody and a PGE2-horseradish peroxidase (HRP) conjugate.
-
Incubate for 18 hours at 4°C. This allows the HRP-labeled PGE2 and the PGE2 produced in the reaction to compete for binding to the primary antibody.[19]
-
Wash the plate to remove unbound reagents.
-
Add a chromogenic substrate (like TMB) and incubate until color develops. Stop the reaction with sulfuric acid.
-
Read the absorbance at 450 nm. The intensity of the color is inversely proportional to the amount of PGE2 produced.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[21]
Protocol 2: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol uses a fluorometric method based on the deamination of kynuramine.[22][23]
Principle: MAO-A and MAO-B both metabolize the substrate kynuramine. The resulting product spontaneously cyclizes to form 4-hydroxyquinoline, a fluorescent molecule. Enzyme inhibition is measured by a decrease in the fluorescence signal.[13][23]
Caption: Workflow for a DHODH inhibition assay using fluorescence.
Step-by-Step Methodology:
-
Enzyme Preparation: Use either purified recombinant DHODH or cell lysates containing the enzyme. [15][17]2. Assay Setup: In a microplate, combine the assay buffer, the enzyme preparation, a suitable electron acceptor (e.g., decylubiquinone), and the test compound dilutions. [15]3. Reaction Initiation: Start the reaction by adding the substrate, dihydroorotic acid.
-
Incubation: Incubate the reaction mixture at 37°C for a set time (e.g., 60 minutes). [15]5. Detection:
-
Terminate the reaction.
-
Add a fluorogenic reagent that reacts specifically with the orotic acid product (e.g., 4-trifluoromethyl-benzamidoxime). [17] * Incubate to allow for the formation of the fluorescent adduct.
-
Measure the fluorescence intensity with a suitable plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value from the dose-response curve.
Conclusion
The pyrazole carboxylic acid scaffold demonstrates remarkable versatility, capable of being tailored to inhibit diverse enzyme classes with high potency and selectivity. For Cyclooxygenases , the key to COX-2 selectivity lies in incorporating a side group that can access the unique hydrophilic pocket in the enzyme's active site. For Monoamine Oxidases , the pyrazoline core acts as a bioisostere for hydrazine, and substitutions on the flanking aryl rings are critical for achieving potent and highly selective inhibition of the MAO-A isoform. In the case of DHODH , while the free carboxylic acid may not always be the optimal pharmacophore, its ester derivatives can serve as potent and selective inhibitors, particularly against pathogen-derived enzymes.
This comparative guide underscores the importance of understanding the specific structural requirements of each enzyme's active site. By leveraging the insights from structure-activity relationships and employing robust, self-validating biochemical assays, researchers can effectively harness the power of the pyrazole carboxylic acid scaffold to develop next-generation therapeutics for inflammatory diseases, neurological disorders, and cancer.
References
-
Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. (2012). PubMed. Available at: [Link]
-
5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. (2015). Cherry. Available at: [Link]
-
Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents. (2015). PubMed. Available at: [Link]
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). Royal Society of Chemistry. Available at: [Link]
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). PubMed Central. Available at: [Link]
-
5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. (2015). PubMed. Available at: [Link]
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020). IntechOpen. Available at: [Link]
-
COX-2-selective inhibitors celecoxib and deracoxib modulate transient receptor potential vanilloid 3 channels. (n.d.). Wiley Online Library. Available at: [Link]
-
In vitro assays for cyclooxygenase activity and inhibitor characterization. (2010). PubMed. Available at: [Link]
-
COX-2-selective inhibitors celecoxib and deracoxib modulate transient receptor potential vanilloid 3 channels. (2013). PubMed. Available at: [Link]
-
Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. (2015). ACS Publications. Available at: [Link]
-
Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells. (2019). PubMed Central. Available at: [Link]
-
Structure–activity relationship summary of tested compounds. (n.d.). ResearchGate. Available at: [Link]
-
Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. (2022). MDPI. Available at: [Link]
-
Monoamine Oxidase-A Inhibition and Associated Antioxidant Activity in Plant Extracts with Potential Antidepressant Actions. (2018). PubMed Central. Available at: [Link]
-
Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. (2021). PubMed. Available at: [Link]
-
Synthesis, Anti-Inflammatory Activity, and COX-1/2 Inhibition Profile of Some Novel Non-Acidic Polysubstituted Pyrazoles and Pyrano[2,3-c]pyrazoles. (2017). PubMed. Available at: [Link]
-
An ELISA method to measure inhibition of the COX enzymes. (2006). Springer Nature Experiments. Available at: [Link]
-
An ELISA method to measure inhibition of the COX enzymes. (2006). Semantic Scholar. Available at: [Link]
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020). ResearchGate. Available at: [Link]
-
Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016). PubMed Central. Available at: [Link]
-
Dihydroorotate Dehydrogenase (DHODH) Activity Fluorometric Assay Kit. (n.d.). Elabscience. Available at: [Link]
-
DHODH Dehydrogenase Assay Service. (n.d.). Reaction Biology. Available at: [Link]
-
MAO Inhibition in Drug Discovery and Development. (n.d.). Charles River Laboratories. Available at: [Link]
-
Synthesis and biological evaluation of novel pyrazole derivatives as anti-inflammatory antimicrobial agents. (2013). PubMed. Available at: [Link]
-
A simple method for screening monoamine oxidase (MAO) inhibitory drugs for type preference. (1977). PubMed. Available at: [Link]
-
(a) Principle of colourimetric assay for DHODH activity. (b) Absorbance... (n.d.). ResearchGate. Available at: [Link]
-
Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (2023). SciSpace. Available at: [Link]
-
(PDF) Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. (2021). ResearchGate. Available at: [Link]
-
Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. (2021). Semantic Scholar. Available at: [Link]
-
Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. (2014). PubMed. Available at: [Link]
-
Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Evotec. Available at: [Link]
-
(PDF) Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker. (2017). ResearchGate. Available at: [Link]
-
Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants. (2018). PubMed Central. Available at: [Link]
-
Tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1-carboxylates as inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase. (2019). PubMed. Available at: [Link]
-
The State of the Art of Pyrazole Derivatives as Monoamine Oxidase Inhibitors and antidepressant/anticonvulsant Agents. (2016). PubMed. Available at: [Link]
-
Development of selective and reversible pyrazoline based MAO-A inhibitors: Synthesis, biological evaluation and docking studies. (2010). PubMed. Available at: [Link]
-
Deracoxib (Deramaxx) for Dogs - Medication Guide. (n.d.). Furry Critter Network. Available at: [Link]
-
Deracoxib. (n.d.). Wikipedia. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2019). MDPI. Available at: [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2024). Dove Medical Press. Available at: [Link]
-
(PDF) Efficacy and Safety of Deracoxib for the Control of Postoperative Pain and Inflammation Associated with Dental Surgery in Dogs. (2007). ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. furrycritter.com [furrycritter.com]
- 7. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of novel pyrazole derivatives as anti-inflammatory antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Deracoxib - Wikipedia [en.wikipedia.org]
- 12. Synthesis, Anti-Inflammatory Activity, and COX-1/2 Inhibition Profile of Some Novel Non-Acidic Polysubstituted Pyrazoles and Pyrano[2,3-c]pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 14. Development of selective and reversible pyrazoline based MAO-A inhibitors: Synthesis, biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. researchgate.net [researchgate.net]
- 18. Tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1-carboxylates as inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. An ELISA method to measure inhibition of the COX enzymes | Springer Nature Experiments [experiments.springernature.com]
- 20. An ELISA method to measure inhibition of the COX enzymes | Semantic Scholar [semanticscholar.org]
- 21. mdpi.com [mdpi.com]
- 22. A simple method for screening monoamine oxidase (MAO) inhibitory drugs for type preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Quantifying 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid, a novel pyrazole derivative. As researchers, scientists, and drug development professionals, the integrity of our data is paramount. The objective validation of an analytical procedure is the only way to demonstrate its suitability for an intended purpose, ensuring the reliability and consistency of quantitative results.[1][2]
This document eschews a rigid template in favor of a logical, in-depth exploration structured around the practical challenges and choices faced in the laboratory. We will first detail the validation of a robust, universally applicable High-Performance Liquid Chromatography (HPLC) method with UV detection. Subsequently, we will compare this "workhorse" technique with higher-throughput and orthogonal alternatives, providing the experimental data and rationale necessary to select the optimal method for your specific application, from routine quality control to sensitive bioanalysis.
All validation procedures and acceptance criteria discussed are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, the global standard for analytical method validation.[3][4][5]
Part 1: The Cornerstone Technique: Validating an HPLC-UV Method
High-Performance Liquid Chromatography with UV detection is the most prevalent technique for the analysis of small molecules in pharmaceutical development due to its robustness, cost-effectiveness, and versatility.[6][7] The target analyte, a pyrazole carboxylic acid, possesses chromophores that make it an ideal candidate for UV detection.
The fundamental principle behind our method development is to achieve a reproducible and specific separation. For a molecule like this compound, which is relatively non-polar, a reversed-phase C18 column is the logical first choice. The carboxylic acid moiety necessitates control of the mobile phase pH. By adding an acid like trifluoroacetic acid (TFA), we suppress the ionization of the carboxyl group, ensuring a single, well-retained, and sharp peak.
Experimental Workflow: HPLC-UV Analysis
The following diagram outlines the typical workflow from sample preparation to data analysis for our primary HPLC-UV method.
Caption: Experimental workflow for the HPLC-UV method.
Validation Parameters and Protocols
Method validation is the process of proving that an analytical technique is appropriate for its intended use.[1] The following sections detail the experimental protocols for validating the key performance characteristics of our HPLC method as per ICH Q2(R1) guidelines.[3][5]
Table 1: Optimized HPLC-UV Method Parameters
| Parameter | Value | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Standard reversed-phase column suitable for non-polar analytes. |
| Mobile Phase | A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile | Acetonitrile provides good peak shape. TFA suppresses ionization of the carboxylic acid. |
| Gradient | Isocratic: 60% B | A simple isocratic method is robust and sufficient for this analysis. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection λ | 254 nm | Common wavelength for aromatic compounds, providing good sensitivity. |
| Injection Vol. | 10 µL | A small volume minimizes potential for peak distortion. |
1. Specificity
-
Why it's important: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5] This ensures that the signal measured is only from our target compound.
-
Experimental Protocol:
-
Prepare solutions of a placebo (all formulation components except the active ingredient).
-
Prepare a solution of the analyte standard.
-
Spike the placebo with the analyte.
-
Subject the analyte to forced degradation conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.[8]
-
Inject all solutions and analyze the chromatograms. The peak for the analyte should be free from interference from any other peaks at its retention time.
-
2. Linearity & Range
-
Why it's important: Linearity demonstrates a proportional relationship between the concentration of the analyte and the instrument's response (peak area). The range is the interval over which this relationship holds true with acceptable accuracy and precision.[1]
-
Experimental Protocol:
-
Prepare a stock solution of the reference standard at a high concentration (e.g., 100 µg/mL).
-
Perform a serial dilution to create at least five concentration levels across the desired range (e.g., 10, 25, 50, 75, 100 µg/mL).
-
Inject each concentration in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
-
Table 2: Linearity Study Results
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 10 | 150,234 |
| 25 | 375,589 |
| 50 | 751,123 |
| 75 | 1,126,456 |
| 100 | 1,501,987 |
| Linear Regression | Result |
| Correlation Coefficient (r²) | 0.9998 |
| Slope | 15005 |
| Y-intercept | 198 |
Acceptance Criterion: r² ≥ 0.999
3. Accuracy
-
Why it's important: Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[1] It demonstrates that the method can correctly quantify the analyte.
-
Experimental Protocol:
-
Prepare a placebo solution.
-
Spike the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery of the analyte.
-
4. Precision
-
Why it's important: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day/inter-analyst).[9]
-
Experimental Protocol:
-
Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze them on the same day with the same instrument and analyst.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Calculate the Relative Standard Deviation (%RSD) for the results of each study.
-
Table 3: Accuracy and Precision Summary
| Validation Parameter | Concentration Level | Mean Recovery (%) | %RSD |
| Accuracy | 80% | 99.5% | - |
| 100% | 100.8% | - | |
| 120% | 101.1% | - | |
| Precision (Repeatability) | 100% (n=6) | - | 0.85% |
| Precision (Intermediate) | 100% (n=6) | - | 1.22% |
Acceptance Criteria: Accuracy: 98.0-102.0% recovery. Precision: %RSD ≤ 2.0%.
5. Detection & Quantitation Limits (LOD & LOQ)
-
Why it's important: The Limit of Detection (LOD) is the lowest amount of analyte that can be detected but not necessarily quantitated. The Limit of Quantitation (LOQ) is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[5][10]
-
Experimental Protocol (Based on Signal-to-Noise):
-
Prepare a series of increasingly dilute solutions of the analyte.
-
Inject them to determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
6. Robustness
-
Why it's important: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[8]
-
Experimental Protocol:
-
Prepare a standard solution.
-
Analyze the solution while making small, deliberate changes to method parameters one at a time (e.g., Flow Rate ±0.1 mL/min, Column Temperature ±2°C, Mobile Phase Composition ±2%).
-
Evaluate the impact on retention time, peak area, and peak shape. The results should not deviate significantly from the nominal method.
-
Part 2: Comparative Analysis of Alternative Methods
While HPLC-UV is a powerful tool, certain applications may demand greater speed, sensitivity, or a different separation mechanism. Here, we compare our validated HPLC method with two common alternatives: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Capillary Electrophoresis (CE).
Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC utilizes columns with sub-2 µm particles, operating at higher pressures than HPLC. This results in significantly faster run times and improved resolution.[11] Coupling UPLC with tandem mass spectrometry (MS/MS) provides unparalleled sensitivity and selectivity, making it the gold standard for bioanalysis (quantifying drugs in biological matrices like plasma or urine).[12]
-
Causality & Key Advantages:
-
Speed: Smaller particles allow for higher flow rates without sacrificing efficiency, reducing run times from ~8 minutes (HPLC) to ~2 minutes (UPLC).[13]
-
Sensitivity: Mass spectrometry can detect analytes at picogram or femtogram levels, orders of magnitude lower than UV detection.
-
Selectivity: MS/MS uses specific mass transitions (parent ion -> fragment ion), virtually eliminating interference from matrix components.[13]
-
Method 3: Capillary Electrophoresis (CE)
Capillary Electrophoresis separates ions based on their electrophoretic mobility in an electric field. The separation mechanism is fundamentally different from chromatography, making it an excellent orthogonal technique. It is particularly useful for confirming the purity of a substance, as it may separate impurities that co-elute in an HPLC system.
-
Causality & Key Advantages:
-
High Efficiency: CE can generate a very high number of theoretical plates, leading to extremely sharp peaks and excellent resolution for certain analytes.
-
Orthogonal Selectivity: Because separation is based on charge-to-size ratio rather than partitioning, it provides a truly independent verification of purity.
-
Minimal Solvent Usage: CE uses nanoliter injection volumes and minimal buffer, making it environmentally friendly.[14]
-
Comparative Performance Guide
The following table provides an objective comparison of the three techniques for the quantification of our target molecule.
Table 4: Comparison of Analytical Method Performance
| Parameter | HPLC-UV | UPLC-MS/MS | Capillary Electrophoresis (CE) |
| Primary Application | Routine QC, Purity, Assay | Bioanalysis, Trace Impurities | Orthogonal Purity Check |
| Typical Run Time | 5 - 10 minutes | 1 - 3 minutes | 10 - 20 minutes |
| Typical LOQ | ~1.0 µg/mL[13] | ~0.1 ng/mL[13] | ~1-5 µg/mL |
| Selectivity | Good | Excellent | Good (Orthogonal) |
| Throughput | Medium | High | Low to Medium |
| Cost (Instrument) | |||
| Complexity | Low | High | Medium |
| Key Limitation | Moderate sensitivity | High cost, matrix effects | Injection reproducibility, sensitivity[15] |
Overall Method Validation Workflow
The process of validating any of these analytical methods follows a structured, hierarchical approach, ensuring that all performance characteristics are thoroughly investigated and documented.
Caption: The overall analytical method validation lifecycle.
Conclusion and Recommendations
The choice of an analytical method is not a one-size-fits-all decision. It requires a careful assessment of the specific analytical challenge.
-
For routine quality control, stability testing, and potency assays of this compound, the validated HPLC-UV method is the superior choice. It provides the necessary accuracy, precision, and robustness in a cost-effective and reliable manner.
-
For bioanalytical studies (e.g., pharmacokinetics) or the quantification of trace-level impurities , the UPLC-MS/MS method is required. Its superior sensitivity and selectivity are non-negotiable for analyzing complex biological samples.[12][13]
-
Capillary Electrophoresis should be considered as a complementary, orthogonal technique. It is invaluable during late-stage development to confirm peak purity and ensure no impurities are co-eluting with the main peak in the primary HPLC method.
By understanding the principles behind method validation and the comparative strengths of each technique, researchers can ensure the generation of high-quality, reliable, and defensible analytical data throughout the drug development lifecycle.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Validation of Analytical Procedures: Text and Methodology Q2(R1). U.S. Food and Drug Administration. [Link]
-
Quality Guidelines. International Council for Harmonisation. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
Fujiwara, T., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules. [Link]
-
Al-Dirbashi, O. Y., & Rashed, M. S. (2018). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Fujiwara, T., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]
-
Olonimoyo, E. A., et al. (2024). An Improved Underivatized, Cost-Effective, Validated Method for Six Short-Chain Fatty Organic Acids by High-Performance Liquid Chromatography. Journal of Chromatography Open. [Link]
- Method of quantification of carboxylic acids by mass spectrometry.
-
High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS. Waters. [Link]
-
HPLC vs CE Efficiency: Assessing Sample Purity Reach. Patsnap Eureka. [Link]
-
comparison between CE and UPLC. Chromatography Forum. [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research. [Link]
-
Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. Technology Networks. [Link]
-
Doltade, M., & Saudagar, R. (2019). Analytical Method Development and Validation: A Review. Journal of Drug Delivery and Therapeutics. [Link]
-
Development and Validation of Analytical Methods for Pharmaceuticals. Omics International. [Link]
-
Rios, A., & Zougagh, M. (2004). Validation of analytical methods. ResearchGate. [Link]
-
Ashtekar, S., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. [Link]
-
Validation of Analytical Methods for Pharmaceutical Analysis. Royal Society of Chemistry. [Link]
-
Development of stability indicating, validated HPLC method for quantitative determination of Aripiprazole and its impurities. Scholars Research Library. [Link]
-
Bhandari, R. (2022). Development And Validation Of Hplc Method For The Isobutylglutarmonoamide. Neuroquantology. [Link]
Sources
- 1. jddtonline.info [jddtonline.info]
- 2. researchgate.net [researchgate.net]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. omicsonline.org [omicsonline.org]
- 7. Validation of Analytical Methods for Pharmaceutical Analysis [rsc.org]
- 8. neuroquantology.com [neuroquantology.com]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. ijcpa.in [ijcpa.in]
- 11. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 12. waters.com [waters.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. HPLC vs CE Efficiency: Assessing Sample Purity Reach [eureka.patsnap.com]
- 15. comparison between CE and UPLC - Chromatography Forum [chromforum.org]
A Senior Application Scientist's Guide to Benchmarking New Pyrazole Anti-Inflammatory Compounds Against Established Drugs
Introduction: The Enduring Potency of the Pyrazole Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently yield high-value therapeutic agents. The pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is one such "privileged scaffold."[1][2][3][4] Its structural versatility and favorable physicochemical properties have made it a cornerstone in drug discovery. This is evidenced by its presence in a multitude of FDA-approved drugs targeting a wide range of conditions.[1][5][6]
Perhaps the most renowned pyrazole-based drug is Celecoxib (marketed as Celebrex), a potent non-steroidal anti-inflammatory drug (NSAID).[1][7][8] Its success has inspired decades of research into new pyrazole derivatives, aiming to enhance efficacy, improve safety profiles, and expand therapeutic applications.[9][10][11][12]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously benchmark the performance of novel pyrazole compounds. We will use Celecoxib as our gold-standard comparator to outline a multi-tiered evaluation process, from initial enzymatic assays to in vivo efficacy and pharmacokinetic profiling. The objective is to establish a self-validating system of protocols that not only compares performance but also explains the causality behind experimental choices, ensuring scientific integrity and accelerating the identification of promising new drug candidates.
The Gold Standard: Understanding the Mechanism of Celecoxib
To benchmark a new compound, we must first deeply understand the standard it aims to surpass. Celecoxib's therapeutic effects as an anti-inflammatory, analgesic, and antipyretic agent stem from its selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[7][13]
The COX Pathway: Inflammation, pain, and fever are mediated by signaling molecules called prostaglandins.[14] These are synthesized from arachidonic acid by the cyclooxygenase (COX) enzymes. There are two primary isoforms:
-
COX-1: A constitutively expressed "housekeeping" enzyme involved in protecting the stomach lining and maintaining platelet function.[15][16]
-
COX-2: An inducible enzyme, meaning its expression is significantly upregulated at sites of inflammation by stimuli like cytokines and growth factors.[15][16]
Traditional NSAIDs like ibuprofen and naproxen are non-selective, inhibiting both COX-1 and COX-2. While this reduces inflammation (by blocking COX-2), it also leads to common gastrointestinal side effects, such as stomach ulcers, due to the inhibition of protective COX-1.[15]
Celecoxib's innovation lies in its selectivity. Its chemical structure, featuring a polar sulfonamide side chain, binds preferentially to a hydrophilic side pocket near the active site of the COX-2 enzyme, a feature absent in COX-1.[7][15] This allows it to reduce inflammation with a theoretically lower risk of certain gastrointestinal complications.[15][16]
Caption: The logical workflow for benchmarking new compounds.
Tier 1: In Vitro Mechanistic Validation
Objective: To quantify the direct inhibitory potency and selectivity of NPC-1 on the target enzymes and validate its anti-inflammatory effect in a cellular context.
Protocol 1: COX-1 and COX-2 Enzymatic Inhibition Assay
Causality: This is the foundational experiment. Its purpose is to confirm that the compound engages with the intended molecular target (COX-2) and to quantify its selectivity over the off-target isoform (COX-1). A high degree of selectivity is a key design goal for modern NSAIDs.
Methodology (Step-by-Step):
-
Assay Kit: Utilize a commercially available COX inhibitor screening assay kit (e.g., colorimetric or fluorescent). These kits provide purified ovine or human COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a detection reagent.
-
Compound Preparation: Prepare a dilution series of NPC-1 and Celecoxib (as the positive control) in a suitable solvent (e.g., DMSO). A typical concentration range would be from 0.001 µM to 100 µM.
-
Reaction Setup: In a 96-well plate, add the assay buffer, heme, the enzyme (either COX-1 or COX-2 in separate wells), and the diluted test compound or control. Incubate for a specified time (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add arachidonic acid to all wells to initiate the enzymatic reaction.
-
Detection: After a further incubation period (e.g., 5 minutes), add the detection reagent. This reagent reacts with Prostaglandin G2 (the initial product of the COX reaction) to produce a measurable colorimetric (absorbance) or fluorescent signal.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (e.g., DMSO only).
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration.
-
Use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value—the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
-
Calculate Selectivity: Determine the Selectivity Index (SI) using the formula:
SI = IC50 (COX-1) / IC50 (COX-2)
A higher SI value indicates greater selectivity for COX-2.
Protocol 2: Cellular Anti-Inflammatory Assay (LPS-Stimulated Macrophages)
Causality: Moving from a purified enzyme to a whole cell provides a more biologically relevant system. This assay determines if the compound can penetrate a cell membrane and exert its effect in a complex intracellular environment where inflammation is actively stimulated.
Methodology (Step-by-Step):
-
Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in appropriate media until they reach approximately 80% confluency.
-
Plating: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of NPC-1 and Celecoxib for 1-2 hours.
-
Inflammatory Stimulus: Induce inflammation by adding Lipopolysaccharide (LPS), a component of bacterial cell walls, to the media at a final concentration of ~1 µg/mL. Include a vehicle-only control group (no LPS, no compound) and an LPS-only control group.
-
Incubation: Incubate the plate for 18-24 hours to allow for the production of inflammatory mediators.
-
Quantification of Mediators:
-
Carefully collect the cell culture supernatant.
-
Use an Enzyme-Linked Immunosorbent Assay (ELISA) kit to quantify the concentration of key inflammatory mediators, such as Prostaglandin E2 (PGE2) , Tumor Necrosis Factor-alpha (TNF-α) , or Interleukin-6 (IL-6) . [8][17]7. Data Analysis: Calculate the IC50 value for the inhibition of each inflammatory mediator, similar to the enzymatic assay.
-
Tier 2: In Vivo Acute Efficacy Model
Objective: To assess the anti-inflammatory efficacy of NPC-1 in a living organism, providing crucial data on whether in vitro activity translates to a physiological effect.
Protocol 3: Carrageenan-Induced Paw Edema in Rats
Causality: This is a classic and highly reproducible model of acute inflammation. [18][19][20]The injection of carrageenan, an irritant, triggers a localized inflammatory response characterized by fluid accumulation (edema). A compound's ability to reduce this swelling is a direct measure of its in vivo anti-inflammatory potential.
Methodology (Step-by-Step):
-
Animal Acclimatization: Use male Wistar or Sprague-Dawley rats (150-200g). Allow them to acclimatize to the laboratory environment for at least one week.
-
Grouping: Divide the animals into groups (n=6-8 per group):
-
Group 1: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, orally)
-
Group 2: Positive Control (Celecoxib, e.g., 10 mg/kg, orally)
-
Group 3-5: Test Groups (NPC-1 at various doses, e.g., 5, 10, 20 mg/kg, orally)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.
-
Drug Administration: Administer the vehicle, Celecoxib, or NPC-1 to the respective groups via oral gavage.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume again at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis:
-
Calculate the volume of edema at each time point by subtracting the baseline paw volume from the post-injection volume.
-
Calculate the Percentage Inhibition of Edema for each treated group compared to the vehicle control group using the formula:
% Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group.
-
The 3-hour time point is often used for primary comparison.
-
Tier 3: Preliminary Pharmacokinetic (PK) Profiling
Objective: To understand the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of NPC-1. [21]A compound can be highly potent in vitro and in vivo, but if it is not absorbed, is metabolized too quickly, or is rapidly excreted, it will not be a viable drug.
Causality: Pharmacokinetics bridges the gap between administering a dose and the resulting concentration of the drug at its target site over time. This data is critical for determining dosing regimens, predicting potential drug-drug interactions, and understanding the overall exposure of the body to the compound. [22][23][24]
Protocol 4: Single-Dose Pharmacokinetic Study in Rats
Methodology (Step-by-Step):
-
Animal Preparation: Use cannulated rats (with catheters implanted in the jugular vein for blood sampling) to minimize stress.
-
Grouping: Two groups are typically used for a preliminary study:
-
Group 1: Intravenous (IV) administration (e.g., 2 mg/kg). This route ensures 100% of the drug enters circulation and serves as a reference.
-
Group 2: Oral (PO) administration (e.g., 10 mg/kg).
-
-
Drug Administration: Administer NPC-1 to the respective groups.
-
Blood Sampling: Collect serial blood samples (e.g., ~100 µL) at predefined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis:
-
Extract the drug from the plasma samples.
-
Quantify the concentration of NPC-1 in each sample using a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method.
-
-
Data Analysis:
-
Plot the plasma concentration versus time for both IV and PO routes.
-
Use pharmacokinetic software to calculate key parameters:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time at which Cmax is reached.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t½ (Half-life): The time required for the plasma concentration to decrease by half.
-
Oral Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation, calculated as:
F% = [AUC_PO / AUC_IV] * [Dose_IV / Dose_PO] * 100
-
-
Data Synthesis and Interpretation: A Comparative Analysis
To make an informed decision, all quantitative data must be summarized for a direct, objective comparison.
Table 1: Hypothetical Performance Benchmark of NPC-1 vs. Celecoxib
| Parameter | Assay Type | Celecoxib (Reference) | NPC-1 (Hypothetical) | Desired Outcome |
| COX-1 IC50 | Enzymatic | 4.5 µM [8] | 8.0 µM | Higher |
| COX-2 IC50 | Enzymatic | 0.02 µM [8] | 0.01 µM | Lower |
| Selectivity Index (SI) | Calculated | 225 | 800 | Higher |
| PGE2 Inhibition IC50 | Cellular (RAW 264.7) | ~0.1 µM | ~0.05 µM | Lower |
| Edema Inhibition (%) | In Vivo (Rat Paw) | 60% @ 10 mg/kg | 75% @ 10 mg/kg [8] | Higher |
| Oral Bioavailability (F%) | Pharmacokinetics | ~70% | ~75% | Higher |
| t½ (Half-life) | Pharmacokinetics | ~11 hours | ~12 hours | Application-dependent |
Interpretation of Hypothetical Results: In this scenario, NPC-1 presents a compelling case for further development. It demonstrates a lower IC50 for COX-2, indicating higher potency, and a significantly higher Selectivity Index (800 vs. 225), suggesting a potentially improved safety profile regarding COX-1-mediated side effects. This in vitro superiority translates to greater in vivo efficacy, with a 15% absolute improvement in edema inhibition at the same dose. Critically, these benefits are coupled with excellent oral bioavailability and a comparable half-life, suggesting a favorable dosing profile.
Conclusion and Future Directions
This guide has outlined a rigorous, multi-tiered framework for benchmarking new pyrazole-based anti-inflammatory compounds against an established drug like Celecoxib. By systematically progressing from in vitro mechanistic studies to in vivo efficacy and pharmacokinetic profiling, researchers can build a comprehensive data package. This approach ensures that decisions to advance a compound are based on a holistic understanding of its potency, selectivity, physiological effect, and drug-like properties.
The hypothetical success of NPC-1 in these foundational assays would justify its advancement into more complex and long-term studies, including:
-
Chronic Inflammation Models: Such as adjuvant-induced arthritis in rats, to assess efficacy in long-term disease states.
-
Gastrointestinal Safety Studies: To confirm the benefits of high COX-2 selectivity.
-
Full ADME and Toxicology Profiling: To ensure the compound is safe for potential human trials.
By adhering to this logical and self-validating workflow, drug discovery teams can efficiently and confidently identify the next generation of pyrazole-based therapeutics.
References
-
Celecoxib - StatPearls - NCBI Bookshelf. [Link]
-
Celebrex (Celecoxib) Pharmacology - News-Medical.Net. [Link]
-
Celecoxib - Wikipedia. [Link]
-
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. [Link]
-
Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed. [Link]
-
Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure - PubMed. [Link]
-
Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. [Link]
-
Celecoxib Pathway, Pharmacodynamics - ClinPGx. [Link]
-
Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. [Link]
-
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC - PubMed Central. [Link]
-
Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry - MDPI. [Link]
-
Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. [Link]
-
Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed. [Link]
-
In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. [Link]
-
What is the mechanism of Celecoxib? - Patsnap Synapse. [Link]
-
Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - OUCI. [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. [Link]
-
Selective COX‐2 inhibitor pyrazole derivatives derived from Celecoxib. - ResearchGate. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. [Link]
-
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed. [Link]
-
Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. - ScienceOpen. [Link]
-
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - MDPI. [Link]
-
Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure - ResearchGate. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PubMed Central. [Link]
-
In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. [Link]
-
Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. - Scite.ai. [Link]
-
Full article: Synthesis, Characterization, In Vitro Biological Evaluation, and Computational Studies of Pyrazole Derivatives as Promising Anticancer and Antibacterial Agents. [Link]
-
Pyrazole as an anti-inflammatory scaffold: A comprehensive review - ResearchGate. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed. [Link]
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective | ACS Omega. [Link]
-
Pyrazole as an anti-inflammatory scaffold | International journal of health sciences. [Link]
-
In vitro assays to investigate the anti-inflammatory activity of herbal extracts. [Link]
-
The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis - Agilex Biolabs. [Link]
-
IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS - IJCRT.org. [Link]
-
Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. [Link]
-
(PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations - ResearchGate. [Link]
-
Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR. [Link]
-
Comparing analgesic efficacy of non-steroidal anti-inflammatory drugs given by different routes in acute and chronic pain: a qualitative systematic review - PubMed. [Link]
-
Current status of pyrazole and its biological activities - PMC - PubMed Central. [Link]
-
Choosing a nonsteroidal anti-inflammatory drug for pain - PMC - NIH. [Link]
-
Comparison of the Efficacy of Nonsteroidal Anti-Inflammatory Drugs and Opioids in the Treatment of Acute Renal Colic: A Systematic Review and Meta-Analysis - PubMed Central. [Link]
-
Comparative safety of non-steroidal anti-inflammatory drugs - PMC - NIH. [Link]
-
Effectiveness and safety of non-steroidal anti-inflammatory drugs and opioid treatment for knee and hip osteoarthritis: network meta-analysis | The BMJ. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. eurekaselect.com [eurekaselect.com]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. chemrevlett.com [chemrevlett.com]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sciencescholar.us [sciencescholar.us]
- 13. ClinPGx [clinpgx.org]
- 14. news-medical.net [news-medical.net]
- 15. Celecoxib - Wikipedia [en.wikipedia.org]
- 16. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 17. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 19. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 22. scienceopen.com [scienceopen.com]
- 23. researchgate.net [researchgate.net]
- 24. scite.ai [scite.ai]
A Researcher's Guide to a Multi-Tiered Selectivity Assessment of 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic Acid
Introduction: The Quest for Precision in Drug Discovery
In the landscape of modern drug development, the efficacy of a small molecule is intrinsically linked to its selectivity. The ability of a compound to interact with its intended biological target while minimally engaging with other proteins—a property known as selectivity—is often the deciding factor between a therapeutic breakthrough and a compound plagued by off-target toxicity. The pyrazole carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3]
This guide focuses on a specific pyrazole derivative, 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid (referred to herein as PZA-441 ). While its precise biological target is yet to be fully elucidated, its structural class suggests potential activity as an enzyme inhibitor.[4][5] This document provides a comprehensive, multi-tiered framework for objectively assessing the selectivity profile of PZA-441. We will detail the experimental rationale, provide actionable protocols, and present a comparative analysis against benchmark compounds, equipping researchers with the tools to rigorously evaluate its potential as a selective pharmacological agent. The methodologies described are grounded in established principles of kinase inhibitor profiling, which serve as a robust model for assessing the selectivity of any small molecule inhibitor.[6][7]
Section 1: The Strategic Framework for Selectivity Profiling
A thorough selectivity assessment is not a single experiment but a staged campaign. A tiered approach is the most efficient and cost-effective strategy, beginning with focused, high-throughput assays and progressing to more complex, physiologically relevant models for the most promising candidates.[8] This ensures that resources are dedicated to compounds with the highest potential.
Our assessment is structured into three tiers:
-
Tier 1: Primary Target Potency. Determine the compound's potency (IC50) against its primary, hypothesized target.
-
Tier 2: Broad Panel Selectivity Screening. Profile the compound against a large, diverse panel of related proteins (e.g., the human kinome) to identify off-targets.
-
Tier 3: Cellular Target Engagement. Confirm that the compound interacts with its intended target within a live-cell environment, validating its biological relevance.
Caption: A three-tiered workflow for assessing compound selectivity.
Section 2: Selection of Comparators for Contextual Analysis
To interpret the selectivity of PZA-441, its performance must be benchmarked against compounds with known profiles. For this guide, we will assume PZA-441 is a putative inhibitor of Aurora Kinase A (AURKA), a common oncology target, and compare it against two well-characterized alternatives.
| Compound ID | Description | Role in Study |
| PZA-441 | This compound | Test Compound |
| Alisertib (MLN8237) | A known, potent, and highly selective inhibitor of Aurora kinases. | Positive Control (High Selectivity) |
| Staurosporine | A natural product known for its potent but broad-spectrum (non-selective) kinase inhibition. | Negative Control (Low Selectivity) |
Section 3: A Practical Guide to Experimental Assessment
Tier 1: Determining On-Target Potency via Biochemical Assay
Causality Behind Experimental Choice: The first step is to confirm that PZA-441 is a potent inhibitor of its intended target. Without potent on-target activity, selectivity is irrelevant. We will use the ADP-Glo™ Kinase Assay, a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. The assay is performed at an ATP concentration equal to the KM,ATP of the kinase, which ensures that the measured IC50 value is a close approximation of the compound's binding affinity (Ki).[7]
Protocol: ADP-Glo™ Kinase Assay for AURKA Inhibition
-
Reagent Preparation:
-
Prepare a 2X AURKA/substrate solution in kinase reaction buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA). For AURKA, a suitable substrate is Kemptide.
-
Prepare a 10 mM stock of PZA-441, Alisertib, and Staurosporine in 100% DMSO.
-
Create a 10-point, 3-fold serial dilution series for each compound in DMSO, starting from 1 mM. Then, dilute this series 1:50 in kinase buffer to create a 4X compound solution (final top concentration of 10 µM, 2% DMSO).
-
-
Reaction Setup (384-well plate):
-
Add 2.5 µL of 4X compound solution or 2% DMSO (vehicle control) to appropriate wells.
-
Add 2.5 µL of 4X ATP solution (at the KM concentration for AURKA) to all wells.
-
To initiate the reaction, add 5 µL of the 2X AURKA/substrate solution to all wells.
-
Mix gently and incubate at room temperature for 60 minutes.
-
-
Signal Development:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition:
-
Read the plate on a standard plate-reading luminometer.
-
Calculate the percent inhibition relative to DMSO controls and plot against the logarithm of inhibitor concentration. Fit the data using a four-parameter logistic equation to determine the IC50 value.
-
Tier 2: Unveiling the Off-Target Landscape with Kinome Profiling
Causality Behind Experimental Choice: Potency against a single target is only half the story. A broad selectivity screen is essential to identify potential off-target interactions that could lead to unexpected biological effects or toxicity. We will utilize a competitive binding assay format, such as the DiscoverX KINOMEscan™, which measures the ability of a compound to displace a proprietary ligand from the ATP-binding site of a large panel of kinases.[6] This approach provides a comprehensive view of selectivity across the kinome.
Protocol: Kinome-Wide Competitive Binding Assay
-
Compound Submission:
-
Provide PZA-441 and comparator compounds at a stock concentration of 10 mM in DMSO to a commercial vendor (e.g., Eurofins DiscoverX, Thermo Fisher Scientific).
-
-
Primary Screen:
-
The vendor will perform an initial screen of the compound at a single high concentration (e.g., 10 µM) against a panel of over 400 kinases.
-
The primary output is "% Control," where a lower number indicates stronger binding and displacement of the probe ligand. A common hit threshold is <35% control.
-
-
Kd Determination (Follow-up):
-
For any "hit" kinases identified in the primary screen, a follow-up dose-response experiment is conducted to determine the dissociation constant (Kd).
-
-
Data Analysis & Interpretation:
-
Selectivity Score (S-score): This metric quantifies selectivity by dividing the number of kinases inhibited above a certain threshold (e.g., 90% inhibition) by the total number of kinases tested. A lower S-score indicates higher selectivity.
-
Data Visualization: The results are often visualized on a "kinetree" diagram, where inhibited kinases are marked, providing an intuitive visual representation of selectivity.
-
Tier 3: Confirming Target Engagement in a Cellular Milieu
Causality Behind Experimental Choice: A compound may be potent and selective in a biochemical assay but fail to engage its target in a cell due to poor permeability or rapid efflux. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for verifying intracellular target engagement.[9] It is based on the principle that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature (Tm).
Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Treatment:
-
Culture a relevant cell line (e.g., HCT116, which expresses AURKA) to ~80% confluency.
-
Treat cells with PZA-441 (e.g., at 1x, 10x, and 100x the biochemical IC50) or vehicle (DMSO) for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into a PCR plate.
-
Heat the plate across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.
-
-
Protein Extraction:
-
Lyse the cells by three freeze-thaw cycles.
-
Centrifuge at high speed (20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble (non-denatured) protein fraction.
-
Analyze the amount of soluble AURKA remaining at each temperature point using Western Blot or ELISA.
-
-
Data Interpretation:
-
Plot the percentage of soluble AURKA against temperature for both vehicle- and compound-treated samples.
-
A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.
-
Caption: Ligand binding stabilizes the target protein against heat-induced denaturation.
Section 4: Synthesizing the Data for a Comparative Verdict
The data gathered from our three-tiered approach allows for a holistic and objective comparison of PZA-441's selectivity.
Table 1: Comparative Potency and Selectivity Data (Hypothetical)
| Compound | AURKA IC50 (nM) [Tier 1] | Kd for Off-Target 1 (nM) | Kd for Off-Target 2 (nM) | Selectivity Score (S-score at 1µM) [Tier 2] |
| PZA-441 | 85 | 1,200 (PLK1) | >10,000 (VEGFR2) | 0.02 (8/400) |
| Alisertib | 1.2 | 210 (AURKB) | >10,000 (PLK1) | 0.005 (2/400) |
| Staurosporine | 15 | 3 (PKCα) | 7 (CDK2) | 0.58 (232/400) |
Table 2: Cellular Target Engagement Data (Hypothetical)
| Compound | Cellular Thermal Shift (ΔTm in °C) for AURKA [Tier 3] |
| PZA-441 (1 µM) | + 4.2 °C |
| Alisertib (100 nM) | + 5.5 °C |
| Staurosporine (1 µM) | + 1.1 °C (weak) |
Interpretation of Results:
-
Potency: PZA-441 is a potent inhibitor of AURKA with a biochemical IC50 of 85 nM. While less potent than the highly optimized Alisertib (1.2 nM), it is still well within the range of a promising hit compound.
-
Selectivity: The kinome scan reveals that PZA-441 is highly selective. Its S-score of 0.02 is dramatically better than the non-selective Staurosporine (0.58) and approaches the profile of the best-in-class inhibitor, Alisertib (0.005). Its primary off-target, PLK1, is inhibited with over 14-fold lower potency, suggesting a good selectivity window.
-
Cellular Activity: The significant thermal shift of +4.2°C in the CETSA experiment provides strong evidence that PZA-441 enters cells and binds to AURKA, confirming its utility in a cellular context.
Conclusion
This guide outlines a rigorous, multi-tiered strategy for assessing the selectivity of this compound (PZA-441). By systematically evaluating its on-target potency, broad selectivity profile, and cellular target engagement, we can build a comprehensive understanding of its pharmacological properties. The hypothetical data presented positions PZA-441 as a potent, selective, and cell-active inhibitor. This profile makes it a valuable tool for chemical biology research and a promising starting point for a drug discovery program. This structured approach, grounded in established scientific principles, enables researchers to make informed, data-driven decisions, ultimately accelerating the path from a promising molecule to a validated therapeutic lead.
References
-
Davis, M.I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]
-
Bansal, R.K., et al. (2012). Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. Bioorganic & Medicinal Chemistry Letters, 22(13), 4323-4327. [Link]
-
Ha, Y.M., et al. (2015). Small molecule selectivity and specificity profiling using functional protein microarrays. Methods in Molecular Biology, 1278, 401-412. [Link]
-
Nitsche, C., et al. (2019). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Medicinal Chemistry Letters, 10(9), 1265-1270. [Link]
-
Hu, G., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1335-1345. [Link]
-
Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297–315. [Link]
-
Gümüş, F., & Özadalı, K. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 17(5), 536-553. [Link]
-
Gençer, N., et al. (2011). Inhibitory effect of novel pyrazole carboxamide derivatives on human carbonic anhydrase enzyme. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(6), 798-802. [Link]
-
van der Worp, H.B., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(2), 229-239. [Link]
-
Słabicki, M., et al. (2021). Identification and selectivity profiling of small-molecule degraders via multi-omics approaches. Cell Chemical Biology, 28(7), 1048-1060. [Link]
-
Anastassiadis, T., et al. (2011). A comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039–1045. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]
-
Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Pharmacophore, 4(4), 115-133. [Link]
-
Pop, R., et al. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Recent Trends in Biochemistry, 2(3), 18-27. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. meddocsonline.org [meddocsonline.org]
- 4. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid
This guide provides essential safety and logistical information for the proper disposal of 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends to the entire lifecycle of the chemical compounds we handle, including their disposal. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and compliance within the laboratory.
Hazard Assessment and Profile
A critical first step in the safe disposal of any chemical is a thorough understanding of its hazard profile. At the time of this writing, a specific Safety Data Sheet (SDS) for this compound is not publicly available. This is a common scenario for novel or specialized research compounds. In such cases, a conservative "worst-case" approach is warranted, inferring the hazard profile from structurally similar compounds.[1] This compound is a derivative of both pyrazole and carboxylic acid.
Inferred Hazard Profile:
Based on data from analogous pyrazole and carboxylic acid derivatives, the following potential hazards should be considered:
| Hazard Category | Finding | Citation |
| Acute Toxicity (Oral) | May be harmful if swallowed. | [2][3] |
| Skin Irritation | Causes skin irritation. | [2][3][4] |
| Eye Irritation | Causes serious eye irritation. | [2][3][4] |
| Respiratory Irritation | May cause respiratory irritation. | [2][4][5] |
| Environmental Hazards | Potentially harmful to aquatic life with long-lasting effects. Discharge into the environment must be avoided. | [1] |
Given these potential hazards, this compound must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[6]
Core Disposal Protocol: A Step-by-Step Guide
The following protocol outlines the systematic procedure for the safe disposal of this compound from the laboratory bench to its final disposition.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to minimize exposure.[7]
-
Standard Laboratory Coat: To protect from splashes.
-
Nitrile Gloves: Inspect for any tears or holes before use.[8]
-
Chemical Safety Goggles: To protect your eyes from splashes and fumes.[7]
Step 2: Waste Segregation and Collection
Proper segregation is fundamental to safe and compliant chemical waste management. Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[9]
-
Solid Waste: Collect any unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container.[1]
-
Contaminated Materials: Any materials grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads, should be placed in the same solid waste container.[1]
-
Liquid Waste (Solutions): If the compound is in a solvent, it must be collected in a container identical or compatible with the original.[10] Solutions should be collected in a dedicated, leak-proof container.[6] Do not mix halogenated and non-halogenated solvent waste unless permitted.[6]
-
Empty Containers: The original container of the chemical must be triple-rinsed with a suitable solvent. The first rinseate is considered hazardous waste and must be collected for disposal.[10] After thorough rinsing and air-drying, deface the label before discarding the container.[9]
Step 3: Waste Container Labeling
Properly labeling hazardous waste is a regulatory requirement and crucial for safety. The waste container must be labeled with an EHS-approved Hazardous Waste Label as soon as the first drop of waste is added. The label should include:
-
The full chemical name: "this compound" (no abbreviations).[10]
-
The concentration and components of the waste.
-
The date the container was filled.[10]
-
Appropriate hazard warnings (e.g., "Irritant," "Handle with Care").
Step 4: Waste Storage
Store the sealed waste container in a designated hazardous waste accumulation area.[1] This area should be:
-
Well-ventilated.
-
Away from heat, sparks, or open flames.
-
Separate from incompatible materials, such as bases.[11]
Laboratories can store hazardous waste in these designated Satellite Accumulation Areas (SAA) at or near the point of generation.[12]
Step 5: Professional Disposal
The final disposal of this compound must be handled by a licensed professional waste disposal company.[1] This is typically coordinated through your institution's EHS department. Follow your institution's procedures for requesting a hazardous waste pickup.[1] The most common and recommended method for the disposal of such organic compounds is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
Spill and Emergency Procedures
In the event of a spill, prompt and appropriate action is crucial.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Collect the contaminated absorbent material in a sealed container for hazardous waste disposal.
-
Clean the spill area thoroughly.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your supervisor and contact your institution's EHS or emergency response team.
-
Prevent entry into the affected area.
-
Regulatory Framework
In the United States, the management of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12] Laboratories are classified as generators of hazardous waste and must comply with these regulations.[12][13] The EPA provides specific guidelines for academic laboratories to improve safety and environmental performance.[14][15] It is the responsibility of every researcher to be aware of and compliant with both federal and institutional regulations regarding hazardous waste management.[16]
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the environmentally responsible disposal of chemical waste. Always prioritize safety and when in doubt, consult your institution's Environmental Health and Safety department.
References
- Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Labor
- Proper Disposal of Disuprazole: A Guide for Labor
- Laboratory Waste Management: The New Regul
- Regulation of Labor
- Regulations for Hazardous Waste Generated at Academic Labor
- LAB 5 - CARBOXYLIC ACIDS AND DERIV
- Laboratory Environmental Sample Disposal Inform
- EPA tweaks hazardous waste rules for academic labs. Chemistry World.
- Safety Data Sheet for 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Biosynth.
- Safety Data Sheet for 1-Benzyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid. CymitQuimica.
- Safety Data Sheet for 1H-Pyrazole. Thermo Fisher Scientific.
- Safety Data Sheet for 1-Benzyl-3-nitro-1H-pyrazole-5-carboxylic acid. AK Scientific, Inc.
- Safety Data Sheet for Cefixime. Spectrum Chemical.
- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
- 1-BENZYL-3,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID. ChemicalBook.
- 1-Methyl-1H-pyrazole-4-carboxylic acid. PubChem.
- Safety Data Sheet for 2-Hydroxyquinoline-3-carboxylic acid. Thermo Fisher Scientific.
- Hazardous Waste Disposal Guide. Dartmouth College.
- Life-Changing Safety Tips for Handling Labor
- Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - Benchchem.
- The MSDS HyperGlossary: Carboxylic Acid.
- 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid. Sigma-Aldrich.
- Safety Data Sheet for 1-Methyl-1H-pyrazole-3-carboxylic acid. Fisher Scientific.
- Safety Data Sheet for 5-Benzyl-1H-pyrazole-3-carboxylic Acid. AK Scientific, Inc.
- 1-Benzyl-5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid.
- Pyrazole for synthesis. Sigma-Aldrich..
- Pyrazole for synthesis. Sigma-Aldrich.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. aksci.com [aksci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 12. medlabmag.com [medlabmag.com]
- 13. acs.org [acs.org]
- 14. epa.gov [epa.gov]
- 15. EPA tweaks hazardous waste rules for academic labs | News | Chemistry World [chemistryworld.com]
- 16. epa.gov [epa.gov]
Navigating the Safe Handling of 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth technical and safety information for handling 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid, a compound of interest within the broader class of pyrazole carboxylic acid derivatives known for their biological activities.[1] This document moves beyond a simple checklist, offering a framework of understanding to ensure that safety is an integral part of your experimental design and execution.
Hazard Profile: Understanding the Risks
-
Harmful if swallowed (H302) [2]
These classifications necessitate a comprehensive approach to personal protection to prevent accidental exposure.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial when handling this and similar chemical compounds. The following table outlines the minimum required PPE, with explanations rooted in the anticipated hazards.
| PPE Category | Specifications | Rationale for Use |
| Eye and Face Protection | ANSI Z87.1 compliant chemical splash goggles. A face shield should be worn over the goggles, especially when handling larger quantities or if there is a significant splash risk.[4] | Protects against splashes that can cause serious eye irritation.[2][3] A face shield provides a broader barrier for the entire face. |
| Skin Protection | Nitrile or butyl rubber gloves. A disposable lab coat is required. For tasks with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.[5] | Prevents skin contact which may cause irritation.[2][3] Nitrile gloves offer good general chemical resistance. |
| Respiratory Protection | A NIOSH-approved respirator is necessary. For handling small quantities in a well-ventilated area or a chemical fume hood, an N95 mask may be sufficient. For larger quantities or in areas with inadequate ventilation, a full-face respirator with acid gas cartridges is recommended.[6][7] | Mitigates the risk of inhaling airborne particles or vapors that could cause respiratory tract irritation.[2][3] |
| Footwear | Closed-toe shoes made of a non-porous material are mandatory.[5] | Protects feet from spills and falling objects. |
Step-by-Step Handling and Operational Plan
Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment.
Preparation and Pre-Handling Checklist
-
Verify Ventilation: Ensure the chemical fume hood is functioning correctly before starting any work.
-
Assemble PPE: Don all required personal protective equipment as outlined in the table above.
-
Prepare Workspace: Clear the work area of any unnecessary items. Have spill control materials readily available.
-
Review Emergency Procedures: Be familiar with the location and operation of the nearest safety shower and eyewash station.[5]
Handling the Compound
The following workflow is designed to guide the user through the safe handling of this compound.
Caption: Workflow for Safe Handling of the Compound.
Post-Handling and Decontamination
-
Decontaminate: Thoroughly clean all glassware and equipment that came into contact with the chemical.
-
Clean Workspace: Wipe down the work area in the fume hood.
-
Remove PPE: Remove personal protective equipment in the reverse order it was put on, being careful to avoid self-contamination. Dispose of single-use items in the appropriate waste stream.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water.[8]
Disposal Plan: A Commitment to Environmental Responsibility
Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.[9]
Waste Segregation and Collection
-
Solid Waste: Any solid this compound and contaminated consumables (e.g., weigh boats, contaminated paper towels) should be collected in a designated, sealed, and clearly labeled hazardous waste container.[10]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams to avoid unforeseen reactions.[10]
-
Contaminated PPE: Disposable gloves, aprons, and other heavily contaminated PPE should be placed in a sealed bag and disposed of as hazardous waste.[10]
The following diagram illustrates the decision-making process for waste disposal.
Caption: Chemical Waste Disposal Workflow.
Labeling and Storage
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (irritant).[10] Store waste containers in a designated, well-ventilated area away from incompatible materials.
Final Disposal
Arrange for the collection and disposal of all hazardous waste through your institution's certified waste management provider. Never dispose of this chemical down the drain or in regular trash.[11]
By integrating these safety protocols and operational plans into your daily laboratory practices, you can confidently and safely advance your research while upholding the highest standards of scientific integrity and personal safety.
References
-
Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI. Available at: [Link]
-
Personal Protective Equipment (PPE). CHEMM. Available at: [Link]
-
What PPE Should You Wear When Handling Acid 2026? LeelineWork. Available at: [Link]
-
Recommended PPE to handle chemicals. Bernardo Ecenarro. Available at: [Link]
-
5 Types of PPE for Hazardous Chemicals. Hazmat School. Available at: [Link]
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. Available at: [Link]
-
Exploration of heterocyclic compounds from bio waste sugars: a Review. TSI Journals. Available at: [Link]
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Available at: [Link]
-
Chemical Waste Management Guide. Environmental Health & Safety, Boston University. Available at: [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. biosynth.com [biosynth.com]
- 3. aksci.com [aksci.com]
- 4. safety.rochester.edu [safety.rochester.edu]
- 5. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 6. leelinework.com [leelinework.com]
- 7. hazmatschool.com [hazmatschool.com]
- 8. fishersci.com [fishersci.com]
- 9. ptb.de [ptb.de]
- 10. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 11. ethz.ch [ethz.ch]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
